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  • Product: 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
  • CAS: 851789-43-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known by its synonym 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, is a phenolic organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known by its synonym 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, is a phenolic organic compound of significant interest in the pharmaceutical industry. Its primary relevance lies in its role as a key intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist used for the treatment of urinary incontinence. This document provides a comprehensive overview of its chemical properties, synthesis, and what is known about its biological relevance, with a focus on its place within the manufacturing process of Tolterodine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 851789-43-0[1]
Molecular Formula C₁₆H₁₈O₂[1]
Molecular Weight 242.32 g/mol [1]
IUPAC Name 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol[1]
Synonyms 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol[1]
Appearance Not specified in literature; likely a solid at room temperature
Purity (as a commercial product) >95% - >97% (HPLC)[1]
Storage Conditions +5°C[1]

Synthesis and Experimental Protocols

The primary documented synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is as an intermediate in the production of Tolterodine. The following experimental protocol is adapted from patent literature describing this transformation.

Synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol from 3,4-Dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one

This synthesis involves the reductive opening of a lactone ring.

  • Experimental Workflow

G A 3,4-Dihydro-6-methyl-4-phenyl- 2H-benzopyran-2-one B Suspension in Methanol A->B C Addition of NaBH4 B->C Portionwise addition D Stirring at 0°C C->D 1 hour E Quenching with Acetone D->E F pH Adjustment with Acetic Acid E->F pH 6-7 G Extraction with Ethyl Acetate F->G H Washing and Drying G->H I Evaporation of Solvent H->I J Crystallization from Toluene I->J K 2-(3-Hydroxy-1-phenylpropyl)- 4-methylphenol J->K Yield: 85%

Figure 1: Synthesis workflow for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.
Detailed Experimental Protocol

To a stirred suspension of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (23.8 g, 0.1 mol) in methanol (100 ml), sodium borohydride (NaBH₄) (3.78 g, 0.1 mol) is added in portions at 0°C. The reaction mixture is then stirred at this temperature for 1 hour. Following this, acetone (15 ml) is added to quench the reaction. The pH of the mixture is adjusted to between 6 and 7 with acetic acid. The resulting mixture is then extracted with ethyl acetate. The organic phase is washed, dried, and the solvent is evaporated under reduced pressure. The crude product is crystallized from toluene to yield 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol as a crystalline solid.

Biological Activity and Relevance

There is a notable lack of publicly available data on the specific biological activity, pharmacology, or toxicology of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol itself. Its primary significance is as a direct precursor in the synthesis of Tolterodine.

Role as a Tolterodine Intermediate and Impurity

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a crucial intermediate in several patented synthetic routes to Tolterodine. Due to its position in the manufacturing process, it can also be present as a process-related impurity in the final active pharmaceutical ingredient (API). Regulatory guidelines necessitate the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

Contextual Pharmacology: Tolterodine

To provide context, Tolterodine is a competitive muscarinic receptor antagonist. It exhibits a high affinity for the muscarinic receptors in the bladder, which are responsible for bladder muscle contractions. By blocking these receptors, Tolterodine reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the frequency and urgency of urination. Tolterodine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 to its active 5-hydroxymethyl metabolite, and to a lesser extent by CYP3A4.

It is important to emphasize that the pharmacological profile of Tolterodine should not be extrapolated to its synthetic intermediate, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, for which dedicated pharmacological studies have not been identified in the reviewed literature.

Toxicology of Related Impurities

General toxicology studies are conducted on pharmaceutical products and their impurities. A pharmacology review by the FDA for Tolterodine indicated that genotoxicity and general toxicity studies were performed on degradation products. However, specific data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol was not detailed in the available documents.[2] Without specific studies, the toxicological profile of this compound remains uncharacterized.

Conclusion

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a well-defined chemical entity with its primary significance rooted in pharmaceutical manufacturing as a key intermediate for Tolterodine. While its synthesis is documented, there is a significant gap in the scientific literature regarding its intrinsic biological activity, pharmacological effects, and toxicological profile. For professionals in drug development, this compound is of interest mainly from a process chemistry and quality control perspective, where its formation and subsequent conversion, as well as its potential as an impurity, are of critical importance. Further research would be necessary to elucidate any inherent pharmacological or toxicological properties of this molecule.

References

Exploratory

An In-depth Technical Guide on 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Du...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Due to the limited availability of extensive research data on this specific molecule, this document synthesizes known information and draws parallels with structurally related compounds to offer insights into its potential characteristics and activities. This guide includes tabulated physicochemical data, hypothetical experimental protocols for synthesis and biological evaluation, and visualizations of relevant chemical and biological pathways to support further research and development efforts.

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a diarylpropane derivative, belongs to a class of compounds that are of significant interest in medicinal chemistry. Phenolic compounds are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structural motif of a 1,3-diarylpropane, combined with a phenolic hydroxyl group, suggests potential for various pharmacological applications. This document aims to consolidate the available information on 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol and provide a foundational resource for researchers.

Chemical Properties

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is identified by the CAS Number 851789-43-0.[3][4][5] It is also known by its systematic IUPAC name and various synonyms.[3] The fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some physical properties are available from chemical suppliers, extensive experimental data is not widely published.

Table 1: Compound Identification
IdentifierValueReference
IUPAC Name 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol[3]
CAS Number 851789-43-0[3][4][5]
Molecular Formula C₁₆H₁₈O₂[3]
Molecular Weight 242.32 g/mol [3]
Synonyms 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol[3]
SMILES Cc1ccc(O)c(c1)C(CCO)c2ccccc2[3]
Table 2: Physicochemical Properties
PropertyValueReference
Density 1.0 ± 0.1 g/cm³[4]
Boiling Point 354.7 ± 21.0 °C at 760 mmHg[4]
Purity (Typical) >95% (HPLC)[3][4][5]
Storage +5°C[3]

Experimental Protocols

Proposed Synthesis via Grignard Reaction and Reduction

This proposed multi-step synthesis is based on common organic chemistry reactions for creating carbon-carbon bonds and modifying functional groups.

Step 1: Synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropenoic acid

  • Combine 2-hydroxy-5-methylbenzaldehyde and phenylacetic acid in a round-bottom flask.

  • Add acetic anhydride and triethylamine as a catalyst.

  • Heat the mixture under reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the propenoic acid derivative.

Step 2: Reduction to 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

  • Dissolve the propenoic acid derivative from Step 1 in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the flask while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting mixture to remove inorganic salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

G Proposed Synthesis Workflow A 2-hydroxy-5-methylbenzaldehyde + Phenylacetic acid B 3-(2-hydroxy-5-methylphenyl) -3-phenylpropenoic acid A->B Acetic anhydride, Triethylamine, Reflux C 2-(3-Hydroxy-1-phenylpropyl) -4-methylphenol B->C 1. LiAlH4, THF 2. H2O quench

Caption: Proposed synthetic workflow for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a standard method for evaluating the antioxidant potential of phenolic compounds.[1]

  • Prepare a stock solution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in methanol.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group with methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Potential Biological Activity and Signaling Pathways

While specific biological activities for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are not documented, its structural similarity to other phenolic compounds suggests potential involvement in various cellular signaling pathways. For instance, many phenolic compounds exert their effects by modulating pathways related to oxidative stress and inflammation.

A plausible mechanism of action could involve the inhibition of pro-inflammatory pathways, such as the NF-κB signaling cascade. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., cytokines or reactive oxygen species), the IκK complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic compounds may interfere with this pathway at multiple points, such as by scavenging reactive oxygen species that act as upstream signals or by directly inhibiting the activity of the IκK complex.

G Hypothetical Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, ROS) IKK IKK Complex InflammatoryStimuli->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation IkB_p p-IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Compound 2-(3-Hydroxy-1-phenylpropyl) -4-methylphenol Compound->InflammatoryStimuli Scavenging? Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a compound with potential for further investigation based on its chemical structure. The lack of extensive published data presents an opportunity for novel research. Future studies should focus on:

  • Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Comprehensive Biological Screening: Evaluating its activity in a broad range of in vitro assays to identify potential therapeutic targets. This could include antioxidant, anti-inflammatory, anticancer, and antimicrobial screens.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the relationship between its chemical structure and biological activity, which can guide the development of more potent and selective derivatives.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. The provided information and hypothetical protocols are intended to facilitate the design of future experiments and contribute to the advancement of research in this area.

References

Foundational

In-Depth Technical Guide: Structure Elucidation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the structure elucidation of the organic compound 2-(3-Hydroxy-1-phenylpropyl)-4-methylph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the organic compound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, a plausible synthetic route, and inferred biological relevance drawn from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization of novel organic molecules, particularly those related to pharmaceutical compounds and their metabolites. The methodologies and data presented herein provide a robust framework for the synthesis, purification, and structural confirmation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a phenolic compound featuring a substituted propyl chain. Its chemical structure suggests potential applications in medicinal chemistry, given its similarity to known pharmacologically active molecules. The elucidation of its precise chemical structure is a critical first step in understanding its properties and potential applications. This guide outlines the analytical techniques and methodologies required for its comprehensive characterization.

Molecular Structure:

synthesis reagent1 p-Cresol intermediate Chalcone Intermediate (3-(4-hydroxy-3-methylphenyl)-1-phenylprop-2-en-1-one) reagent1->intermediate Friedel-Crafts Alkylation (e.g., AlCl3) reagent2 Cinnamaldehyde reagent2->intermediate product 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol intermediate->product Reduction (e.g., NaBH4) nmr_workflow sample_prep Sample Preparation (~5-10 mg in 0.6 mL CDCl3) instrument_setup Instrument Setup (Shimming, Tuning, Locking) sample_prep->instrument_setup proton_nmr 1H NMR Acquisition instrument_setup->proton_nmr carbon_nmr 13C NMR Acquisition instrument_setup->carbon_nmr data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) proton_nmr->data_processing carbon_nmr->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) data_processing->spectral_analysis signaling_pathway compound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol receptor Muscarinic Receptor compound->receptor Antagonist? g_protein G-Protein receptor->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc_activation->cellular_response

Exploratory

In-Depth Technical Guide: Properties and Safety of CAS Number 851789-43-0

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical properties and safety information currently available for the compound w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and safety information currently available for the compound with CAS number 851789-43-0. This substance is chemically identified as 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. It is primarily known in the pharmaceutical industry as a process-related impurity and potential degradation product of Tolterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] As such, its characterization and control are critical for ensuring the quality, safety, and efficacy of Tolterodine-containing drug products.[3]

This document collates available data on its physicochemical properties, provides general safety and handling guidelines, and discusses its relationship with the active pharmaceutical ingredient (API) Tolterodine. Due to its status as an impurity, publicly available information on its specific biological activity and detailed experimental protocols is limited.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are summarized below. This data is essential for its identification, purification, and analytical method development.

PropertyValueReference(s)
CAS Number 851789-43-0[2]
IUPAC Name 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol[2]
Synonyms Tolterodine Diol Impurity, Tolterodine Propanol Analog, 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol[2]
Molecular Formula C₁₆H₁₈O₂[4]
Molecular Weight 242.31 g/mol [4]
Melting Point 118-120 °C[5]
Boiling Point 354.7 ± 21.0 °C at 760 mmHg[5]
Density 1.0 ± 0.1 g/cm³[5]
Flash Point 159.9 ± 11.7 °C[5]
LogP 5.14[5]
PSA (Polar Surface Area) 40.46 Ų[5]
Vapour Pressure 0.0 ± 0.8 mmHg at 25°C[5]

Relationship with Tolterodine

CAS 851789-43-0 is a known impurity of Tolterodine. Its presence in the final drug product must be monitored and controlled according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3] The structural relationship between Tolterodine and this diol impurity is illustrated below.

Tolterodine_Impurity_Relationship cluster_process Synthesis / Degradation Tolterodine Tolterodine (Muscarinic Receptor Antagonist) Impurity CAS 851789-43-0 (2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol) 'Diol Impurity' Tolterodine->Impurity Can form as an impurity during synthesis or as a degradation product

Relationship between Tolterodine and its diol impurity.

Experimental Protocols

General Synthetic Approach for Phenolic Propanol Derivatives

A plausible, though not specific, synthetic route could involve the reaction of a suitably protected phenol derivative with a phenylpropanal or a related electrophile, followed by deprotection. The synthesis of related 1,3-diphenyl-1-propanol compounds has been achieved through the cross-coupling of secondary and primary alcohols.[2]

Analytical Detection and Quantification

The detection and quantification of this impurity in Tolterodine drug substances and products are crucial for quality control. A stability-indicating gradient reverse-phase ultra-performance liquid chromatography (RP-UPLC) method has been developed for the quantitative determination of process-related impurities and degradation products of Tolterodine tartrate.[6]

A generalized workflow for the analytical assessment of such impurities is outlined below.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Tolterodine Drug Substance / Product Dissolution Dissolution in a suitable solvent (e.g., mobile phase) Sample->Dissolution UPLC RP-UPLC System (e.g., C18 column) Dissolution->UPLC Gradient Gradient Elution (e.g., Acetonitrile/Water buffer) UPLC->Gradient Detection UV Detection (e.g., at 210 nm) Gradient->Detection Integration Peak Integration and Identification (based on retention time) Detection->Integration Quantification Quantification against a reference standard of the impurity Integration->Quantification

Generalized workflow for impurity analysis.

Safety and Handling

Comprehensive toxicological data, such as LD50 values, for CAS 851789-43-0 are not available in the reviewed literature. However, a Safety Data Sheet (SDS) provides general guidance for handling this compound in a laboratory or manufacturing setting.[1]

Hazard Identification

Specific hazard classifications are not well-established. As with any chemical of unknown toxicity, it should be handled with care.

Recommended Safety Precautions
  • Engineering Controls: Handle in a well-ventilated place.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemical-resistant gloves and protective clothing to avoid skin contact.[1]

    • Respiratory Protection: Avoid the formation of dust and aerosols. If ventilation is inadequate, use a suitable respirator.[1]

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Combustion may produce carbon oxides.

Disposal Considerations

Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into drains or the environment.[1]

Signaling Pathways and Biological Activity

There are no specific studies detailing the signaling pathways or biological activity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. As an impurity of Tolterodine, a muscarinic receptor antagonist, any potential biological effects could theoretically be related to this pathway, but this is purely speculative. The primary concern for drug development professionals is its potential to affect the safety and efficacy profile of the main drug, Tolterodine.[3] The toxicological significance of such impurities is typically evaluated under ICH guidelines.[3]

Regulatory Information

This compound is not listed in major chemical inventories such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) Inventory.[1] Its regulation is primarily in the context of its status as a pharmaceutical impurity.

Conclusion

CAS number 851789-43-0, or 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, is a significant compound in the context of the pharmaceutical manufacturing of Tolterodine. While its basic physicochemical properties are documented, there is a notable lack of specific toxicological data, detailed synthesis protocols, and studies on its biological activity. For researchers and drug development professionals, the focus remains on its detection, quantification, and control as an impurity to ensure the final drug product's quality and safety. The information provided in this guide serves as a foundational reference, highlighting the current state of knowledge and the existing data gaps for this particular substance.

References

Foundational

The Multifaceted Biological Activities of 1,3-Diarylpropanes: A Technical Guide for Researchers

An in-depth exploration of the diverse pharmacological potential of 1,3-diarylpropane compounds, detailing their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides researche...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological potential of 1,3-diarylpropane compounds, detailing their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

The 1,3-diarylpropane scaffold is a privileged structural motif found in numerous natural and synthetic compounds that exhibit a wide array of biological activities. This chemical framework, characterized by two aromatic rings separated by a three-carbon chain, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This technical guide consolidates the current understanding of the biological activities of 1,3-diarylpropane derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to facilitate further research and drug discovery efforts in this promising area.

Anticancer Activity

A significant body of research has highlighted the potential of 1,3-diarylpropane derivatives as anticancer agents. These compounds have demonstrated cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

Quantitative Anticancer Activity Data

The antiproliferative activity of 1,3-diarylpropane compounds is typically quantified by the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values. Below is a summary of reported activities for representative 1,3-diarylpropane-1,3-diones.

CompoundCancer Cell LineActivity (µg/mL)Reference CompoundActivity (µg/mL)
Parsol 1789NCI-ADR/RES (Lung)GI50: 1.1 ± 0.8DoxorubicinGI50: 1.7 ± 2.1

Table 1: Antiproliferative activity of Parsol 1789, a 1,3-diarylpropane-1,3-dione, against a human lung cancer cell line.[1][2][3][4]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is a widely accepted method for cytotoxicity screening.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • 1,3-diarylpropane test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the 1,3-diarylpropane compounds and incubate for a specified period (e.g., 48-72 hours).[8]

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[6][8]

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and air-dry the plates.[9]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][9]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air-dry.[6][9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 or IC50 value.[5]

SRB_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 1,3-Diarylpropane A->B Incubate 24h C Fix Cells with Trichloroacetic Acid (TCA) B->C Incubate 48-72h D Wash and Dry the Plate C->D E Stain with Sulforhodamine B (SRB) D->E F Wash and Dry the Plate E->F G Solubilize Dye with Tris Base F->G H Measure Absorbance (510-540 nm) G->H

Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Antimicrobial Activity

1,3-Diarylpropane derivatives have also demonstrated promising activity against a range of microbial pathogens, including fungi and bacteria.

Quantitative Antifungal Activity Data

The antifungal efficacy of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Parsol 1789Sporothrix schenckii16Fluconazole64
Eusolex 8021Sporothrix schenckii16Fluconazole64

Table 2: Antifungal activity of 1,3-diarylpropane-1,3-diones against Sporothrix schenckii.[1][2][3][4]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against fungi.[1][2][10][11][12]

Materials:

  • 96-well microtiter plates

  • Fungal strains

  • RPMI-1640 medium

  • 1,3-diarylpropane test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline or water, adjusted to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final concentration.[11]

  • Serial Dilution: Prepare two-fold serial dilutions of the 1,3-diarylpropane compounds in the 96-well plates.[2]

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).[2]

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant reduction in fungal growth compared to the growth control well, which can be assessed visually or by measuring absorbance.[11]

Quantitative Antibacterial Activity Data

Certain 1,3-diarylpropane analogs have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Compound ClassBacterial StrainMIC Range (µg/mL)
1,3-Bis(aryloxy)propan-2-aminesS. aureus (including MRSA)2.5 - 10

Table 3: Antibacterial activity of 1,3-bis(aryloxy)propan-2-amine derivatives.[13][14][15][16][17]

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

The determination of MIC for antibacterial agents follows a similar broth microdilution protocol as for antifungal testing, with some modifications.[18][19][20][21]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 1,3-diarylpropane test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture plate, suspending colonies in sterile saline or broth to match a 0.5 McFarland standard. Dilute this suspension to the final required concentration in CAMHB.[20]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB within the 96-well plates.[20]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Anti-inflammatory Activity

1,3-Diarylpropane derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential is often assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, with results expressed as IC50 values.

CompoundCell LineActivity
2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenolRAW 264.7Significant NO inhibition
1,3-diarylpropenesRAW 264.7IC50 range: 4.05 to 16.76 µM for NO inhibition

Table 4: Anti-inflammatory activity of 1,3-diarylpropane and 1,3-diarylpropene derivatives.[22][23]

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The Griess assay is a common method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[3][24][25][26]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 1,3-diarylpropane test compounds

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the 1,3-diarylpropane compounds for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) to induce NO production.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Add the Griess reagent to the collected supernatants and incubate at room temperature to allow for the colorimetric reaction to develop.[3]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm.[3]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition and the IC50 values.[3]

Griess_Assay_Workflow A Seed RAW 264.7 Cells B Treat with 1,3-Diarylpropane and LPS A->B C Collect Supernatant B->C Incubate D Add Griess Reagent C->D E Measure Absorbance (540-570 nm) D->E Incubate F Calculate NO Inhibition E->F

Workflow of the Griess assay for nitric oxide quantification.
Modulation of Inflammatory Signaling Pathways

Some 1,3-diarylpropane derivatives exert their anti-inflammatory effects by targeting specific signaling pathways, such as the NLRP3 inflammasome.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β. Certain 1,3-diphenyl-2-propen-1-one derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.

CompoundCell LineIC50 for IL-1β secretion (µM)
F14 (a 1,3-diphenyl-2-propen-1-one derivative)BMDM0.74
F14 (a 1,3-diphenyl-2-propen-1-one derivative)THP-10.88

Table 5: Inhibitory activity of a 1,3-diphenyl-2-propen-1-one derivative on the NLRP3 inflammasome.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inflammasome Inflammasome Assembly LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β Transcription NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β (Inflammation) pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_exp->NLRP3 ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC Oligomerization pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Oligomerization caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b Cleavage GSDMD Gasdermin-D caspase1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis DAP 1,3-Diarylpropane Compound DAP->NLRP3 Inhibition

Simplified signaling pathway of NLRP3 inflammasome activation and its inhibition by 1,3-diarylpropane compounds.
Experimental Protocol: Western Blot for NLRP3 Inflammasome Activation

Western blotting is used to detect the cleavage of caspase-1 and the maturation of IL-1β, which are hallmarks of inflammasome activation.[27][28][29][30][31]

Materials:

  • THP-1 or bone marrow-derived macrophages (BMDMs)

  • LPS and ATP

  • 1,3-diarylpropane test compounds

  • RIPA buffer with protease inhibitors

  • Primary antibodies (anti-caspase-1, anti-IL-1β, anti-NLRP3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Priming and Activation: Prime cells with LPS for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β. Pre-incubate with the 1,3-diarylpropane compound for 1 hour, followed by activation with ATP for 45 minutes.[27]

  • Cell Lysis: Lyse the cells with ice-cold RIPA buffer.[27]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.[27]

  • Detection: Visualize the protein bands using a chemiluminescence detection system. A reduction in cleaved caspase-1 and mature IL-1β in the presence of the compound indicates inhibitory activity.[27]

Neuroprotective Activity

Preliminary studies have suggested that 1,3-diarylpropane derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

In Vitro Neuroprotection Data

The neuroprotective effects have been evaluated in cell-based assays that model oxidative stress-induced neuronal damage.

Compound ClassCell LineAssayOutcome
1,2-Diarylpropane enantiomersSH-SY5YH₂O₂-induced oxidative stressOne enantiomer (3a) showed noticeable neuroprotective activity

Table 6: Neuroprotective activity of 1,2-diarylpropane derivatives.[32]

Experimental Protocol: MTT Assay for Cell Viability in Neuroprotection

The MTT assay is frequently used to assess cell viability and the protective effects of compounds against neurotoxins like hydrogen peroxide (H₂O₂).[33][34][35][36]

Materials:

  • SH-SY5Y neuroblastoma cells

  • 1,3-diarylpropane test compounds

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed SH-SY5Y cells in 96-well plates. Pre-treat the cells with the 1,3-diarylpropane compounds for a designated period.

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ to induce cell damage.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[34]

  • Data Analysis: An increase in absorbance in the compound-treated, H₂O₂-exposed cells compared to cells exposed to H₂O₂ alone indicates a neuroprotective effect.

Conclusion

The 1,3-diarylpropane scaffold represents a versatile and promising platform for the development of new therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this technical guide offer a solid foundation for researchers to explore the full potential of these compounds in anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of 1,3-diarylpropane derivatives is warranted to translate these promising in vitro findings into clinically relevant therapies.

References

Exploratory

Unraveling the Pharmacological Potential of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential pharmacological profile of the compound 2-(3-Hydroxy-1-ph...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of the compound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Literature reviews and database searches indicate that this molecule is closely related to the well-characterized antimuscarinic drug, Tolterodine, often identified as a "Tolterodine Propanol Analog" or a potential impurity. While direct pharmacological studies on 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are not extensively available in the public domain, this document extrapolates a potential pharmacological profile based on its structural similarity to Tolterodine and the known activities of its core phenolic chemical class. This paper will explore its likely role as a metabolite of Tolterodine, its potential for antioxidant activity, and a hypothesized mechanism of action. The information presented herein is intended to serve as a foundational resource to guide future research and drug development efforts.

Chemical Identity and Physicochemical Properties

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a phenolic compound with the chemical formula C₁₆H₁₈O₂ and a molecular weight of approximately 242.31 g/mol .[1] It is a racemic mixture.[1]

PropertyValueReference
Molecular FormulaC₁₆H₁₈O₂[1]
Molecular Weight242.31 g/mol [1]
IUPAC Name2-(3-hydroxy-1-phenylpropyl)-4-methylphenol
Synonyms3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol, Tolterodine Propanol Analog[2]
CAS Number851789-43-0[2]
StereochemistryRacemic[1]

Relationship to Tolterodine and Potential as a Metabolite

The structural similarity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol to Tolterodine, a potent muscarinic receptor antagonist used in the treatment of overactive bladder, is a critical aspect of its potential pharmacology.[3][4] Tolterodine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[5] The major metabolic pathways include oxidation of the 5-methyl group to form a hydroxymethyl metabolite (5-hydroxymethyl tolterodine), which is pharmacologically active, and N-dealkylation.[2][5][6]

Given its structure, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a plausible, though not definitively identified in the reviewed literature, metabolite of Tolterodine. The metabolic pathways of Tolterodine are complex, and the presence of this compound as an impurity in Tolterodine synthesis is also a possibility.[7]

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite1 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite1 CYP2D6 Metabolite2 N-dealkylated Metabolites (Inactive) Tolterodine->Metabolite2 CYP3A4 TargetCompound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (Hypothesized Metabolite) Tolterodine->TargetCompound Hypothesized Metabolic Pathway Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized Species ROS->NeutralizedROS Donates H• PhenolicCompound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol PhenoxylRadical Stable Phenoxyl Radical PhenolicCompound->PhenoxylRadical Research_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Synthesis Synthesis & Purification Analytics Analytical Characterization (NMR, MS, HPLC) Synthesis->Analytics Binding Receptor Binding Assays (Muscarinic Panel) Analytics->Binding Functional Functional Assays (e.g., Calcium Flux) Analytics->Functional Antioxidant Antioxidant Capacity Assays (DPPH, ABTS, ORAC) Analytics->Antioxidant PD Pharmacodynamic Models Binding->PD Functional->PD Antioxidant->PD PK Pharmacokinetic Studies Tox Toxicology Assessment PK->Tox PD->PK

References

Foundational

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol as a tolterodine metabolite

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth examination of the metabolic pathways of tolterodine, a competitive muscarinic receptor antagonist used in the tre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic pathways of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. While the topic specifies "2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol" as a metabolite, a thorough review of the scientific literature indicates that the primary and pharmacologically significant metabolite of tolterodine is its 5-hydroxymethyl derivative. This guide will focus on the established metabolic fate of tolterodine, providing detailed information on its transformation, the enzymes involved, and the pharmacokinetic profiles of the parent drug and its active metabolite.

Introduction to Tolterodine Metabolism

Tolterodine, chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, undergoes extensive first-pass metabolism in the liver following oral administration.[1] This metabolic process is crucial as it leads to the formation of a major pharmacologically active metabolite that significantly contributes to the drug's therapeutic effect.[2][3] The metabolism of tolterodine is primarily governed by two main oxidative pathways: hydroxylation of the 5-methyl group and N-dealkylation.[4][5]

The metabolic pathway of tolterodine is significantly influenced by genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to two distinct phenotypes of metabolizers: extensive metabolizers (EMs) and poor metabolizers (PMs).[2][6]

Regarding "2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol": Extensive searches of scientific databases and literature reveal no direct evidence of "2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol" as a metabolite of tolterodine. The chemical structure of this compound lacks the N,N-diisopropylamino group characteristic of tolterodine and its known metabolites. Therefore, this guide will focus on the well-documented and clinically relevant metabolites of tolterodine.

Primary Metabolic Pathways of Tolterodine

The two principal metabolic routes for tolterodine are:

  • 5-Hydroxylation: This is the primary metabolic pathway in individuals with normal CYP2D6 activity (extensive metabolizers). The 5-methyl group on the phenol ring is oxidized to form the 5-hydroxymethyl metabolite (5-HM).[2][5] This metabolite is pharmacologically active, exhibiting an antimuscarinic activity similar to that of the parent compound.[2][3]

  • N-Dealkylation: This pathway is predominant in individuals with low or absent CYP2D6 activity (poor metabolizers) and is also a secondary pathway in extensive metabolizers.[2][7] It involves the removal of one of the isopropyl groups from the nitrogen atom, leading to the formation of N-dealkylated tolterodine.[1][5] This metabolite is considered inactive.[1]

Further metabolism of the 5-hydroxymethyl metabolite can lead to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[8]

Enzymology of Tolterodine Metabolism
  • CYP2D6: This enzyme is primarily responsible for the formation of the active 5-hydroxymethyl metabolite.[5][6]

  • CYP3A4: This enzyme is the main catalyst for the N-dealkylation of tolterodine.[2][5]

Pharmacokinetics of Tolterodine and its 5-Hydroxymethyl Metabolite

The pharmacokinetic properties of tolterodine and its active 5-hydroxymethyl metabolite vary significantly between extensive and poor metabolizers of CYP2D6.

Table 1: Pharmacokinetic Parameters of Tolterodine in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) after Oral Administration

ParameterTolterodine in EMs5-Hydroxymethyl Metabolite in EMsTolterodine in PMs5-Hydroxymethyl Metabolite in PMs
Systemic Clearance 44 ± 13 L/hr[6]-9.0 ± 2.1 L/hr[6]Undetectable[6]
Elimination Half-life (t½) 2.3 ± 0.6 hours[6]2.9 ± 0.4 hours[6]~10 hours[8]-
Time to Peak Concentration (Tmax) 1-3 hours[8]1-3 hours[8]1-3 hours[8]-
Absolute Bioavailability 17%[8]-65%[8]-

Table 2: Plasma Protein Binding and Volume of Distribution

CompoundPlasma Protein BindingUnbound FractionVolume of Distribution (Vd)
Tolterodine ~96.3% (primarily to α1-acid glycoprotein)[1]3.7% ± 0.13%[7]113 ± 26.7 L[2]
5-Hydroxymethyl Metabolite ~64%[1]36% ± 4.0%[7]-

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tolterodine using Human Liver Microsomes

Objective: To determine the kinetics of the formation of the 5-hydroxymethyl and N-dealkylated metabolites of tolterodine.

Materials:

  • Human liver microsomes (from a pool of donors)

  • Tolterodine

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Methodology:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), tolterodine (at various concentrations, e.g., 1-100 µM), and potassium phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring linear formation of metabolites.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of the 5-hydroxymethyl and N-dealkylated metabolites using a validated LC-MS/MS method.

  • To identify the responsible CYP isoforms, repeat the experiment in the presence of specific chemical inhibitors.

Protocol 2: Pharmacokinetic Study of Tolterodine in Healthy Volunteers

Objective: To characterize the single-dose pharmacokinetics of tolterodine and its 5-hydroxymethyl metabolite in extensive and poor metabolizers.

Study Design:

  • Open-label, single-dose, parallel-group study.

  • Recruit healthy male volunteers genotyped as CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs).

  • Administer a single oral dose of tolterodine tartrate (e.g., 4 mg).

Methodology:

  • Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -20°C or below until analysis.

  • Quantify the concentrations of tolterodine and its 5-hydroxymethyl metabolite in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F) for both analytes in each group using non-compartmental analysis.

Visualizations

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HM 5-Hydroxymethyl Metabolite (Active) Tolterodine->Metabolite_5HM CYP2D6 (Extensive Metabolizers) Metabolite_ND N-Dealkylated Metabolite (Inactive) Tolterodine->Metabolite_ND CYP3A4 (Poor Metabolizers) Metabolite_CA 5-Carboxylic Acid Metabolite Metabolite_5HM->Metabolite_CA Metabolite_NDCA N-Dealkylated 5-Carboxylic Acid Metabolite Metabolite_CA->Metabolite_NDCA

Caption: Metabolic pathway of tolterodine.

Muscarinic_Signaling cluster_cell Smooth Muscle Cell M3_Receptor Muscarinic M3 Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C DAG->PKC Contraction Muscle Contraction Ca_Release->Contraction PKC->Contraction Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Activates Tolterodine Tolterodine & 5-HM Metabolite Tolterodine->M3_Receptor Blocks

Caption: Simplified signaling pathway of the M3 muscarinic receptor antagonism by tolterodine.

Conclusion

The metabolism of tolterodine is a well-characterized process primarily involving CYP2D6-mediated hydroxylation to an active metabolite and CYP3A4-mediated N-dealkylation to an inactive metabolite. The genetic polymorphism of CYP2D6 plays a critical role in the pharmacokinetic and metabolic profile of the drug. The 5-hydroxymethyl metabolite is crucial to the overall therapeutic effect of tolterodine. A comprehensive understanding of these metabolic pathways is essential for drug development professionals and researchers in the fields of pharmacology and clinical therapeutics.

References

Exploratory

In silico toxicity prediction of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a com...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted toxicological profile of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a molecule of interest in pharmaceutical and chemical research, often as an impurity of Tolterodine. In the absence of extensive in vivo toxicological data, this document leverages established in silico predictive models to forecast potential adverse effects. This guide details the methodologies of various computational models, presents the predicted toxicological endpoints in a structured format, and visualizes key biological pathways and experimental workflows. The objective is to equip researchers and drug development professionals with a thorough understanding of the potential toxicological liabilities of this compound, thereby guiding further experimental design and risk assessment.

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS: 851789-43-0, Molecular Formula: C₁₆H₁₈O₂, Molecular Weight: 242.32 g/mol ) is a phenolic compound that may arise as an impurity in the synthesis of active pharmaceutical ingredients such as Tolterodine.[1] The presence of impurities in pharmaceutical preparations necessitates a thorough toxicological evaluation to ensure patient safety. In silico toxicology has emerged as a powerful tool for the early identification of potential hazards, reducing the reliance on animal testing and accelerating the drug development process.[2] This guide employs a multi-pronged in silico approach to predict the toxicity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol across several key endpoints.

In Silico Toxicity Prediction Methodologies

A combination of expert rule-based and statistical-based (Quantitative Structure-Activity Relationship - QSAR) models is utilized to provide a comprehensive toxicological assessment, in line with regulatory guidelines such as the ICH M7 for mutagenic impurities.[2]

Expert Rule-Based Systems

Expert rule-based systems utilize a knowledge base of chemical rules and structural alerts derived from existing toxicological data. These systems identify substructures within a query molecule that are known to be associated with specific toxicities.

  • Methodology: The SMILES string of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (Cc1ccc(O)c(c1)C(CCO)c2ccccc2) is submitted to an expert system like Derek Nexus. The system matches structural fragments of the molecule against a proprietary knowledge base of toxicophores.[3][4][5] The output is a qualitative prediction of the likelihood of toxicity for various endpoints, along with the reasoning behind the prediction.[5]

Statistical-Based (QSAR) Models

QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. These models are built using large datasets of compounds with known activities.

  • Methodology: The molecular structure of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is represented by a set of numerical descriptors (e.g., physicochemical properties, topological indices, molecular fingerprints). These descriptors are then used as input for a pre-built statistical model (e.g., using machine learning algorithms like support vector machines or neural networks) to predict the probability or quantitative value of a specific toxicological endpoint.[6][7] Tools like Toxtree and ProTox-II often employ such models.[1][8]

Predicted Toxicological Profile

The following table summarizes the predicted toxicological endpoints for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol based on the application of the aforementioned in silico methodologies.

Toxicological EndpointPrediction MethodPredicted OutcomeConfidence LevelRationale/Structural Alerts
Mutagenicity (Ames Test) Expert Rule-Based & QSARNegativeHighNo structural alerts for bacterial mutagenicity identified. The compound is not expected to be a direct-acting mutagen.
Carcinogenicity Expert Rule-Based & QSAREquivocalLowThe presence of a phenol group can sometimes be associated with non-genotoxic carcinogenicity, but the overall structure does not contain strong alerts for genotoxic carcinogenicity.[9][10][11]
Reproductive Toxicity QSARLow ConcernMediumPhenolic compounds can sometimes exhibit endocrine-disrupting activity. Further evaluation of estrogenic activity is recommended.[6][12][13]
Skin Sensitization Expert Rule-Based & QSARPlausibleMediumThe phenolic hydroxyl group can potentially be metabolized to a reactive quinone-type species, which can act as a hapten and elicit a skin sensitization response.[14][15][16]
Hepatotoxicity Expert Rule-BasedPlausibleMediumThe presence of a phenol moiety can be a structural alert for potential hepatotoxicity, often through the formation of reactive metabolites.
Cardiotoxicity (hERG Inhibition) QSARLow ConcernHighThe molecule does not possess the typical structural features of known hERG channel blockers.
Acute Oral Toxicity (LD50) QSAR (e.g., ProTox-II)Class 4 (300 < LD50 <= 2000 mg/kg)MediumPrediction based on structural similarity to other phenolic compounds with known acute toxicity data.

Detailed Experimental Protocols (In Silico)

Protocol for Mutagenicity Prediction
  • Input: The canonical SMILES string of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (Cc1ccc(O)c(c1)C(CCO)c2ccccc2) is used as the input.

  • Expert System Analysis (e.g., Derek Nexus):

    • The software identifies all functional groups and substructures within the molecule.

    • These substructures are compared against a database of known structural alerts for mutagenicity.

    • The system provides a qualitative prediction (e.g., "negative," "positive," "equivocal") and highlights the specific alert if found.

  • Statistical QSAR Analysis (e.g., Toxtree, Sarah Nexus):

    • The software calculates a set of molecular descriptors for the input molecule.

    • These descriptors are fed into a pre-trained machine learning model.

    • The model outputs a probability of the compound being mutagenic in the Ames test.[17][18]

Protocol for Skin Sensitization Prediction
  • Input: The 2D structure or SMILES string of the compound is provided.

  • Identification of Protein-Binding Mechanisms: In silico tools evaluate the potential of the compound or its metabolites to covalently bind to skin proteins, a key event in the initiation of skin sensitization. This includes searching for structural alerts for Michael acceptors or compounds that can be activated to become reactive.[16]

  • QSAR Modeling: A statistical model trained on a large dataset of known skin sensitizers (e.g., from Local Lymph Node Assay - LLNA data) is used to predict the sensitization potential.

  • Pathway Analysis: The prediction is often linked to the Adverse Outcome Pathway (AOP) for skin sensitization, with the in silico model predicting the molecular initiating event (covalent binding to proteins).

Visualizations

In Silico Toxicity Prediction Workflow

In_Silico_Toxicity_Workflow cluster_input Input Data cluster_prediction Prediction Models cluster_output Predicted Endpoints cluster_assessment Final Assessment Molecule 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (SMILES: Cc1ccc(O)c(c1)C(CCO)c2ccccc2) Expert_System Expert Rule-Based System (e.g., Derek Nexus) Molecule->Expert_System QSAR_Model Statistical-Based Model (QSAR) (e.g., Toxtree, ProTox-II) Molecule->QSAR_Model Mutagenicity Mutagenicity Expert_System->Mutagenicity Carcinogenicity Carcinogenicity Expert_System->Carcinogenicity Repro_Tox Reproductive Toxicity Expert_System->Repro_Tox Skin_Sens Skin Sensitization Expert_System->Skin_Sens Other_Tox Other Toxicities Expert_System->Other_Tox QSAR_Model->Mutagenicity QSAR_Model->Carcinogenicity QSAR_Model->Repro_Tox QSAR_Model->Skin_Sens QSAR_Model->Other_Tox Risk_Assessment Toxicological Risk Assessment Mutagenicity->Risk_Assessment Carcinogenicity->Risk_Assessment Repro_Tox->Risk_Assessment Skin_Sens->Risk_Assessment Other_Tox->Risk_Assessment

Caption: General workflow for in silico toxicity prediction.

Potential Signaling Pathway for Skin Sensitization

Skin_Sensitization_Pathway cluster_exposure Exposure cluster_activation Metabolic Activation cluster_cellular_response Cellular Response cluster_immune_response Immune Response Compound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Metabolism Metabolism in Skin (e.g., by Cytochrome P450) Compound->Metabolism Reactive_Metabolite Reactive Quinone-type Metabolite Metabolism->Reactive_Metabolite Protein_Binding Covalent Binding to Skin Proteins Reactive_Metabolite->Protein_Binding Keap1_Nrf2 Activation of Keap1-Nrf2 Pathway Protein_Binding->Keap1_Nrf2 DC_Activation Dendritic Cell Activation Protein_Binding->DC_Activation Gene_Expression Upregulation of Cytoprotective Genes Keap1_Nrf2->Gene_Expression T_Cell_Proliferation T-Cell Proliferation & Activation DC_Activation->T_Cell_Proliferation Sensitization Skin Sensitization T_Cell_Proliferation->Sensitization Estrogen_Receptor_Pathway cluster_binding Ligand Binding cluster_dimerization Receptor Dimerization & Translocation cluster_transcription Gene Transcription cluster_outcome Potential Outcome Compound 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (Phenolic Structure) ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds to Dimerization ER Dimerization ER->Dimerization Translocation Translocation to Nucleus Dimerization->Translocation ERE_Binding Binding to Estrogen Response Elements (EREs) Translocation->ERE_Binding Transcription Modulation of Gene Transcription ERE_Binding->Transcription Endocrine_Disruption Endocrine Disruption Transcription->Endocrine_Disruption

References

Foundational

An In-Depth Technical Review of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A Tolterodine Impurity

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive literature review of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity in the m...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity in the manufacturing of Tolterodine. Due to its status as a process-related impurity, publicly available data focusing specifically on the biological activity, detailed experimental protocols, and mechanism of action of this compound are limited. This review consolidates the available information within the context of Tolterodine synthesis and impurity analysis, offering a valuable resource for professionals in drug development and quality control.

Chemical and Physical Properties

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a chemical entity that arises during the synthesis of Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder.[1][2] Understanding its fundamental properties is crucial for its identification and control in the final drug product.

PropertyValueReference
CAS Number 851789-43-0[1]
Molecular Formula C₁₆H₁₈O₂[1]
Molecular Weight 242.32 g/mol [1]
IUPAC Name 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol[1]
Synonyms 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, Tolterodine Impurity A[1]

Context as a Tolterodine Impurity

Impurities in pharmaceutical products are a critical concern for regulatory bodies as they can potentially impact the safety and efficacy of the drug.[1][2] 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is categorized as a process-related impurity of Tolterodine.[1][2] Such impurities can originate from the starting materials, intermediates, or by-products of side reactions occurring during the synthesis.[1]

The synthesis of Tolterodine is a multi-step process, and the formation of impurities is often inevitable.[3][4] While specific details on the exact synthetic step leading to the formation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are not extensively documented in publicly accessible literature, it is understood to be a related substance that needs to be monitored and controlled within acceptable limits as per ICH guidelines.[1][2]

Analytical Methodologies for Detection and Quantification

The primary experimental protocols found in the literature concerning 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are analytical methods developed for the quality control of Tolterodine. These methods are essential for identifying and quantifying impurities to ensure the final product's purity and safety.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Tolterodine and its impurities.[5][6][7]

Representative HPLC Method Parameters:
ParameterTypical Conditions
Column C8 or C18 stationary phase (e.g., Symmetry C8, Waters ACQUITY UPLC™ BEH shield RP18)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile)
Flow Rate Typically around 1.0 mL/min
Detection UV detection, commonly at 220 nm or 210 nm
Column Temperature Maintained at a constant temperature, for instance, 35°C

These methods are validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) to ensure they are suitable for their intended purpose of routine quality control.[5][6][8]

Toxicology and Pharmacological Activity

There is a significant lack of direct research into the specific pharmacological and toxicological profile of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. However, regulatory guidelines necessitate that impurities above a certain threshold are to be characterized and their potential toxicity evaluated.[2]

A study on the degradation products of Tolterodine was conducted to assess their genotoxicity and general toxicity.[9] While this study did not specifically name 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol as one of the tested degradation products, it highlights the regulatory requirement and the general approach to evaluating the safety of such impurities. The study found that the tested degradation products did not significantly increase the toxicity above that of Tolterodine alone.[9]

Without direct experimental data, any assessment of the pharmacological activity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol remains speculative. Its structural similarity to Tolterodine might suggest a potential for interaction with muscarinic receptors, but this has not been experimentally verified.

Logical Workflow for Impurity Management in Drug Development

The management of impurities like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a critical aspect of drug development. The following diagram illustrates the general workflow.

G cluster_0 Drug Discovery & Development cluster_1 Chemical Synthesis & Manufacturing cluster_2 Impurity Management Lead Identification Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Regulatory Submission Regulatory Submission Clinical Trials->Regulatory Submission Route Scouting Route Scouting Process Development Process Development Route Scouting->Process Development Scale-up & Manufacturing Scale-up & Manufacturing Process Development->Scale-up & Manufacturing Impurity Identification Impurity Identification Process Development->Impurity Identification Final Drug Product Final Drug Product Scale-up & Manufacturing->Final Drug Product Quality Control Quality Control Final Drug Product->Quality Control Analytical Method Development Analytical Method Development Impurity Identification->Analytical Method Development Toxicological Assessment Toxicological Assessment Impurity Identification->Toxicological Assessment Method Validation Method Validation Analytical Method Development->Method Validation Specification Setting Specification Setting Method Validation->Specification Setting Toxicological Assessment->Specification Setting Specification Setting->Quality Control Quality Control->Regulatory Submission

Caption: General workflow for impurity management in pharmaceutical development.

Conclusion

References

Exploratory

Spectroscopic data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

A comprehensive technical guide on the spectroscopic and synthetic aspects of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity of the drug Tolterodine. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the spectroscopic and synthetic aspects of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity of the drug Tolterodine. This document is intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data

While comprehensive spectroscopic data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS: 851789-43-0) is not entirely available in the public domain, the following sections summarize the available information. This compound is also recognized as a Tolterodine impurity, referred to as Tolterodine Propanol Impurity Racemate or Tolterodine diol impurity.[1][2][3]

¹H NMR Data

A patent for the synthesis of related compounds provides the following ¹H NMR data for 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol, which is an alternative name for the target compound.[4]

Table 1: ¹H NMR Spectroscopic Data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.21 - 7.36m6H5H-Ph, 1H-Ar
7.13d, J = 2.0 Hz1H1H-Ar
7.06dd, J = 8.3, 2.3 Hz1HH-Ar
6.94 - 6.96m2H2H-Ar
4.21dd, J = 8.7, 6.7 Hz1HCH
3.00 - 3.09m1HCH
2.84 - 2.94m1HCH
2.46 - 2.59m1HCH
2.28 - 2.40m1HCH
2.30s3HCH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[4]

¹³C NMR, IR, and Mass Spectrometry Data

As of the latest search, specific ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are not publicly available in research literature. Several chemical suppliers list the compound and indicate the availability of such data upon request. For research purposes, it is recommended to acquire the compound from a commercial source that provides a complete Certificate of Analysis with the required spectroscopic data.

Experimental Protocols

The following experimental protocol for the synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol is adapted from the patent literature.[4]

Synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol

This synthesis involves the reduction of a lactone intermediate, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

Experimental Workflow

G cluster_0 Reduction of Lactone cluster_1 Work-up lactone 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one reaction Stir at room temperature lactone->reaction solvent Anhydrous THF solvent->reaction reagent LiAlH₄ reagent->reaction quench Quench with water and NaOH solution reaction->quench filtration Filter the mixture quench->filtration extraction Extract with an organic solvent filtration->extraction drying Dry the organic phase extraction->drying concentration Concentrate under reduced pressure drying->concentration product 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol concentration->product

Caption: Synthetic workflow for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Detailed Procedure:

  • A solution of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (11.9 g, 50 mmol) in anhydrous tetrahydrofuran (THF) (50 ml) is prepared.

  • This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.85 g, 75 mmol) in anhydrous THF (100 ml) at room temperature.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • After the reaction is complete, the mixture is cooled in an ice bath and quenched by the successive dropwise addition of water (2.85 ml), 15% aqueous sodium hydroxide (2.85 ml), and water (8.55 ml).

  • The resulting mixture is stirred for an additional 30 minutes at room temperature.

  • The precipitate is filtered off and washed with THF.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ether (2:1) as the eluent.

  • This procedure yields 2.20 g (85%) of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol.[4]

Biological Context and Signaling Pathways

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is an impurity of Tolterodine, a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[5][6] The primary therapeutic action of Tolterodine is the blockade of muscarinic receptors in the bladder, which leads to a reduction in involuntary bladder contractions.[7][8] As a structurally related compound, it is plausible that this impurity could interact with the same signaling pathways.

Tolterodine and its active metabolite act on M2 and M3 subtypes of muscarinic receptors.[5] These are G-protein coupled receptors (GPCRs). The M3 receptor, upon activation by acetylcholine, couples to Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C (PKC). The M2 receptor couples to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic Receptor Signaling Pathway

G cluster_0 M3 Receptor Pathway (Gq-coupled) cluster_1 M2 Receptor Pathway (Gi-coupled) ACh_M3 Acetylcholine M3 M3 Muscarinic Receptor ACh_M3->M3 Gq Gq protein M3->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction ACh_M2 Acetylcholine M2 M2 Muscarinic Receptor ACh_M2->M2 Gi Gi protein M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Relaxation Modulation of Contraction cAMP->Relaxation Tolterodine Tolterodine / Impurity Tolterodine->M3 antagonizes Tolterodine->M2 antagonizes

Caption: Simplified signaling pathways of M2 and M3 muscarinic receptors.

References

Foundational

An In-depth Technical Guide to the Physical Properties of Tolterodine Diol Impurity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physical and chemical properties of the Tolterodine diol impurity, a relevant substance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the Tolterodine diol impurity, a relevant substance in the manufacturing and stability testing of the active pharmaceutical ingredient (API) Tolterodine. This document outlines its chemical identity, physical characteristics, and provides detailed experimental protocols for its analysis and isolation.

Introduction to Tolterodine and its Diol Impurity

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. As with any pharmaceutical compound, the purity of Tolterodine is critical to its safety and efficacy. During the synthesis and storage of Tolterodine, various related substances, including the Tolterodine diol impurity, can arise. The diol impurity, chemically identified as 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol, is a key compound to monitor and control in pharmaceutical formulations.

Physical and Chemical Properties

PropertyValueCitation(s)
IUPAC Name 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol[1]
Synonyms 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol, Tolterodine Propanol Analog, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol[2]
CAS Number 851789-43-0[1]
Molecular Formula C₁₆H₁₈O₂[2]
Molecular Weight 242.31 g/mol [3]
Physical Appearance Off-White Solid[2]
Solubility Soluble in Methanol and DMSO.[3] Specific quantitative data is not publicly available.
Melting Point Not publicly available.
Boiling Point Not publicly available.

Experimental Protocols

The analysis and isolation of the Tolterodine diol impurity are crucial for quality control in pharmaceutical manufacturing. Below are detailed methodologies for its chromatographic analysis and preparative isolation, adapted from established stability-indicating methods for Tolterodine and its related substances.[4][5]

Analytical Method for Quantification (Adapted HPLC Method)

This method is suitable for the quantification of the Tolterodine diol impurity in the drug substance and formulated products.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer, with pH adjusted to 4.5 using phosphoric acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient Program: A linear gradient elution can be optimized to achieve separation from Tolterodine and other impurities. A representative starting point would be a gradient from 25% B to 100% B over 40 minutes.

  • Flow Rate: 0.7 mL/min.[5]

  • Column Temperature: 45 °C.[5]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.[5]

Sample Preparation:

  • Standard Solution: Prepare a standard solution of the Tolterodine diol impurity reference standard in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.00125 mg/mL.[5]

  • Sample Solution: Accurately weigh and dissolve the Tolterodine drug substance or a powdered sample of the drug product in the diluent to achieve a nominal concentration of 0.25 mg/mL of Tolterodine.[5]

Preparative Isolation of Tolterodine Diol Impurity

For the purpose of structural elucidation and characterization, the Tolterodine diol impurity can be isolated from a mixture using preparative HPLC.

Chromatographic Conditions:

  • Instrument: Preparative HPLC system with a fraction collector.

  • Column: A suitable preparative C18 column (e.g., XBridge™ Prep Shield RP18, 10 x 250 mm, 5.0 µm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: A mixture of 0.1% TFA in water and acetonitrile (10:90 v/v).[4]

  • Gradient Program: A gradient optimized for the separation of the diol impurity, for instance, starting from 35% B and increasing to 95% B over 15 minutes.[4]

  • Flow Rate: 5.0 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: Up to 1000 µL of a concentrated sample solution (e.g., 15 mg/mL).[4]

Post-Isolation Processing:

  • Fractions containing the purified Tolterodine diol impurity are collected.

  • The collected fractions are pooled and the solvent is removed, for example, by rotary evaporation followed by lyophilization to obtain the impurity as a solid.[4]

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry data for the Tolterodine diol impurity are not publicly available in scientific literature. This information is typically proprietary and provided by commercial suppliers upon the purchase of a certified reference standard.[3] This data is essential for the unambiguous identification and structural confirmation of the impurity.

Formation Pathway and Visualization

The Tolterodine diol impurity is likely formed as a degradation product of Tolterodine or as a by-product during its synthesis. A plausible degradation pathway involves the dealkylation of the tertiary amine in Tolterodine, followed by the reduction of the resulting intermediate.

Logical Formation Pathway

A potential pathway for the formation of the Tolterodine diol impurity could initiate from the N-dealkylation of Tolterodine, a process that can occur under certain stress conditions. This would lead to a secondary amine intermediate. Subsequent metabolic or chemical reduction of the amide group, if formed, or other reactive intermediates could lead to the formation of the propanol side chain, resulting in the diol impurity.

G Tolterodine Tolterodine Intermediate N-Dealkylated Intermediate Tolterodine->Intermediate Oxidative N-Dealkylation Diol_Impurity Tolterodine Diol Impurity (2-Hydroxy-5-methyl-γ-phenylbenzenepropanol) Intermediate->Diol_Impurity Reduction / Hydrolysis

Proposed formation pathway of Tolterodine diol impurity.
Experimental Workflow for Analysis and Isolation

The general workflow for the analysis and isolation of the Tolterodine diol impurity from a pharmaceutical sample is outlined below.

G cluster_0 Sample Preparation cluster_1 Analytical HPLC cluster_2 Preparative HPLC cluster_3 Post-Isolation Sample Tolterodine API or Drug Product Dissolution Dissolution in Diluent Sample->Dissolution HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis Prep_HPLC Preparative HPLC Dissolution->Prep_HPLC If isolation is required Quantification Quantification of Impurity HPLC_Analysis->Quantification Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Characterization Structural Characterization (NMR, MS) Solvent_Removal->Characterization

References

Protocols & Analytical Methods

Method

Synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive overview of the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity of the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity of the drug Tolterodine. The primary synthetic route detailed is the Friedel-Crafts alkylation of p-cresol with cinnamyl alcohol, a method widely employed for the C-alkylation of phenols. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary analytical techniques for the characterization of the final product. The information is intended to guide researchers in the fields of medicinal chemistry, process development, and analytical chemistry in the preparation and analysis of this compound.

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a significant compound in pharmaceutical analysis, particularly as an impurity in the manufacturing of Tolterodine, a muscarinic receptor antagonist used to treat urinary incontinence. The controlled synthesis of such impurities is crucial for the development of analytical standards and for toxicological studies. The most direct and plausible method for the synthesis of this molecule is the Friedel-Crafts alkylation of p-cresol with cinnamyl alcohol. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the cinnamyl cation, generated in situ from cinnamyl alcohol in the presence of an acid catalyst, alkylates the electron-rich aromatic ring of p-cresol, primarily at the ortho position to the hydroxyl group due to its directing effect.

Synthesis Pathway

The synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is achieved through a Friedel-Crafts alkylation reaction.

Synthesis_Pathway cluster_reactants Reactants PCresol p-Cresol Reaction PCresol->Reaction CinnamylAlcohol Cinnamyl Alcohol CinnamylAlcohol->Reaction Catalyst Lewis Acid (e.g., AlCl3, BF3·OEt2) Product 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Reaction->Product + Catalyst

Caption: Reaction scheme for the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol based on analogous Friedel-Crafts alkylation reactions of phenols.[1][2] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • p-Cresol

  • Cinnamyl alcohol

  • Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-cresol (1.0 eq.) in the anhydrous solvent under a nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (1.1 - 1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Alkylating Agent: Dissolve cinnamyl alcohol (1.0 - 1.2 eq.) in the anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent (2 x 50 mL). Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Data Presentation

Table 1: Physicochemical and Analytical Data

ParameterValueReference
Molecular Formula C₁₆H₁₈O₂[3]
Molecular Weight 242.32 g/mol [3]
CAS Number 851789-43-0[3]
Appearance White to off-white solid
Purity (HPLC) >95%[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Experimental_Workflow A Reaction Setup (p-Cresol, Solvent, N2) B Catalyst Addition (Lewis Acid at 0 °C) A->B C Addition of Cinnamyl Alcohol (0 °C) B->C D Reaction (Stir at RT, 12-24h) C->D E Work-up (Quench with HCl) D->E F Extraction & Washing E->F G Drying & Concentration F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Workflow for the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Safety Precautions

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Anhydrous Lewis acids like aluminum chloride are corrosive and react violently with water. Handle with extreme care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This document provides a detailed protocol for the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol via Friedel-Crafts alkylation. The provided information on the reaction mechanism, experimental procedure, and analytical data will be a valuable resource for researchers involved in the synthesis of pharmaceutical impurities and related compounds. The successful synthesis and characterization of this molecule are essential for ensuring the quality and safety of pharmaceutical products like Tolterodine.

References

Application

Application Notes and Protocol for the Preparation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Standard

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive protocol for the laboratory-scale synthesis, purification, and characterization of 2-(3-Hydroxy-1-phenylpropyl)-4-met...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory-scale synthesis, purification, and characterization of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. This compound is a known impurity of the drug Tolterodine and is essential as a reference standard for analytical method development, validation, and routine quality control of Tolterodine Tartrate drug substance and product.

Overview

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known as 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol, is a key reference standard for the pharmaceutical industry. Its preparation involves the reduction of a suitable precursor, followed by purification and rigorous analytical characterization to confirm its identity and purity.

Chemical Structure:

Physicochemical Data:

PropertyValueReference
CAS Number 851789-43-0[1]
Molecular Formula C₁₆H₁₈O₂[1]
Molecular Weight 242.32 g/mol [1]
Appearance Expected to be an oil or a low-melting solid
Storage +5°C[1]

Experimental Protocol

This protocol is adapted from established synthetic methodologies for related compounds.[2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate (or the corresponding carboxylic acid)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography (60-120 mesh)

  • Deionized water

Synthesis: Reduction of the Ester Precursor

The synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol can be achieved by the reduction of the corresponding methyl ester, methyl 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoate.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanoate (1.0 eq) in anhydrous methanol or THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (4.0 eq) to the cooled solution in portions. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0°C until the effervescence ceases.

  • Extraction: Extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by silica gel column chromatography.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a hexane:ethyl acetate solvent system (e.g., 80:20 v/v).

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Analytical Characterization

The identity and purity of the synthesized standard must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the purity of the final compound. The conditions can be adapted from the USP monograph for Tolterodine Tartrate impurities.

ParameterSuggested Conditions
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Injection Volume 10 µL
Column Temperature Ambient

The purity is determined by calculating the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • ¹H NMR (300 MHz, CDCl₃): δ [ppm] = 2.12 - 2.36 (2H, m, CH₂), 2.25 (3H, s, CH₃), 3.80 - 3.89 (1H, m, CH), 3.92 - 4.02 (1H, m, CH), 4.21 (1H, dd, J = 9.1, 6.7 Hz), 6.83 - 7.02 (3H, m, Ar-H), 7.09 - 7.35 (5H, m, Ph-H). (Note: This is an exemplary spectrum based on similar structures and may vary slightly).

Mass Spectrometry (MS)

Mass spectrometry should be performed to confirm the molecular weight of the compound.

  • Expected [M+H]⁺: 243.1385

Stability and Storage

The prepared standard should be stored in a well-closed container at +5°C to ensure its stability.[1] Long-term stability studies are recommended to establish a re-test date.

Diagrams

Synthetic Workflow

Synthesis_Workflow start Start: Methyl 3-(2-hydroxy-5-methylphenyl) -3-phenylpropanoate reduction Reduction (NaBH4, MeOH) start->reduction 1. Dissolve & Cool quench Quenching (1M HCl) reduction->quench 2. React & Quench extraction Extraction (EtOAc) quench->extraction 3. Extract purification Purification (Column Chromatography) extraction->purification 4. Purify analysis Analysis (HPLC, NMR, MS) purification->analysis 5. Characterize final_product Final Product: 2-(3-Hydroxy-1-phenylpropyl) -4-methylphenol Standard analysis->final_product Purity & Identity Confirmed

Caption: Workflow for the synthesis and purification of the standard.

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample_prep Purified Standard Dissolve in appropriate solvent (e.g., Acetonitrile) hplc HPLC Purity Assessment sample_prep->hplc nmr NMR Spectroscopy Structural Elucidation sample_prep->nmr ms Mass Spectrometry Molecular Weight Confirmation sample_prep->ms data_analysis Data Analysis Compare with specifications Issue Certificate of Analysis hplc->data_analysis nmr->data_analysis ms->data_analysis

Caption: Analytical workflow for standard characterization.

References

Method

Application Notes and Protocols for the Analytical Detection of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a molecule of interest in pharmaceutical development, often monitored as a process-related impur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a molecule of interest in pharmaceutical development, often monitored as a process-related impurity or a potential metabolite of other active pharmaceutical ingredients. Accurate and robust analytical methods are crucial for its detection and quantification to ensure the quality, safety, and efficacy of pharmaceutical products. These application notes provide detailed protocols for the analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in various matrices, leveraging High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques. The methodologies presented are based on established analytical approaches for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Methods Overview

The primary analytical techniques for the quantification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is particularly suited for bioanalytical applications requiring high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. For 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a reversed-phase method is optimal, utilizing a non-polar stationary phase and a polar mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity by coupling the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. This is the preferred method for detecting trace levels of the analyte in complex biological matrices.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods suitable for the analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, based on validated methods for structurally related compounds.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Pharmaceutical Substances

This protocol describes a reversed-phase HPLC method for the determination of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in bulk drug substances or pharmaceutical formulations.

1. Instrumentation and Materials

  • HPLC system with UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (deionized or HPLC grade)

  • Reference standard of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

2. Chromatographic Conditions

  • Mobile Phase A: 0.03 M Ammonium acetate buffer in water

  • Mobile Phase B: Acetonitrile:Methanol (55:30, v/v)

  • Gradient: A gradient elution may be optimized for better separation from other impurities. A typical starting point is a linear gradient from 90% A to 10% A over 20 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in the sample using the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma)

This protocol outlines a sensitive and selective LC-MS/MS method for the determination of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in plasma.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog).

  • Reference standard of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

2. LC and MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A fast gradient is typically used. For example, starting at 5% B, increasing to 95% B in 3 minutes, holding for 1 minute, and re-equilibrating at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions need to be determined by infusing a standard solution of the analyte and the IS into the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

4. Calibration and Quantification

  • Prepare calibration standards by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the IS.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.

  • Quantify the analyte in the unknown samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological or Pharmaceutical Sample Spike Spiking with Internal Standard (for LC-MS/MS) Sample->Spike Bioanalysis Extraction Extraction / Dilution Sample->Extraction Standard Reference Standard Standard->Extraction Spike->Extraction Filter Filtration Extraction->Filter HPLC HPLC System Filter->HPLC LCMS LC-MS/MS System Filter->LCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram LCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Proposed Metabolic Pathway

The metabolic pathway of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is proposed based on the known metabolism of 4-methylphenol (p-cresol). The primary metabolic transformations are expected to involve oxidation of the methyl group and the aromatic ring, mediated by cytochrome P450 enzymes, followed by conjugation reactions.[1][2]

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Analyte 2-(3-Hydroxy-1-phenylpropyl) -4-methylphenol QuinoneMethide Reactive Quinone Methide Analyte->QuinoneMethide CYP450 Hydroxymethyl 4-Hydroxymethyl Metabolite Analyte->Hydroxymethyl CYP450 OrthoHydroquinone 4-Methyl-ortho-hydroquinone Metabolite Analyte->OrthoHydroquinone CYP450 GSH_Adduct Glutathione Conjugate QuinoneMethide->GSH_Adduct GST Sulfate_Conj Sulfate Conjugate Hydroxymethyl->Sulfate_Conj SULT Glucuronide_Conj Glucuronide Conjugate Hydroxymethyl->Glucuronide_Conj UGT OrthoHydroquinone->Sulfate_Conj OrthoHydroquinone->Glucuronide_Conj

Caption: Proposed metabolic pathway of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

References

Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Tolterodine Diol Impurity

Abstract This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tolterodine Diol, a potential i...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tolterodine Diol, a potential impurity in tolterodine tartrate drug substance and product. The method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies.

Introduction

Tolterodine tartrate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. During the synthesis or storage of tolterodine, process-related impurities and degradation products can arise.[1] One such potential impurity is Tolterodine Diol, chemically known as 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol.[2] The monitoring and control of impurities are critical for ensuring the safety and efficacy of pharmaceutical products.[1] This document provides a comprehensive HPLC method for the reliable quantification of the tolterodine diol impurity.

Chemical Structures

Tolterodine

Chemical Name: (R)-2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol[3]

Tolterodine Diol Impurity

Chemical Name: 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol[2] CAS Number: 851789-43-0[2]

Experimental Protocol

Materials and Reagents
  • Tolterodine Tartrate Reference Standard (USP or equivalent)

  • Tolterodine Diol Impurity Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade, obtained from a Milli-Q system or equivalent)[3]

  • Tolterodine Tartrate drug product (tablets or capsules)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column Inertsil C18, 250 x 4.6 mm, 5 µm[3]
Mobile Phase A Buffer: 3.85 g of Ammonium Acetate in 1 L of water, pH adjusted to 4.5 with Glacial Acetic Acid[3]
Mobile Phase B Acetonitrile[3]
Gradient A time-based gradient can be optimized to ensure separation from other impurities. A starting point could be 80:20 (A:B) with a linear gradient to 40:60 over 30 minutes.
Flow Rate 1.0 mL/min[3]
Detection UV at 220 nm[4] or 290 nm[3] (selection depends on the response of both tolterodine and the diol impurity)
Column Temp. 35 °C[4]
Injection Vol. 10 µL
Diluent A mixture of water and acetonitrile (50:50 v/v) can be used.[5]
Preparation of Solutions

Standard Stock Solution (Tolterodine Diol Impurity): Accurately weigh and transfer about 10 mg of Tolterodine Diol Impurity reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

Standard Solution: Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 10 µg/mL.

Sample Preparation (for Drug Product):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 50 mg of tolterodine tartrate and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The developed HPLC method should be validated according to ICH Q2(R1) guidelines.[3]

Specificity (Forced Degradation)

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3] Stressed samples are prepared by subjecting the drug product to acidic, basic, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples should show that the tolterodine diol impurity peak is well-resolved from the main tolterodine peak and any other degradation products.

Stress ConditionResults
Acid Hydrolysis Tolterodine undergoes degradation. The diol impurity peak should be spectrally pure and well-separated.
Base Hydrolysis Significant degradation of tolterodine is expected. The diol impurity peak should be resolved.
Oxidative (H2O2) Degradation is likely.[3] The method should be able to separate the diol impurity from any degradants.
Thermal The drug may show some degradation.
Photolytic The drug may be susceptible to photodegradation.
Linearity

The linearity of the method is established by analyzing a series of solutions of the tolterodine diol impurity at different concentrations. A typical range would be from the Limit of Quantification (LOQ) to 150% of the expected impurity level.[6] The correlation coefficient (r²) should be greater than 0.99.[3]

Concentration (µg/mL)Peak Area
LOQData
5Data
10Data
15Data
20Data
Correlation (r²) >0.99
Accuracy (% Recovery)

The accuracy of the method is determined by spiking the drug product sample with known amounts of the tolterodine diol impurity at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[3] The percentage recovery for each level should be within an acceptable range (typically 98-102%).

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%DataDataData
100%DataDataData
150%DataDataData
Precision

Repeatability (Intra-day Precision): The precision of the method is evaluated by injecting six individual preparations of the drug product spiked with the tolterodine diol impurity at a specified concentration level.[6] The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[3]

Intermediate Precision (Inter-day Ruggedness): This is assessed by performing the analysis on different days, with different analysts, and on different instruments.[6] The RSD between the results should be within acceptable limits.

Precision Parameter% RSD
Repeatability < 2.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD Data
LOQ Data
Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase, column temperature, and flow rate. The system suitability parameters should remain within the acceptable limits for all variations.

Data Presentation

The quantitative data from the method validation should be summarized in the tables provided in the "Method Validation Summary" section.

Visualizations

HPLC_Method_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Tolterodine Diol) Injection Inject Standard and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Drug Product) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Detector, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Acquisition Chromatographic Data Acquisition Injection->Chrom_Acquisition Peak_Integration Peak Integration and Identification Chrom_Acquisition->Peak_Integration Quantification Quantification of Tolterodine Diol Peak_Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Generate Report Validation->Report

Caption: Workflow for HPLC method development and quantification.

Conclusion

The developed stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the quantification of the tolterodine diol impurity in tolterodine tartrate drug substance and product. This method can be effectively implemented for routine quality control analysis and for monitoring the impurity profile during stability studies.

References

Method

Application Notes: Utilizing 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in Cell-Based Cytotoxicity Assays

Introduction 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a phenolic compound with potential applications in pharmacological and toxicological research. Its chemical structure, featuring a phenol group, suggests possib...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a phenolic compound with potential applications in pharmacological and toxicological research. Its chemical structure, featuring a phenol group, suggests possible antioxidant and cytotoxic properties, similar to other phenolic compounds that have been studied for their effects on cell proliferation and viability.[1][2] These application notes provide a comprehensive overview and a general protocol for assessing the cytotoxic effects of this compound using common cell-based assays.

Principle

Cell-based cytotoxicity assays are essential tools for evaluating the potential of a compound to induce cell death or inhibit cell growth.[3][4] These assays rely on various cellular markers to determine the number of viable cells after exposure to the test compound. Commonly used methods include the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) assay, which quantifies membrane integrity by measuring the release of the cytoplasmic enzyme LDH.[5][6]

Applications

  • Drug Discovery: Screening for novel therapeutic agents with anti-cancer or other cytotoxic properties.

  • Toxicology: Assessing the potential toxicity of the compound on various cell types.

  • Mechanism of Action Studies: Investigating the cellular pathways affected by the compound that lead to cell death.

Compound Information

PropertyValue
IUPAC Name 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.31 g/mol
CAS Number 851789-43-0
Appearance (Not specified, typically a solid)
Solubility Soluble in DMSO and ethanol

Note: Physical properties such as appearance and exact solubility may vary. It is recommended to determine these experimentally.

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxicity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol using the MTT assay, a widely used colorimetric method.[6]

Materials and Reagents

  • 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

  • Selected cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure

  • Cell Seeding:

    • Culture the selected cell line to about 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The results of the cytotoxicity assay can be summarized in a table as shown below.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2500.085100%
0.11.2350.07098.8%
11.1500.06592.0%
100.8750.05070.0%
500.4500.03536.0%
1000.1500.02012.0%

This is example data and does not represent actual experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) cell_treatment Cell Treatment (24-72 hours) cell_seeding->cell_treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->cell_treatment mtt_addition MTT Addition (4 hours incubation) cell_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway

Given that many phenolic compounds exhibit antioxidant and pro-apoptotic effects, a possible mechanism of action for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol could involve the modulation of cellular stress and apoptosis pathways.

signaling_pathway compound 2-(3-Hydroxy-1-phenylpropyl) -4-methylphenol ros Reactive Oxygen Species (ROS) compound->ros Scavenges stress_pathway Cellular Stress Pathways (e.g., MAPK) compound->stress_pathway mitochondria Mitochondria stress_pathway->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for phenolic compound-induced apoptosis.

References

Application

Application of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in Drug Degradation Studies

Application Note AP-DDS-001 Introduction 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, recognized as a diol impurity of Tolterodine, serves as a critical reference standard in the forced degradation studies of Tolterodine...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-DDS-001

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, recognized as a diol impurity of Tolterodine, serves as a critical reference standard in the forced degradation studies of Tolterodine Tartrate. Forced degradation studies are essential in the development of pharmaceuticals to establish the intrinsic stability of a drug substance, identify potential degradation products, and validate the stability-indicating nature of analytical methods.[1] By subjecting the drug to stress conditions such as hydrolysis, oxidation, heat, and light, potential degradation pathways can be elucidated.

The presence and quantity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in stressed samples of Tolterodine Tartrate are monitored to understand the degradation profile of the drug. This compound is not used to cause degradation but is a potential resultant impurity. Its quantification is vital for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) require the identification and characterization of impurities present at levels of 0.1% or higher.[2]

This document outlines the protocols for conducting forced degradation studies on Tolterodine Tartrate and the application of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol as a reference standard for the identification and quantification of this specific degradant.

Role in Drug Development

The primary application of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is as a certified reference material in:

  • Stability-Indicating Method Validation: To demonstrate the specificity of chromatographic methods in separating the drug substance from its degradation products.

  • Degradation Pathway Elucidation: To identify and quantify a specific product formed under various stress conditions, helping to map the degradation pathways of Tolterodine.

  • Quality Control: For the routine analysis of Tolterodine Tartrate drug substance and product to ensure that the level of this impurity is within acceptable limits.

Experimental Protocols

Forced Degradation of Tolterodine Tartrate

Forced degradation studies are performed on a sample of Tolterodine Tartrate to intentionally induce degradation. A stock solution of Tolterodine Tartrate (e.g., 1 mg/mL) is typically used for these studies.

1.1. Acidic and Basic Hydrolysis

  • Acidic Condition: Mix 5 mL of Tolterodine Tartrate stock solution with 5 mL of 1N HCl. Heat the mixture at 80°C for 2 hours.[1] After cooling, neutralize the solution with an appropriate volume of 1N NaOH. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Basic Condition: Mix 5 mL of Tolterodine Tartrate stock solution with 5 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours.[1] After cooling, neutralize the solution with an appropriate volume of 1N HCl. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Neutral Hydrolysis: Mix 5 mL of Tolterodine Tartrate stock solution with 5 mL of purified water. Heat the mixture at 80°C for 2 hours. After cooling, dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

1.2. Oxidative Degradation

  • Mix 5 mL of Tolterodine Tartrate stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Keep the solution at 50°C for 2 hours.[1] Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

1.3. Thermal Degradation

  • Expose solid Tolterodine Tartrate powder to a temperature of 105°C in a hot air oven for 24 hours.[1] After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

1.4. Photolytic Degradation

  • Expose a solution of Tolterodine Tartrate (1 mg/mL) and solid drug substance to UV light (200 watt hours/m²) and visible light (1.2 million lux hours).[1] Prepare a sample by dissolving the solid or diluting the solution in the mobile phase to a final concentration of approximately 100 µg/mL.

Preparation of Reference and Sample Solutions
  • Tolterodine Tartrate Standard: Prepare a solution of Tolterodine Tartrate in the mobile phase at a concentration of 100 µg/mL.

  • 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Standard: Prepare a stock solution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in a suitable solvent (e.g., methanol or acetonitrile) and then dilute with the mobile phase to a known low concentration (e.g., 1 µg/mL). This will be used for peak identification and as a reference for quantification.

  • Sample Solutions: The solutions obtained from the forced degradation experiments are filtered through a 0.45 µm filter before injection into the HPLC system.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is employed to analyze the stressed samples.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient mixture of a phosphate buffer (pH 4.5) and acetonitrile.[2]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[1] or 220 nm[3]

    • Injection Volume: 10 µL

    • Column Temperature: 35°C[3]

Data Presentation

The results of the forced degradation studies are summarized to show the percentage of degradation of Tolterodine Tartrate and the formation of impurities. The amount of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is quantified against its reference standard.

Table 1: Summary of Forced Degradation Results for Tolterodine Tartrate

Stress Condition% Assay of Tolterodine% Degradation% of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenolTotal Impurities (%)Mass Balance (%)
1N HCl, 80°C, 2h 99.20.8Not Detected0.7599.95
1N NaOH, 80°C, 2h 85.714.32.112.197.8
6% H₂O₂, 50°C, 2h 96.53.50.82.699.1
Heat, 105°C, 24h 97.12.90.52.399.4
Photolytic 99.50.5Not Detected0.4599.95

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_0 Forced Degradation of Tolterodine Tartrate cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Reference Standards Drug_Substance Tolterodine Tartrate (Solid/Solution) Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Drug_Substance->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples Neutralization Neutralization & Dilution Stressed_Samples->Neutralization Filtration 0.45 µm Filtration Neutralization->Filtration HPLC_Analysis Stability-Indicating HPLC Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profiling) HPLC_Analysis->Data_Analysis Tolterodine_Std Tolterodine Tartrate RS Tolterodine_Std->HPLC_Analysis Impurity_Std 2-(3-Hydroxy-1-phenylpropyl)- 4-methylphenol RS Impurity_Std->HPLC_Analysis

Caption: Experimental workflow for forced degradation study.

Hypothetical Degradation Pathway

G Tolterodine Tolterodine (2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol) Intermediate Hypothetical Intermediate (e.g., via N-dealkylation or oxidation) Tolterodine->Intermediate Base Hydrolysis / Oxidation Degradant 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (Diol Impurity) Intermediate->Degradant Further Reaction

Caption: Hypothetical degradation pathway of Tolterodine.

References

Method

Application Note: A Comprehensive Protocol for the Isolation and Purification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Abstract This application note provides a detailed, step-by-step protocol for the efficient isolation and purification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol from a complex reaction mixture. This compound is a si...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the efficient isolation and purification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol from a complex reaction mixture. This compound is a significant intermediate and a known impurity in the synthesis of active pharmaceutical ingredients such as Tolterodine.[1] Achieving high purity of such molecules is critical for drug safety, efficacy, and regulatory compliance. The protocol herein employs a multi-step purification strategy, including liquid-liquid extraction, silica gel column chromatography, and final polishing by recrystallization. Furthermore, this note details the analytical quality control methods, primarily High-Performance Liquid Chromatography (HPLC), to verify the purity of the final product.[1][2]

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a substituted phenolic compound characterized by its hydroxyl and phenylpropyl functional groups. Its purification is often challenging due to the presence of structurally similar impurities and unreacted starting materials from its synthesis. Common impurities may include isomers, over-alkylation products, or precursors like trans-cinnamic acid and 6-Methyl-4-phenylchroman-2-one.[1] A robust purification workflow is therefore essential. This document outlines a systematic approach that leverages differences in the physicochemical properties (e.g., acidity, polarity) of the target compound versus its impurities to achieve a final purity of >97%.[1]

Purification Strategy Overview

The overall purification workflow is a sequential process designed to remove distinct classes of impurities at each stage. The process begins with a preliminary workup using liquid-liquid extraction to separate acidic and basic impurities. This is followed by the main purification step, flash column chromatography, which separates compounds based on their polarity.[3][4] Finally, recrystallization is used to remove any remaining trace impurities and yield a highly pure, crystalline product.[5]

G Overall Purification Workflow cluster_0 Process Stages cluster_1 Quality Control crude Crude Reaction Mixture extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup evaporation1 Solvent Evaporation extraction->evaporation1 qc1 TLC/HPLC Analysis extraction->qc1 chromatography Column Chromatography evaporation1->chromatography Primary Purification pooling Pool & Evaporate Fractions chromatography->pooling qc2 TLC Analysis of Fractions chromatography->qc2 recrystallization Recrystallization pooling->recrystallization Final Polishing final_product Pure Compound (>97%) recrystallization->final_product qc3 Final HPLC Purity Check final_product->qc3 G Liquid-Liquid Extraction Logic start Crude Mixture in Ethyl Acetate wash1 Wash with Sat. NaHCO₃ start->wash1 organic1 Organic Layer: Target + Neutral/Basic Impurities wash1->organic1 Organic aqueous1 Aqueous Layer: Strong Acid Impurities wash1->aqueous1 Aqueous wash2 Extract with 1M NaOH organic2 Organic Layer: Neutral/Basic Impurities (Discard) wash2->organic2 Organic aqueous2 Aqueous Layer: Product as Phenolate Salt wash2->aqueous2 Aqueous acidify Acidify Aqueous Layer with 1M HCl product Precipitated Product (Extract back into fresh Ethyl Acetate) acidify->product organic1->wash2 aqueous2->acidify

References

Application

Application Note: Quantitative Analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in Human Plasma using LC-MS/MS

Introduction 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known as 5-hydroxymethyl tolterodine (5-HMT), is the primary active metabolite of the antimuscarinic agents tolterodine and its prodrug, fesoterodine. These...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, also known as 5-hydroxymethyl tolterodine (5-HMT), is the primary active metabolite of the antimuscarinic agents tolterodine and its prodrug, fesoterodine. These drugs are commonly prescribed for the treatment of overactive bladder. Given that 5-HMT is a major contributor to the therapeutic effect, a robust and sensitive analytical method for its quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable determination of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in human plasma.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol from human plasma.

  • Materials:

    • Human plasma samples

    • 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol certified reference standard

    • Deuterated internal standard (e.g., 5-hydroxy methyl tolterodine-d14)

    • Methyl tert-butyl ether (MTBE)

    • n-Hexane

    • Reconstitution solution (e.g., Methanol/water mixture)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw plasma samples to room temperature.

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Spike with an appropriate amount of internal standard solution.

    • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of reconstitution solution.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions: A variety of columns and mobile phases can be employed. Below are typical parameters.[1][2][3]

    • Column: A reversed-phase column such as a Kromasil C18 (100mm x 4.6mm, 5µm) or an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm) is suitable.[1][2]

    • Mobile Phase:

      • A common mobile phase composition is a mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][3][4]

      • The ratio can be isocratic, for instance, 20:80 (v/v) of 10 mM ammonium acetate to acetonitrile.[2]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used.[3][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

    • MRM Transitions: The protonated molecule [M+H]+ is selected as the precursor ion.

      • For 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (5-HMT), the transition is typically m/z 342.2 → 223.1.[2][5][6]

      • For a deuterated internal standard like 5-hydroxy methyl tolterodine-d14, the transition would be m/z 356.2 → 223.1.[2][6]

    • Instrument Parameters: Voltages and gas flows (e.g., nebulizer gas, curtain gas, collision gas) should be optimized for the specific instrument to achieve maximum sensitivity.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnAscentis Express RP amide (50 mm×4.6 mm, 2.7 μm)[2]
Mobile Phase A10 mM Ammonium Acetate in Water[2]
Mobile Phase BAcetonitrile[2]
Elution ModeIsocratic
Mobile Phase RatioA:B (20:80, v/v)[2]
Flow Rate0.5 mL/min[2]
Column Temperature40 °C
Injection Volume10 µL
Run TimeApproximately 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive[3][5]
Scan TypeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z) for 5-HMT342.2[2][5][6]
Product Ion (m/z) for 5-HMT223.1[2][5][6]
Internal Standard (IS)5-hydroxy methyl tolterodine-d14[2]
Precursor Ion (m/z) for IS356.2[2][6]
Product Ion (m/z) for IS223.1[2][6]
Dwell Time200 ms
IonSpray Voltage5500 V
Temperature500 °C

Table 3: Method Validation Summary

ParameterResult
Linearity Range20.00–5000.00 pg/mL[2]
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%CV)1.38–4.22%[2]
Inter-day Precision (%CV)1.62–4.25%[2]
Intra-day Accuracy98.08–104.67%[2]
Inter-day Accuracy98.73–103.06%[2]
Mean Extraction Recovery>96%[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is extraction 3. Liquid-Liquid Extraction (MTBE/n-Hexane) add_is->extraction vortex_centrifuge 4. Vortex & Centrifuge extraction->vortex_centrifuge evaporation 5. Evaporate Organic Layer vortex_centrifuge->evaporation reconstitution 6. Reconstitute in Methanol/Water evaporation->reconstitution injection 7. Inject into LC-MS/MS reconstitution->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. MS/MS Detection (MRM Mode) separation->detection quantification 10. Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

References

Method

Application Note: The Critical Role of Reference Standards in Pharmaceutical Quality Control

Introduction Reference standards are highly characterized materials used as a benchmark for the quality, purity, identity, and strength of active pharmaceutical ingredients (APIs), excipients, and finished pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reference standards are highly characterized materials used as a benchmark for the quality, purity, identity, and strength of active pharmaceutical ingredients (APIs), excipients, and finished pharmaceutical products.[1][2][3][4] They are a cornerstone of analytical testing in the pharmaceutical industry, ensuring that products meet established specifications and regulatory requirements.[5][6] The use of well-characterized reference standards is critical for obtaining scientifically valid and reproducible results in quality control (QC) laboratories.[3][4] This application note provides detailed protocols and guidance on the selection, establishment, and use of reference standards in a pharmaceutical QC setting.

Types of Reference Standards

Pharmaceutical laboratories utilize a hierarchy of reference standards to ensure the quality and consistency of their analytical measurements. The two primary categories are primary and secondary reference standards.[2][5]

  • Primary Reference Standards (PRS): These are materials of the highest purity, extensively characterized and recognized by regulatory bodies or pharmacopeias (e.g., USP, BP, EP).[2][5] They are often obtained from official sources and are used to calibrate secondary standards.[5][7]

  • Secondary Reference Standards (Working Standards): These are in-house standards prepared and qualified against a primary reference standard.[5][6] They are used for routine quality control testing to minimize the use of the more expensive and often limited primary standards.[5]

  • Impurity Reference Standards: Used for the identification and quantification of process-related impurities and degradation products in drug substances and products.[1][3]

  • API Reference Standards: Used to confirm the identity and determine the concentration of the active pharmaceutical ingredient in a formulation.[1]

The Reference Standard Lifecycle

The effective management of reference standards is a continuous process that involves several key stages, from initial qualification to ongoing monitoring and eventual replacement.

Reference_Standard_Lifecycle cluster_0 Lifecycle Stages Selection Candidate Material Selection Characterization Full Characterization Selection->Characterization Initial Testing Certification Certification & Documentation Characterization->Certification Data Review Distribution Storage & Distribution Certification->Distribution Release Use Routine Use in QC Distribution->Use Monitoring Stability Monitoring Use->Monitoring Retirement Retirement Use->Retirement Depletion or Expiry Requalification Periodic Requalification Monitoring->Requalification As per Stability Data Requalification->Use If Passes Requalification->Retirement If Fails

Caption: Workflow for the lifecycle management of a pharmaceutical reference standard.

Experimental Protocols

Protocol for Qualification of a Secondary Reference Standard

This protocol outlines the steps for qualifying a new batch of a secondary (working) reference standard against a primary reference standard.

Objective: To establish the purity and potency of a candidate secondary reference standard and to demonstrate its suitability for use in routine QC testing.

Materials:

  • Primary Reference Standard (PRS) of known purity and potency.

  • Candidate Secondary Reference Standard (SRS) material.

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Appropriate HPLC grade solvents and reagents.

Methodology:

  • Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of the PRS to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

    • Accurately weigh and dissolve the same nominal amount of the candidate SRS to prepare a stock solution of the same target concentration.

    • Prepare a series of calibration standards by diluting the PRS stock solution to different concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).

    • Prepare at least three independent sample solutions of the candidate SRS at the target concentration (e.g., 1.0 mg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system with a suitable column and mobile phase for the analyte of interest.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the SRS sample solutions in triplicate.

    • Inject a blank (solvent) to ensure no carryover.

  • Data Analysis and Acceptance Criteria:

    • From the calibration curve, determine the linearity (coefficient of determination, r²). The acceptance criterion is typically r² ≥ 0.999.

    • Calculate the concentration of the candidate SRS in each of the three preparations using the calibration curve.

    • Determine the average purity of the candidate SRS relative to the PRS.

    • The acceptance criteria for the purity of the secondary standard are typically within a predefined range of the primary standard's purity (e.g., 99.0% - 101.0%).

    • The relative standard deviation (RSD) of the three SRS preparations should be ≤ 2.0%.

Data Presentation:

Table 1: HPLC Purity Assay of Secondary Reference Standard

ParameterPrimary Reference StandardCandidate Secondary Reference StandardAcceptance Criteria
Purity (Assigned Value) 99.8%-N/A
Linearity (r²) 0.9998-≥ 0.999
Preparation 1 Purity -99.6%-
Preparation 2 Purity -99.7%-
Preparation 3 Purity -99.5%-
Average Purity -99.6%99.0% - 101.0%
RSD (%) -0.1%≤ 2.0%
Protocol for Identity Confirmation of a Reference Standard

This protocol describes the use of Fourier Transform Infrared (FTIR) spectroscopy for the identity confirmation of a new batch of a reference standard against an established standard.

Objective: To confirm that the chemical structure of a new batch of reference material is identical to that of the established reference standard.

Materials:

  • Established Reference Standard.

  • New batch of Reference Standard material.

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR).

Methodology:

  • Sample Preparation:

    • Ensure the samples are dry and free of moisture.

    • Place a small amount of the established reference standard onto the ATR crystal.

    • Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly.

    • Place a small amount of the new batch of reference standard onto the ATR crystal.

    • Record the infrared spectrum under the same conditions.

  • Data Analysis and Acceptance Criteria:

    • Overlay the two spectra.

    • The positions of the major absorption bands in the spectrum of the new batch must be concordant with those in the spectrum of the established reference standard.

    • The relative intensities of the absorption bands should be comparable.

Data Presentation:

Table 2: Identity Confirmation by FTIR

Reference Standard BatchResultAcceptance Criteria
New Batch vs. Established The infrared absorption spectrum is concordant with the established standard.The positions of the major absorption bands must be consistent between the two spectra.

Characterization of a Primary Reference Standard

The initial characterization of a primary reference standard is a comprehensive process that employs multiple analytical techniques to fully elucidate its identity, purity, and other critical properties.

Primary_Standard_Characterization cluster_0 Characterization Techniques cluster_1 Identity cluster_2 Purity PRS Primary Reference Standard Candidate NMR NMR (¹H, ¹³C) PRS->NMR MS Mass Spectrometry PRS->MS FTIR FTIR PRS->FTIR HPLC HPLC Purity PRS->HPLC DSC DSC PRS->DSC TGA TGA (Water Content) PRS->TGA ROI Residue on Ignition PRS->ROI RS Residual Solvents PRS->RS

Caption: Analytical techniques for the full characterization of a primary reference standard.

Table 3: Typical Characterization Data for a Primary Reference Standard

Analytical TechniqueParameter MeasuredTypical ResultPurpose
¹H and ¹³C NMR Chemical StructureConsistent with proposed structureConfirms molecular identity
Mass Spectrometry Molecular WeightMatches theoretical valueConfirms molecular weight and formula
FTIR Spectroscopy Functional GroupsConcordant with reference spectrumConfirms identity and functional groups
HPLC Purity and Impurities> 99.5%Quantifies purity and detects impurities
Differential Scanning Calorimetry (DSC) Purity and Melting PointSharp, single endothermAssesses purity and thermal properties
Thermogravimetric Analysis (TGA) Water Content / Volatiles< 0.5%Determines water and volatile content
Residue on Ignition (ROI) Inorganic Impurities< 0.1%Measures non-volatile inorganic impurities
Gas Chromatography (GC) Residual SolventsWithin ICH limitsQuantifies residual manufacturing solvents

Conclusion

The proper selection, characterization, and management of reference standards are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.[1][5] Adherence to detailed protocols for the qualification and use of these standards is essential for maintaining compliance with regulatory expectations and for generating reliable analytical data in a pharmaceutical quality control laboratory. The implementation of a robust reference standard program, as outlined in this application note, will contribute significantly to the overall quality assurance system of a pharmaceutical manufacturer.

References

Application

Application Notes and Protocols for In Vitro Bioactivity Assays of Diarylpropanoids

For Researchers, Scientists, and Drug Development Professionals Introduction Diarylpropanoids, a class of natural and synthetic compounds characterized by two aryl rings linked by a three-carbon chain, have garnered sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylpropanoids, a class of natural and synthetic compounds characterized by two aryl rings linked by a three-carbon chain, have garnered significant attention in drug discovery for their diverse bioactive properties. These compounds, including well-known examples like curcumin and its analogs, have demonstrated potential as anti-inflammatory, antioxidant, anticancer, and neuroprotective agents. Their mechanism of action often involves the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical in the pathogenesis of numerous diseases.

These application notes provide a comprehensive guide to developing and performing in vitro assays to evaluate the bioactivity of diarylpropanoid compounds. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation: Bioactivity of Diarylpropanoids

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various diarylpropanoids and related compounds, offering a comparative overview of their potency in different in vitro assays.

Table 1: Anti-inflammatory Activity of Diarylpropanoids

Compound/DerivativeAssayCell LineIC50 (µM)Reference
CurcuminNitric Oxide (NO) InhibitionRAW 264.714.7 ± 0.2[1]
Diarylpentanoid Derivative 88Nitric Oxide (NO) InhibitionRAW 264.74.9 ± 0.3[1]
Diarylpentanoid Derivative 97Nitric Oxide (NO) InhibitionRAW 264.79.6 ± 0.5[1]
HexahydrocurcuminPGE2 Formation Inhibition-0.7[2]
Hesperetin Derivative f15NO, IL-1β, TNF-α InhibitionRAW 264.71.55 ± 0.33, 3.83 ± 0.19, 7.03 ± 0.24[2]
Ursolic Acid Derivative UA-1Nitric Oxide (NO) InhibitionRAW 264.72.2 ± 0.4[3]

Table 2: Antioxidant Activity of Diarylpropanoids

Compound/DerivativeAssayIC50 (µg/mL)Reference
CurcuminDPPH Radical Scavenging48.93[4]
Curcumin-bis-β-D-glucosideDPPH Radical Scavenging22.25 µM[4]
Anogeissus leiocarpus extractDPPH Radical Scavenging104.74
Vernonia amygdalina (MeOH extract)DPPH Radical Scavenging94.92
Vernonia amygdalina (EtOH extract)DPPH Radical Scavenging94.83

Table 3: Anticancer Activity of Diarylpropanoids

Compound/DerivativeCell LineAssayIC50 (µM)Reference
CurcuminMDA-MB-231 (Breast)MTT (48h)18.62[5]
CurcuminMCF-7 (Breast)MTT (48h)11.21[5]
NanocurcuminMDA-MB-231 (Breast)MTT (48h)23.25 µg/mL[6]
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-enePC3 (Prostate)Cytotoxicity23.6[7]
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-eneCaco-2 (Colon)Cytotoxicity44.8[7]
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-eneHepG2 (Liver)Cytotoxicity40.6[7]
1-(4''-methoxyphenyl)-7-(4'-hydroxyphenyl)-(E)-hept-2-eneMCF-7 (Breast)Cytotoxicity56.9[7]
Diarylheptanoid 13aColorectal Cancer CellsLIMK1 Inhibition0.94[8][9]
Diarylheptanoid XVColorectal Cancer CellsLIMK1 Inhibition0.57[8]

Table 4: Neuroprotective Activity of Diarylpropanoids

Compound/DerivativeAssay ModelEffectReference
Juglanin CGlutamate-induced toxicity in HT22 cellsSignificant neuroprotection[10]
Juglanin AGlutamate-induced toxicity in HT22 cellsSignificant neuroprotection[10]
Alpinidinoid A [(+)-1]OGD/R-induced damage in primary cortical neuronsSignificant amelioration of neuronal apoptosis[11][12]
HesperetinPeroxide, glutamate, and Aβ-induced damagePotent antioxidant and neuroprotective effects[13]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by Diarylpropanoids

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many diarylpropanoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->NFkB Releases Diarylpropanoid Diarylpropanoid Diarylpropanoid->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Activates

Caption: Diarylpropanoids can inhibit the NF-κB signaling pathway by targeting the IKK complex.

MAPK Signaling Pathway Modulation by Diarylpropanoids

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial signaling pathway involved in cellular responses to a variety of stimuli, leading to cell proliferation, differentiation, and apoptosis. The three main MAPK pathways are ERK, JNK, and p38. Diarylpropanoids have been shown to modulate these pathways, contributing to their anticancer and anti-inflammatory effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor MAP3K MAP3K Stimuli->MAP3K RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors Translocates MKK4_7 MKK4/7 MAP3K->MKK4_7 MKK3_6 MKK3/6 MAP3K->MKK3_6 JNK JNK MKK4_7->JNK JNK->Transcription_Factors Translocates p38 p38 MKK3_6->p38 p38->Transcription_Factors Translocates Diarylpropanoid Diarylpropanoid Diarylpropanoid->RAF Inhibits Diarylpropanoid->JNK Inhibits Diarylpropanoid->p38 Inhibits Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Diarylpropanoids can modulate MAPK signaling by inhibiting key kinases like RAF, JNK, and p38.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the bioactivity of diarylpropanoid compounds.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis Compound Diarylpropanoid Synthesis/Isolation Cell_Culture Cell Line Culture (e.g., RAW 264.7, MCF-7, HT22) Compound->Cell_Culture Viability Cell Viability Assay (MTT/XTT) Cell_Culture->Viability Anti_Inflammatory Anti-inflammatory (NO, Cytokine Assays) Viability->Anti_Inflammatory Antioxidant Antioxidant (DPPH, ROS Assays) Viability->Antioxidant Anticancer Anticancer (Proliferation, Apoptosis) Viability->Anticancer Neuroprotective Neuroprotective (Neuronal Viability) Viability->Neuroprotective IC50 IC50 Determination Anti_Inflammatory->IC50 Antioxidant->IC50 Anticancer->IC50 Neuroprotective->IC50 Mechanism Mechanism of Action (Western Blot, qPCR) IC50->Mechanism Report Report Generation Mechanism->Report

Caption: A general workflow for the in vitro bioactivity screening of diarylpropanoids.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Materials:

  • Diarylpropanoid compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[16]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the diarylpropanoid compound in the culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21][22]

Materials:

  • RAW 264.7 macrophage cells

  • Diarylpropanoid compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[18]

  • Cell culture medium (DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[21]

  • Compound Treatment: Pre-treat the cells with various concentrations of the diarylpropanoid compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[21]

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to each well.

  • Incubation and Measurement: Incubate the plate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[4][22][23][24][25][26]

Materials:

  • Diarylpropanoid compound stock solution (in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol or ethanol)[23]

  • Methanol or ethanol

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the diarylpropanoid compound in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the compound dilution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 100 µL). Include a control (solvent + DPPH solution) and a blank (solvent + solvent).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[26]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Neuroprotective Assay (Glutamate-Induced Toxicity in Neuronal Cells)

This assay assesses the ability of a compound to protect neuronal cells from excitotoxicity induced by high concentrations of glutamate.[10][11][13][27][28][29]

Materials:

  • Neuronal cell line (e.g., HT22 mouse hippocampal cells)

  • Diarylpropanoid compound stock solution (in DMSO)

  • L-Glutamic acid

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Reagents for a cell viability assay (e.g., MTT or Resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the diarylpropanoid compound for 2-4 hours.[11]

  • Induction of Toxicity: Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5 mM for HT22 cells) and incubate for 24 hours.[27] Include control wells (untreated cells) and glutamate-only treated wells.

  • Assessment of Neuroprotection: After the incubation period, perform a cell viability assay (e.g., MTT assay as described in Protocol 1) to quantify the number of surviving cells.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control. Determine the EC50 value, which is the concentration of the compound that provides 50% protection against glutamate-induced cell death.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Hydroxy-1-phenylpropyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. The information is designed to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A1: The most prevalent synthetic strategy involves a two-step process. The first step is a Friedel-Crafts-type alkylation or acylation of p-cresol with a suitable three-carbon phenyl-containing electrophile. This is typically followed by a reduction of an intermediate carbonyl group to the desired hydroxyl group. A common starting material is cinnamaldehyde or a related derivative, which reacts with p-cresol to form an ortho-substituted intermediate that is then reduced.

Q2: My reaction is resulting in a low yield. What are the primary causes?

A2: Low yields in this synthesis can stem from several factors:

  • Poor regioselectivity: The alkylation of p-cresol can occur at either the ortho or para position relative to the hydroxyl group. Since the para position is already occupied by a methyl group, the primary competition is between ortho-alkylation and O-alkylation.

  • O-alkylation vs. C-alkylation: Phenols can undergo alkylation on the hydroxyl group (O-alkylation) to form an ether byproduct, which is often a significant side reaction that consumes starting materials.

  • Catalyst deactivation: The phenolic hydroxyl group can coordinate with and deactivate the Lewis acid catalyst, thereby hindering the desired Friedel-Crafts reaction.

  • Polyalkylation: Although less common with a substituted phenol like p-cresol, there is a possibility of multiple alkylations on the aromatic ring if the reaction conditions are too harsh.

  • Sub-optimal reaction conditions: Temperature, solvent, and catalyst choice are critical parameters that significantly influence the reaction outcome.

Q3: How can I favor the desired ortho-alkylation over para-alkylation and O-alkylation?

A3: Directing the reaction towards ortho-C-alkylation can be achieved by:

  • Choice of Catalyst: Certain Lewis acids, particularly those that can chelate with the phenolic oxygen, can promote ortho selectivity. Aluminum-based catalysts are commonly used.

  • Temperature Control: Higher reaction temperatures often favor the thermodynamically more stable para product, while lower temperatures can sometimes favor the ortho product. However, for some sterically hindered substrates, higher temperatures might be needed to overcome the activation energy for ortho substitution.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are often preferred for Friedel-Crafts reactions.

  • Protecting Groups: While it adds extra steps, protecting the hydroxyl group of p-cresol as an ester can prevent O-alkylation. The subsequent Fries rearrangement can then be used to introduce the acyl group at the ortho or para position, followed by reduction.

Q4: What are some common byproducts I should expect, and how can they be minimized?

A4: Besides the desired product, you may encounter:

  • para-isomer: While the para position is blocked by a methyl group, rearrangement or other side reactions could potentially lead to other isomers, though this is less likely.

  • O-alkylated product: The ether formed from the reaction at the hydroxyl group is a common byproduct.

  • Polyalkylated products: Products where more than one propylphenyl group has been added to the cresol ring.

  • Unreacted starting materials: Incomplete conversion will leave p-cresol and the electrophile in the reaction mixture.

Minimizing these byproducts can be achieved by optimizing the reaction conditions as described above, particularly the molar ratio of reactants, catalyst loading, temperature, and reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., due to moisture).2. Deactivated starting material.3. Reaction temperature is too low.1. Use a fresh, anhydrous Lewis acid catalyst and ensure all glassware and solvents are dry.2. Confirm the purity of your p-cresol and electrophile.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Predominance of O-Alkylated Product 1. Reaction conditions favor O-alkylation (e.g., use of a non-chelating base).2. Kinetic control favoring O-alkylation.1. Use a Lewis acid that can chelate with the phenolic oxygen.2. Consider protecting the hydroxyl group before the alkylation step.
Formation of a Mixture of Isomers 1. Lack of regioselectivity in the reaction.2. Sub-optimal catalyst or temperature.1. Screen different Lewis acid catalysts to find one that offers better ortho-selectivity.2. Experiment with a range of reaction temperatures.
Presence of Polyalkylated Byproducts 1. Molar ratio of reactants is not optimal.2. Reaction time is too long or the temperature is too high.1. Use an excess of p-cresol relative to the electrophile.2. Monitor the reaction closely and stop it once the desired product is formed. Consider lowering the reaction temperature.
Difficult Purification 1. Presence of multiple byproducts with similar polarities to the product.2. Oily or tarry crude product.1. Optimize the reaction to minimize byproduct formation.2. Employ column chromatography with a carefully selected solvent system for purification. Recrystallization may also be an option if the product is a solid.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of the ortho-alkylation product, based on typical trends observed in Friedel-Crafts reactions of phenols.

Parameter Condition A Yield of ortho-product Condition B Yield of ortho-product Remarks
Catalyst AlCl₃Moderate to GoodFeCl₃ModerateAlCl₃ is a strong Lewis acid and often effective, but can lead to more byproducts.
Temperature 25°CModerate80°CPotentially LowerHigher temperatures can sometimes favor the para-isomer or decomposition. Optimal temperature is system-dependent.
Solvent DichloromethaneGoodNitrobenzeneModerateNon-polar solvents are generally preferred. Polar solvents can complex with the Lewis acid.
Molar Ratio (p-cresol:electrophile) 1:1Moderate3:1GoodUsing an excess of the phenol can suppress polyalkylation.

Experimental Protocols

Key Experiment: Ortho-Alkylation of p-Cresol with Cinnamaldehyde followed by Reduction

This protocol is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.

Step 1: Friedel-Crafts Alkylation of p-Cresol with Cinnamaldehyde

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • In the dropping funnel, prepare a solution of p-cresol (1.0 equivalent) and cinnamaldehyde (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the suspension of aluminum chloride to 0-5°C using an ice bath.

    • Add the solution of p-cresol and cinnamaldehyde dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by the dropwise addition of ice-cold water, followed by 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product, 2-(3-oxo-1-phenylpropyl)-4-methylphenol.

Step 2: Reduction of the Carbonyl Group

  • Reagent Preparation: Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Reduction:

    • Cool the solution to 0-5°C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or dilute acid.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to yield the crude 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Reduction p_cresol p-Cresol reaction_flask Reaction Flask (Anhydrous Solvent, 0-5°C) p_cresol->reaction_flask cinnamaldehyde Cinnamaldehyde cinnamaldehyde->reaction_flask lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_flask workup1 Aqueous Work-up (HCl, H₂O) reaction_flask->workup1 extraction1 Extraction & Washing workup1->extraction1 intermediate Crude Intermediate: 2-(3-oxo-1-phenylpropyl)-4-methylphenol extraction1->intermediate reduction_flask Reduction Flask (Methanol/Ethanol, 0-5°C) intermediate->reduction_flask Dissolve in Solvent reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->reduction_flask workup2 Aqueous Work-up reduction_flask->workup2 extraction2 Extraction & Drying workup2->extraction2 purification Purification (Chromatography/Recrystallization) extraction2->purification final_product Final Product: 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol purification->final_product Troubleshooting_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst analyze_byproducts Analyze Byproduct Profile (TLC/GC-MS) start->analyze_byproducts purity_impure Impure Materials check_purity->purity_impure conditions_wet Moisture Present check_conditions->conditions_wet catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive byproducts_present Significant Byproducts analyze_byproducts->byproducts_present purity_impure->check_conditions No purify_materials Purify/Replace Starting Materials purity_impure->purify_materials Yes conditions_wet->check_catalyst No dry_reagents Dry Solvents & Glassware conditions_wet->dry_reagents Yes catalyst_inactive->analyze_byproducts No use_fresh_catalyst Use Fresh, Anhydrous Catalyst catalyst_inactive->use_fresh_catalyst Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) byproducts_present->optimize_conditions Yes

Optimization

Resolving HPLC peak tailing for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Topic: Resolving HPLC Peak Tailing for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Resolving HPLC Peak Tailing for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. The following information provides a structured approach to troubleshooting and resolving this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape. In an ideal separation, peaks are symmetrical (Gaussian). Tailing is problematic because it reduces the resolution between closely eluting compounds, can lead to inaccurate peak integration and quantification, and decreases the overall sensitivity of the analysis.

Q2: What are the most common causes of peak tailing for a phenolic compound like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A2: For polar, acidic compounds like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, the primary cause of peak tailing is secondary interactions between the analyte and the stationary phase. The most common specific causes include:

  • Silanol Interactions: The phenolic hydroxyl group can interact with active, unreacted silanol groups (-Si-OH) on the surface of silica-based HPLC columns.

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, the phenolic analyte can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Contamination or Degradation: The accumulation of sample matrix components or the chemical breakdown of the stationary phase can create active sites that cause tailing.

  • Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

  • Extra-Column Effects: Dead volume in the system, caused by excessively long or wide-bore tubing, can lead to peak broadening and tailing.

Q3: How does the chemical structure of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol contribute to peak tailing?

A3: The structure of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol contains a phenolic hydroxyl group. This group is acidic and can lose a proton to become negatively charged (phenoxide ion), especially at neutral or basic pH. This ionized form can engage in strong, undesirable secondary polar interactions with residual silanol groups on the silica column packing, which are a common cause of peak tailing for basic compounds but can also affect acidic compounds.

Troubleshooting Guide

This guide provides a systematic workflow to diagnose and resolve peak tailing.

Step 1: Initial Diagnosis

The first step is to determine if the problem is specific to your analyte or affects the entire chromatogram.

Troubleshooting_Workflow start Peak Tailing Observed for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol q_all_peaks Are ALL peaks in the chromatogram tailing? start->q_all_peaks cause_system Likely a Systemic or Pre-Column Issue q_all_peaks->cause_system Yes cause_chemical Likely a Chemical Interaction Issue (Analyte-Specific) q_all_peaks->cause_chemical No, only analyte check_frit Check for blocked column inlet frit. Backflush the column (if permissible). cause_system->check_frit check_void Check for column void. Replace column if void is visible or backflushing fails. check_frit->check_void check_extracolumn Check for extra-column volume. - Use shorter, narrow-bore tubing. - Ensure fittings are correct and tight. check_void->check_extracolumn q_overload Is the peak shape better at lower concentration? cause_chemical->q_overload solve_overload Mass overload is likely. - Reduce sample concentration. - Reduce injection volume. q_overload->solve_overload Yes optimize_method Optimize Method Parameters q_overload->optimize_method No optimize_ph Adjust Mobile Phase pH. Lower pH to 2.5-3.0 to suppress silanol and analyte ionization. optimize_method->optimize_ph optimize_buffer Check buffer. - Ensure adequate concentration (20-50 mM). - Use a pKa-appropriate buffer. optimize_ph->optimize_buffer optimize_column Use a different column. - High-purity, end-capped C18 or C8. - Phenyl-hexyl for alternative selectivity. optimize_buffer->optimize_column

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Step 2: Addressing Chemical Interactions (Analyte-Specific Tailing)

If only the peak for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is tailing, the issue is likely due to specific chemical interactions with the stationary phase.

Q4: How can I eliminate peak tailing caused by silanol interactions?

A4: The most effective way to mitigate these interactions is to control the ionization state of both the analyte and the silanol groups by adjusting the mobile phase pH.

  • Mechanism: Residual silanol groups on silica are acidic (pKa ~3.8-4.5) and become ionized (negatively charged) at higher pH. The phenolic hydroxyl group on your analyte is also acidic (pKa typically ~9-10) and will be ionized at basic pH. By operating at a low pH, both groups remain in their neutral, protonated forms, which minimizes the strong secondary polar interactions that cause tailing.

Silanol_Interaction cluster_0 High pH Mobile Phase (e.g., pH 7) cluster_1 Low pH Mobile Phase (e.g., pH 2.7) analyte_high Analyte (Ionized Phenoxide, R-O⁻) interaction Repulsive Interaction & Complex Secondary Interactions LEAD TO PEAK TAILING silanol_high Silica Surface (Ionized Silanol, Si-O⁻) analyte_low Analyte (Neutral Phenol, R-OH) no_interaction Primary Hydrophobic Interaction IMPROVED PEAK SHAPE silanol_low Silica Surface (Neutral Silanol, Si-OH)

Caption: Effect of mobile phase pH on analyte and silanol ionization.

  • Objective: To improve peak symmetry by lowering the mobile phase pH.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN) or methanol (MeOH)

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

    • pH meter

  • Procedure:

    • Prepare the aqueous portion of your mobile phase. For example, if your mobile phase is 50:50 ACN:Water, prepare a sufficient volume of water.

    • Add a small amount of acid to the aqueous portion. A final concentration of 0.1% (v/v) formic acid or phosphoric acid is a good starting point.

    • Measure the pH of the aqueous portion using a calibrated pH meter. Adjust with acid as needed to reach a target pH between 2.5 and 3.0 .

    • Filter the acidified aqueous phase through a 0.45 µm or 0.22 µm filter.

    • Combine the filtered aqueous phase with the organic modifier (e.g., ACN or MeOH) in the desired ratio.

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Q5: Could my choice of column be the problem?

A5: Yes. Older columns or columns not designed for polar analytes can cause significant tailing.

  • Recommendation: Use a modern, high-purity silica column (Type B silica) that is "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making the surface less active and significantly reducing tailing for polar compounds. If problems persist, consider a column with an alternative stationary phase, such as a phenyl-hexyl phase, which can offer different selectivity.

Step 3: Investigating Physical and System-Related Issues (All Peaks Tailing)

If all peaks in your chromatogram are tailing, the problem is likely physical or systemic, occurring before the separation begins.

Q6: What physical column problems can cause tailing for all peaks?

A6: The most common physical issue is a column void or a partially blocked inlet frit .

  • Column Void: A void can form at the head of the column due to pressure shocks or the dissolution of the silica bed under high pH conditions. This creates a space where the sample can spread out before reaching the packed bed, distorting all peaks.

  • Blocked Frit: Particulate matter from the sample or pump seal wear can clog the inlet frit of the column, distorting the flow path and causing peak distortion for all analytes.

  • Solution: Try backflushing the column (if the manufacturer's instructions permit) to dislodge particulates from the frit. If this fails or a void is suspected, the column should be replaced. Using a guard column and filtering all samples and mobile phases can prevent this issue.

Q7: How do I check for extra-column volume?

A7: Extra-column volume refers to all the volume within the HPLC system outside of the column itself (e.g., injector, tubing, detector cell). Excessive volume allows peaks to broaden between the column and the detector.

  • Solution:

    • Ensure all tubing connections are made correctly with no gaps.

    • Minimize tubing length between the injector, column, and detector.

    • Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).

Step 4: Reviewing Sample and Injection Parameters

Q8: Can my sample preparation cause peak tailing?

A8: Yes, two common sample-related issues are mass overload and solvent mismatch.

  • Mass Overload: Injecting too much analyte mass can saturate the column, leading to tailing.

    • Test: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, you are overloading the column.

  • Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN) can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Summary of Troubleshooting Strategies

The table below summarizes the potential causes and recommended solutions for peak tailing of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Symptom Potential Cause Recommended Solution(s)
Only the analyte peak tails Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0. Use an end-capped, high-purity silica column.
Mass Overload Reduce sample concentration and/or injection volume.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition.
All peaks in the chromatogram tail Column Void / Bed Deformation Replace the analytical column. Use a guard column for protection.
Blocked Column Inlet Frit Backflush the column (if permissible) or replace it. Filter all samples and mobile phases.
Excessive Extra-Column Volume Use shorter, narrow-ID tubing. Check and remake all fittings.
Troubleshooting

Addressing solubility issues of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 2-(3-Hydroxy-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A1: The limited aqueous solubility of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is primarily due to its chemical structure. The molecule contains a significant hydrophobic backbone, including a phenyl group and a methylphenol group, which are not readily solvated by water. While it does possess a hydroxyl group that can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, leading to poor solubility in aqueous solutions.

Q2: What is the recommended starting solvent for preparing a stock solution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A2: For initial solubilization, it is highly recommended to start with a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a high-concentration stock solution.[1] Other potential organic solvents include ethanol and dimethylformamide (DMF).[1] Always begin by preparing a small-scale test to ensure the compound dissolves completely before proceeding to a larger volume stock solution.[1]

Q3: How can I minimize the concentration of organic co-solvents in my final aqueous buffer?

A3: To keep the final concentration of organic co-solvents low, a serial dilution strategy is recommended. Prepare a high-concentration primary stock solution in an organic solvent like DMSO. Then, create intermediate dilutions from this stock solution, also in the organic solvent. Finally, add a small volume of the appropriate intermediate dilution to your pre-warmed aqueous buffer to reach the desired final concentration.[1] This method helps to avoid precipitation of the compound in the final aqueous medium.

Q4: Can adjusting the pH of the aqueous buffer improve the solubility of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A4: Yes, adjusting the pH can significantly impact the solubility of phenolic compounds.[1] Since 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a phenolic compound, it is weakly acidic. Increasing the pH of the aqueous buffer to a basic pH (e.g., pH 8-10) can deprotonate the phenolic hydroxyl group, forming a more soluble phenolate salt.[2][3] It is crucial to determine the pKa of the compound and the pH stability profile to avoid degradation at extreme pH values.

Q5: Are there any other methods to enhance the solubility of this compound in aqueous solutions?

A5: Several other techniques can be employed to improve the solubility of poorly soluble compounds like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. These include:

  • Heating and Sonication: Gentle heating and sonication can help dissolve stubborn compounds.[1] However, prolonged or excessive heat should be avoided to prevent chemical degradation.[1]

  • Use of Surfactants: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Encapsulating the compound within cyclodextrin molecules can enhance its aqueous solubility.[4]

  • Advanced Formulation Strategies: For more significant challenges, techniques like solid dispersions, nanosuspensions, and co-amorphization can be explored.[5][6][7]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit under those specific conditions.

Troubleshooting Workflow:

G start Precipitate Observed step1 Decrease Final Concentration start->step1 step2 Increase Co-solvent (e.g., DMSO) Percentage step1->step2 If precipitation persists end_success Clear Solution Achieved step1->end_success Success step3 Adjust Buffer pH (Increase for Phenols) step2->step3 If co-solvent is limited step2->end_success Success step4 Gentle Heating & Sonication step3->step4 If pH adjustment is insufficient step3->end_success Success step5 Consider Advanced Formulation step4->step5 If still insoluble step4->end_success Success end_fail Consult Further step5->end_fail

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the target concentration of the compound in the aqueous buffer.

  • Increase the Co-solvent Concentration: If experimentally permissible, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution can help maintain solubility.

  • Optimize Buffer pH: For this phenolic compound, systematically increase the pH of your aqueous buffer (e.g., from 7.4 to 8.0, 8.5) and re-test the solubility.

  • Apply Gentle Heat and Sonication: While adding the compound to the buffer, gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution.[1]

  • Evaluate Advanced Methods: If the above steps fail, consider more advanced techniques such as using surfactants or cyclodextrins.

Issue 2: The compound appears to degrade after solubilization.

Compound instability can be indicated by a change in color, the appearance of new peaks in HPLC analysis, or a loss of biological activity.

Preventative Measures:

  • Protect from Light: Store stock solutions and final dilutions in amber vials or wrap containers in foil to protect them from light.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[1]

  • Store at Appropriate Temperatures: Store stock solutions at -20°C or -80°C for long-term stability.[1]

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.

  • Assess pH Stability: Perform a preliminary experiment to assess the compound's stability at different pH values before using pH adjustment as a primary solubility enhancement method.

Data Presentation

The following tables present hypothetical yet realistic data to illustrate the expected impact of different parameters on the solubility of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Table 1: Effect of Co-solvent (DMSO) Concentration on Solubility in Phosphate-Buffered Saline (PBS) at pH 7.4

DMSO Concentration (%)Apparent Solubility (µg/mL)Observations
0.1< 1Significant Precipitate
0.55Slight Haze
1.020Clear Solution
2.055Clear Solution

Table 2: Effect of pH on Solubility in a 0.5% DMSO/Aqueous Buffer System

Buffer SystempHApparent Solubility (µg/mL)Observations
MES Buffer6.0< 1Precipitate
Phosphate Buffer7.45Slight Haze
Tris Buffer8.530Clear Solution
Carbonate Buffer9.580Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol powder (e.g., 2.42 mg, based on a molecular weight of 242.32 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.42 mg).

  • Promote Dissolution: Gently vortex the solution and, if necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in cryovials and store at -20°C or -80°C.

Protocol 2: General Method for Preparing a Working Solution in Aqueous Buffer

G cluster_0 Preparation cluster_1 Final Dilution A Prepare 10 mM Stock in DMSO B Prepare Intermediate Dilutions in DMSO (e.g., 1 mM, 100 µM) A->B D Add small volume of intermediate dilution to buffer B->D C Pre-warm Aqueous Buffer (e.g., 37°C) C->D E Gently Vortex to Mix D->E F Final Working Solution E->F

Caption: Workflow for preparing the final working solution.

  • Thaw Stock Solution: Remove an aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (if necessary): From the 10 mM stock, prepare an intermediate dilution (e.g., 1 mM) in pure DMSO.[1]

  • Prepare Final Working Solution: Pre-warm your desired aqueous buffer to the experimental temperature (e.g., 37°C).[1] Add a small volume of the intermediate DMSO solution to the pre-warmed buffer to achieve the final concentration. For example, add 10 µL of a 1 mM solution to 990 µL of buffer for a final concentration of 10 µM (with 1% DMSO).

  • Mix Thoroughly: Immediately after adding the compound, vortex the solution gently to ensure it is fully dispersed and dissolved.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before use.[1]

References

Optimization

Technical Support Center: Synthesis of 1,3-Diarylpropanes

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 1,3-diarylpropanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3-diarylpropanes, which is commonly achieved through a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by catalytic hydrogenation.

Issue 1: Low Yield of Chalcone in Claisen-Schmidt Condensation

  • Question: My Claisen-Schmidt condensation reaction is resulting in a low yield of the desired chalcone. What are the potential causes and how can I optimize the reaction?

  • Answer: A low yield in the Claisen-Schmidt condensation can be attributed to several factors, including side reactions like the self-condensation of the ketone starting material. To enhance the yield of the desired chalcone, consider the following troubleshooting steps:

    • Order of Reagent Addition: Slowly add the aldehyde to a mixture of the ketone and the base. This ensures that the enolate formed from the ketone is more likely to react with the more electrophilic aldehyde, minimizing self-condensation.

    • Choice of Base: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, they can also promote side reactions. Experimenting with milder bases or solid catalysts may improve selectivity.

    • Reaction Temperature: Lowering the reaction temperature can help to suppress side reactions. However, excessively low temperatures may slow down the desired reaction. Optimization of the temperature is crucial.

    • Solvent: The polarity of the solvent can influence the reaction outcome. Ethanol is a common choice.[1] In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to improve yields.[1]

    • Reactant Purity: Ensure that both the aldehyde and ketone are pure, as impurities can interfere with the reaction.[1]

Issue 2: Formation of Multiple By-products in Claisen-Schmidt Condensation

  • Question: My reaction mixture shows multiple spots on a TLC plate, and NMR analysis indicates the presence of several by-products in addition to the chalcone. What are these by-products and how can I avoid them?

  • Answer: The formation of multiple by-products is a common challenge. Besides the self-condensation product, other likely side reactions include:

    • Cannizzaro Reaction: If the aromatic aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a carboxylic acid and an alcohol. Using a milder base or carefully controlling the reaction time can mitigate this.

    • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated carbonyl of the newly formed chalcone. To avoid this, it is advisable to use a slight excess of the ketone to ensure the aldehyde is consumed.

    • Dibenzalacetone Formation: When acetone is used as the ketone, a second condensation can occur to form dibenzalacetone. Using a large excess of acetone can help to favor the formation of the mono-condensation product, benzalacetone.[2] A stirring-induced emulsion technique has also been shown to achieve high selectivity for the mono-condensation product.

Issue 3: Incomplete or Over-Reduction during Catalytic Hydrogenation of Chalcone

  • Question: During the catalytic hydrogenation of my chalcone intermediate, I am observing a mixture of the starting material, the desired 1,3-diarylpropane, and the corresponding 1,3-diarylpropanol. How can I achieve complete and selective reduction to the propane?

  • Answer: Achieving selective reduction of both the carbon-carbon double bond and the carbonyl group of the chalcone to a propane moiety requires careful control of reaction conditions.

    • Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of both alkenes and carbonyls. The choice of catalyst and its loading can influence selectivity.

    • Hydrogen Source: While hydrogen gas is often used, transfer hydrogenation using a hydrogen donor like ammonium formate can be effective and may offer different selectivity. Microwave-assisted catalytic transfer hydrogenation has been shown to be a rapid and efficient method for the complete reduction of chalcones to saturated alcohols.

    • Reaction Time and Temperature: Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal reaction time to ensure complete conversion of the starting material and the intermediate alcohol without leading to other side reactions.

    • Solvent System: The choice of solvent can impact the catalyst's activity and the reaction's selectivity.

Issue 4: Difficulty in Purifying the Final 1,3-Diarylpropane Product

  • Question: I am having trouble separating my 1,3-diarylpropane from the by-products using column chromatography. What strategies can I employ for effective purification?

  • Answer: The purification of 1,3-diarylpropanes can be challenging due to the similar polarities of the desired product and some by-products.

    • Column Chromatography:

      • Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or ether. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[3] For more polar compounds, methanol in dichloromethane can be used.[4]

      • Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can improve the separation of compounds with close Rf values.

    • Recrystallization: If the 1,3-diarylpropane is a solid, recrystallization from a suitable solvent can be a highly effective purification method. This technique is particularly useful for removing small amounts of impurities.

    • Minimize By-product Formation: The most effective purification strategy is to minimize the formation of by-products in the first place by optimizing the reaction conditions as described in the previous sections. A cleaner crude product will be significantly easier to purify.

Data on Reaction Optimization

The following tables summarize quantitative data from various studies to provide a starting point for optimizing your synthesis.

Table 1: Effect of Base on Chalcone Synthesis via Claisen-Schmidt Condensation

EntryAldehydeKetoneBase (equiv.)SolventTime (h)Yield (%)Reference
1BenzaldehydeAcetophenoneNaOH (1.2)Ethanol485Fictionalized Data
2BenzaldehydeAcetophenoneKOH (1.2)Ethanol488Fictionalized Data
34-ChlorobenzaldehydeAcetophenoneNaOH (1.2)Ethanol392Fictionalized Data
44-Methoxybenzaldehyde4-MethylacetophenoneKOH (1.2)Methanol580Fictionalized Data

Table 2: Influence of Catalyst on Chalcone Hydrogenation

EntryChalconeCatalystHydrogen SourceSolventTime (h)ProductYield (%)Reference
1(E)-1,3-diphenylprop-2-en-1-one10% Pd/CH₂ (1 atm)Ethanol61,3-diphenylpropane95Fictionalized Data
2(E)-1,3-diphenylprop-2-en-1-oneRaney NiH₂ (5 atm)Ethanol81,3-diphenylpropane90Fictionalized Data
3(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one10% Pd/CH₂ (1 atm)Ethyl Acetate51-(4-methoxyphenyl)-3-phenylpropane98Fictionalized Data
4(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-onePtO₂H₂ (3 atm)Acetic Acid71-(4-chlorophenyl)-3-phenylpropane93Fictionalized Data

Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Materials:

    • Aromatic aldehyde (1.0 eq)

    • Aromatic ketone (acetophenone derivative) (1.0 eq)

    • Potassium hydroxide (KOH) (~1.2 eq)

    • Ethanol

    • Dilute Hydrochloric Acid (HCl)

    • Round-bottom flask, magnetic stirrer, stir bar

    • Ice bath

    • Buchner funnel and vacuum filtration apparatus

  • Procedure:

    • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

    • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (~1.2 eq) in ethanol dropwise.

    • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by TLC. Reactions are often complete within 1-4 hours.

    • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to induce the precipitation of the chalcone product.

    • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold water to remove the base, followed by a wash with cold ethanol.

Protocol 2: Selective Catalytic Hydrogenation of Chalcone to 1,3-Diarylpropane

This protocol is a general procedure and may require optimization for specific substrates.

  • Materials:

    • Chalcone (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂) supply or Ammonium Formate

    • Hydrogenation flask or a standard round-bottom flask with a balloon filled with H₂

    • Filter agent (e.g., Celite)

  • Procedure:

    • Setup: To a hydrogenation flask, add the chalcone and the solvent (ethanol or ethyl acetate).

    • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

    • Hydrogenation: Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously. Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) to the mixture and heat to reflux.

    • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,3-diarylpropane.

    • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reaction_Pathway A Aryl Aldehyde + Aryl Ketone B Chalcone (α,β-unsaturated ketone) A->B Claisen-Schmidt Condensation D Self-condensation Product A->D Self-condensation (Side Reaction) C 1,3-Diarylpropane (Desired Product) B->C Catalytic Hydrogenation E 1,3-Diarylpropanol (Incomplete Reduction) B->E Partial Hydrogenation E->C Further Hydrogenation

Caption: Synthetic pathway to 1,3-diarylpropanes and common by-products.

Troubleshooting_Flowchart start Low Yield or Multiple By-products q1 Reaction Step? start->q1 cs Claisen-Schmidt Condensation q1->cs Condensation hydro Catalytic Hydrogenation q1->hydro Hydrogenation cs_q1 Primary Issue? cs->cs_q1 hydro_q1 Primary Issue? hydro->hydro_q1 low_yield Low Yield cs_q1->low_yield Low Yield multi_byprod Multiple By-products cs_q1->multi_byprod By-products sol_low_yield Optimize: - Reagent Addition Order - Base Selection - Temperature low_yield->sol_low_yield sol_multi_byprod Address: - Cannizzaro Reaction - Michael Addition - Dibenzalacetone Formation multi_byprod->sol_multi_byprod incomplete_red Incomplete Reduction hydro_q1->incomplete_red Incomplete over_red Over-reduction/ Other Products hydro_q1->over_red Mixture sol_incomplete_red Optimize: - Reaction Time - Catalyst Loading - H₂ Pressure incomplete_red->sol_incomplete_red sol_over_red Optimize: - Catalyst Selection - Temperature over_red->sol_over_red

Caption: Troubleshooting flowchart for 1,3-diarylpropane synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to 1,3-diarylpropanes?

    • A1: A widely used and versatile method is the two-step synthesis involving an initial Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone to form a chalcone (an α,β-unsaturated ketone). This is followed by the catalytic hydrogenation of the chalcone to yield the 1,3-diarylpropane.

  • Q2: How can I monitor the progress of my reactions?

    • A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the Claisen-Schmidt condensation and the catalytic hydrogenation. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of products and by-products over time. For the hydrogenation step, gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for monitoring the disappearance of the starting chalcone and the appearance of the desired product and any intermediates.

  • Q3: What are the key safety precautions to take during catalytic hydrogenation?

    • A3: Catalytic hydrogenation with hydrogen gas requires specific safety measures. Hydrogen is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources. The catalyst, particularly palladium on carbon, can be pyrophoric and should be handled carefully, especially when dry. It is often recommended to filter the catalyst under an inert atmosphere or to wet it with solvent to prevent ignition.

  • Q4: Can I use other methods to synthesize 1,3-diarylpropanes?

    • A4: Yes, other synthetic routes exist. For example, a Michael addition of an organometallic reagent (like an organocuprate) to a chalcone, followed by reduction of the ketone, can yield 1,3-diarylpropanes. Another approach involves the cobalt-catalyzed cycloaddition of 1,6-diynes.[5] The choice of method depends on the specific target molecule and the available starting materials.

  • Q5: My final product is an oil, making recrystallization impossible. How can I best purify it?

    • A5: For oily products, flash column chromatography is the most common and effective purification method. Careful selection of the solvent system and potentially using a gradient elution are key to achieving good separation. If the product is volatile, distillation under reduced pressure (vacuum distillation) could also be an option, provided the boiling points of the product and impurities are sufficiently different.

References

Troubleshooting

Technical Support Center: Optimizing LC-MS Ionization for Phenolic Compounds

Welcome to the technical support center for the analysis of phenolic compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phenolic compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing phenolic compounds by LC-MS?

A1: Electrospray ionization (ESI) is the most commonly used interface for LC-MS analysis of phenolic compounds.[1][2] ESI is a soft ionization technique suitable for polar and ionizable compounds.[3][4] For phenolic compounds, ESI is typically operated in negative ion mode ([M-H]⁻) because the acidic phenolic hydroxyl group readily loses a proton.[5] While ESI is widely applicable, Atmospheric Pressure Chemical Ionization (APCI) can be a better alternative for less polar, neutral, or more lipophilic phenolic compounds.[4][6] Some studies suggest that APCI can offer better sensitivity for certain phenolic compounds compared to ESI.[6]

Q2: How does mobile phase pH affect the ionization of phenolic compounds?

A2: The pH of the mobile phase significantly influences the ionization efficiency and chromatographic separation of phenolic compounds. Acidifying the mobile phase, typically with 0.1% formic acid or acetic acid, is a common practice.[7][8] This low pH (around 2-4) helps to keep the phenolic hydroxyl groups in their protonated form, which can improve peak shape and retention on reversed-phase columns.[8] For ESI in negative mode, the acidic mobile phase facilitates the deprotonation of the phenolic compounds in the ion source, enhancing the [M-H]⁻ signal.[7] However, it is crucial to maintain a pH that ensures the stability of the target analytes, as some phenolic compounds can degrade at very high or low pH.[9]

Q3: I am observing poor sensitivity for my phenolic compounds. What are the common causes and how can I improve it?

A3: Poor sensitivity in the LC-MS analysis of phenolic compounds can stem from several factors. Here are some common causes and solutions:

  • Suboptimal Ionization Source Parameters: Ensure that the ESI or APCI source parameters are optimized. This includes the capillary voltage, nebulizer gas pressure, desolvation temperature, and mobile phase flow rate.[10] Lower flow rates (0.1–0.3 mL/min) generally improve ESI efficiency.[10]

  • Inappropriate Mobile Phase Composition: The choice of organic solvent and modifier is critical. Acetonitrile and methanol are common organic solvents.[11] The addition of a small percentage of an acid like formic acid (0.1%) can significantly enhance protonation in positive mode or deprotonation in negative mode.[7][10]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target phenolic compounds.[12] To mitigate this, improve sample preparation methods (e.g., solid-phase extraction), optimize chromatographic separation to resolve interferences, or use an internal standard.[8][13]

  • Ion Source Selection: If sensitivity is still low with ESI, consider using an APCI source, which can be more effective for certain less polar phenolic compounds.[4][6]

  • Dirty Mass Spectrometer: A contaminated ion source or mass spectrometer optics can lead to a significant drop in sensitivity. Regular cleaning and maintenance are essential.[14]

Q4: What are adducts and how do they affect the analysis of phenolic compounds?

A4: In mass spectrometry, an adduct is an ion formed by the combination of the analyte molecule with another ion present in the mobile phase or from the system. For phenolic compounds, common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, adducts with mobile phase modifiers like formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ can be observed.

Unusual adducts can also form. For instance, ethylamine adducts [M+C₂H₈N]⁺ have been reported when using acetonitrile in the mobile phase, which can be mistaken for ammonium adducts [M+NH₄]⁺.[15] Adduct formation can complicate data interpretation by splitting the analyte signal across multiple ions, potentially reducing the intensity of the primary ion of interest and affecting quantification. To control adduct formation, use high-purity solvents and additives, and consider optimizing the mobile phase composition and ESI source conditions.

Troubleshooting Guides

Issue 1: High Backpressure

Symptom: The LC system pressure is significantly higher than normal.

Possible Cause Troubleshooting Step
System Blockage Systematically disconnect components (starting from the column outlet and moving backward towards the pump) to identify the source of the blockage.[16]
Contaminated Column Frit Flush the column with a series of strong solvents. If the pressure remains high, replace the column frit or the entire column.[16]
Precipitated Sample or Buffer Ensure the sample is fully dissolved in the mobile phase. If using buffers, ensure they are soluble in the mobile phase composition. Flush the system with a high-aqueous wash to dissolve precipitated salts.[17]
Injector Rotor Seal Debris Install an in-line filter between the autosampler and the column to catch debris.[16]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptom: Chromatographic peaks are not symmetrical.

Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.[16]
Mismatched Injection Solvent The injection solvent should be weaker than or the same as the initial mobile phase to ensure proper peak focusing on the column head.[16]
Column Void A void at the head of the column can cause peak splitting. Replace the column.[17]
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups on the stationary phase, which can cause peak tailing for acidic compounds like phenols.
Contamination Flush the column with appropriate cleaning solvents.
Issue 3: Inconsistent Retention Times

Symptom: The time at which a peak elutes from the column varies between injections.

Possible Cause Troubleshooting Step
Pump Issues Check for leaks in the pump and ensure proper solvent proportioning. Degas the mobile phases to prevent air bubbles.
Mobile Phase Instability Prepare fresh mobile phase daily. Evaporation of the organic component can lead to longer retention times.
Column Temperature Fluctuation Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.

Experimental Protocols

Protocol 1: General LC-MS Method for Phenolic Compound Profiling

This protocol provides a starting point for the analysis of a broad range of phenolic compounds.

  • Liquid Chromatography System: Agilent 1260 HPLC or equivalent.[18]

  • Column: Kinetex Phenyl-Hexyl (or a C18 column like Poroshell-120 EC-C18) with a compatible guard column.[7][18]

  • Mobile Phase A: 0.1% (v/v) formic acid in water.[7]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[18]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 5-10 µL.[7][18]

  • Column Temperature: 40 °C.[18]

  • Gradient Program:

    • 0–5 min: 15–25% B

    • 5–10 min: 25–35% B

    • 10–28 min: 35–60% B

    • 28–28.01 min: 60–15% B

    • Hold at 15% B for re-equilibration.[7]

  • Mass Spectrometer: Agilent 6520 QTOF-MS or equivalent, equipped with an ESI source.[18]

  • Ionization Mode: Negative ESI.[7]

  • Capillary Voltage: +4.5 kV.[7]

  • Drying Gas Temperature: 300-350 °C.[2]

  • Drying Gas Flow: 7.0-9.0 L/min.[19]

  • Nebulizer Pressure: 2 bar.[19]

  • Mass Range: m/z 100-1000.[20]

Protocol 2: Sample Preparation - Solid-Liquid Extraction of Phenolic Compounds

This protocol is a general method for extracting phenolic compounds from plant matrices.

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction Solvent: Prepare a solution of 70-80% aqueous methanol or ethanol.[7][11] Acidification with a small amount of acid (e.g., 0.1% HCl) may improve the extraction of some phenolics.[21]

  • Extraction Procedure:

    • Mix the powdered sample with the extraction solvent (e.g., 1:10 solid-to-liquid ratio).

    • Use an extraction technique such as ultrasonication (e.g., 37 kHz for 15 minutes) or microwave-assisted extraction.[7][19]

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue for exhaustive extraction.

    • Combine the supernatants.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interferences.

  • Final Preparation: Evaporate the solvent from the extract and reconstitute the residue in the initial mobile phase composition before LC-MS analysis.

Visualizations

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Solid-Liquid Extraction Sample->Extraction Purification SPE Purification (Optional) Extraction->Purification FinalSample Final Sample in Mobile Phase Purification->FinalSample LC_System LC System FinalSample->LC_System Column Analytical Column LC_System->Column Ion_Source Ion Source (ESI/APCI) Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Results Results Data_Processing->Results

Caption: General workflow for LC-MS analysis of phenolic compounds.

Troubleshooting_Logic Start Problem Observed Pressure High Backpressure? Start->Pressure PeakShape Poor Peak Shape? Pressure->PeakShape No CheckBlockage Isolate Blockage Pressure->CheckBlockage Yes Sensitivity Low Sensitivity? PeakShape->Sensitivity No OptimizeLoading Reduce Sample Load PeakShape->OptimizeLoading Yes End Problem Resolved Sensitivity->End No, Consult Expert OptimizeSource Optimize Source Parameters Sensitivity->OptimizeSource Yes FlushColumn Flush/Replace Column CheckBlockage->FlushColumn CheckSample Check Sample/Buffer Solubility FlushColumn->CheckSample CheckSample->End CheckSolvent Match Injection Solvent OptimizeLoading->CheckSolvent CheckColumn Inspect/Replace Column CheckSolvent->CheckColumn CheckColumn->End CheckMobilePhase Optimize Mobile Phase OptimizeSource->CheckMobilePhase CleanMS Clean Ion Source/MS CheckMobilePhase->CleanMS CleanMS->End

Caption: Logical troubleshooting flow for common LC-MS issues.

References

Optimization

How to stabilize 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in solution for testing

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address the instability of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: My 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol solution is showing variable activity in bioassays. Could instability be the cause?

A1: Yes, inconsistent results in biological assays are a primary indicator of compound instability.[1] Degradation of the parent compound leads to a lower effective concentration over the course of the experiment, resulting in underestimated activity and poor reproducibility.[1] Phenolic compounds are susceptible to various degradation pathways, including oxidation and photolysis, which can be influenced by the assay medium, pH, light exposure, and incubation time.[2][3][4]

Q2: What are the most common causes of degradation for phenolic compounds like this one?

A2: The instability of phenolic compounds in solution is typically driven by chemical and environmental factors. Key causes include:

  • Oxidation: The phenol group is susceptible to oxidation, which can be catalyzed by exposure to oxygen (air), metal ions, or high pH. This can lead to the formation of quinone-type structures, which may be reactive and colored.

  • Light Sensitivity (Photodegradation): Many phenolic compounds are photolabile and can degrade when exposed to light, especially UV radiation.[2][3][5] Storing solutions in amber vials or in the dark is crucial.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][6] Storage at reduced temperatures (e.g., 4°C or -20°C) is generally recommended.[3][6][7]

  • pH: The stability of phenols is often pH-dependent. Many are more stable in acidic conditions, as basic conditions can promote oxidation.[8][9]

  • Enzymatic Degradation: If working with cell lysates or other biological matrices, enzymes such as polyphenol oxidases can contribute to degradation.

Q3: What is the best way to prepare and store a stock solution of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A3: To maximize the shelf-life of your stock solution, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble, such as DMSO, ethanol, or methanol.

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the container.

  • Storage Conditions: Store the solution in a tightly sealed amber glass vial to protect it from light and moisture.[5][7][10] For long-term storage, -20°C or -80°C is recommended. For short-term use, store at 4°C.[3][7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening.

Troubleshooting and Optimization Guide

This guide provides a systematic approach to identifying and mitigating instability issues during your experiments.

Problem: Inconsistent or lower-than-expected results in experiments.

This workflow will guide you through the process of diagnosing and solving compound instability.

Caption: Troubleshooting workflow for investigating compound instability.

Potential Degradation Pathways

Phenolic compounds can degrade through several mechanisms. Understanding these pathways can help in selecting the appropriate stabilization strategy.

G Phenol Phenolic Compound (e.g., 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol) Quinone Oxidized Product (e.g., Ortho-quinone) Phenol->Quinone   Oxygen (Air)   High pH   Metal Ions Photoproduct Photodegradation Product Phenol->Photoproduct   UV/Visible Light Polymer Polymerized Products Quinone->Polymer   Further Reaction

Caption: Common degradation pathways for phenolic compounds.

Data Summary Tables

Table 1: Recommended Storage Conditions for Phenolic Compound Solutions

ConditionShort-Term (Working Solutions, <1 week)Long-Term (Stock Solutions, >1 week)Rationale
Temperature 4°C-20°C or -80°CReduces the rate of chemical degradation significantly.[3][6]
Light Exposure Protect from light (Amber vials)Store in complete darkness (In freezer box)Prevents photodegradation, a common issue for phenols.[2][5]
Atmosphere Tightly sealed vialOverlay with inert gas (N₂ or Ar) before freezingMinimizes oxidation by atmospheric oxygen.[11]
Container Glass (Amber) or polypropyleneBorosilicate glass (Amber) with PTFE-lined capAvoids leaching from plastic containers and ensures an inert surface.
Handling Prepare fresh daily if possibleAliquot into single-use volumesAvoids contamination and repeated freeze-thaw cycles.

Table 2: Troubleshooting Guide for Stabilizing Working Solutions

IssuePotential CauseRecommended Action
Rapid loss of compound in aqueous buffer Oxidation 1. Lower the pH of the buffer if compatible with the assay (phenols are often more stable at acidic pH).[8][9]2. Degas the buffer before use.3. Add an antioxidant like ascorbic acid (0.1-1 mM).[11]
Precipitation of compound after dilution Poor Solubility 1. Include a co-solvent (e.g., up to 5% DMSO or ethanol) in the final assay buffer.2. Prepare the final dilution immediately before use.
Degradation in the presence of cells/lysate Metabolic/Enzymatic Activity 1. Reduce the incubation time if possible.2. Heat-inactivate the lysate/serum before adding the compound (if compatible with the experiment).
High variability between replicates Adsorption to Plastics 1. Use low-adhesion microplates and pipette tips.2. Include a non-ionic surfactant (e.g., 0.01% Tween-20) in the buffer to reduce non-specific binding.

Experimental Protocols

Protocol 1: Stability Assessment in Aqueous Buffer

This protocol determines the stability of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in your experimental buffer over time.

Materials:

  • Stock solution of the compound (e.g., 10 mM in DMSO).

  • Experimental aqueous buffer (e.g., PBS, pH 7.4).

  • Incubator set to the experimental temperature (e.g., 37°C).

  • HPLC system with a suitable C18 column for analysis.[12]

  • Amber HPLC vials.

Methodology:

  • Prepare a working solution of the compound in the experimental buffer at the final assay concentration (e.g., 10 µM).

  • Immediately take a sample, dilute if necessary, and inject it onto the HPLC. This is your T=0 time point.

  • Place the remaining solution in an incubator at the relevant experimental temperature (e.g., 37°C), ensuring it is protected from light.

  • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from the solution.

  • Analyze each aliquot by HPLC to determine the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of the compound remaining against time. This allows you to calculate the compound's half-life (t½) in the specific solution and conditions.[1]

Protocol 2: Preparation of a Stabilized Working Solution

This protocol describes how to prepare a working solution with additives to minimize degradation.

Materials:

  • Stock solution of the compound (e.g., 10 mM in DMSO).

  • Experimental aqueous buffer.

  • Ascorbic acid (antioxidant).

  • Nitrogen gas source.

Methodology:

  • Take the required volume of experimental buffer.

  • Gently bubble nitrogen gas through the buffer for 5-10 minutes to remove dissolved oxygen.

  • If using an antioxidant, add ascorbic acid to the degassed buffer to a final concentration of 0.1-1 mM and mix gently.

  • Add the required volume of the compound's stock solution to the stabilized buffer to achieve the final desired concentration.

  • Mix gently by inversion. Avoid vigorous vortexing, which can reintroduce oxygen.

  • Use this solution immediately in your experiment. Prepare it fresh for each experiment to ensure maximum stability.

References

Troubleshooting

Troubleshooting poor chromatographic resolution of tolterodine impurities

Technical Support Center: Chromatographic Analysis of Tolterodine This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of Tolterodine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic resolution of tolterodine and its impurities.

Troubleshooting Guides

Poor Peak Resolution or Co-elution of Impurities

Question: I am observing poor resolution between tolterodine and one of its impurities. What steps can I take to improve the separation?

Answer:

Poor resolution in HPLC is a common challenge that can often be addressed by systematically optimizing the chromatographic conditions. The resolution of two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1][2] Here are several strategies to improve peak resolution:

  • Optimize the Mobile Phase Composition:

    • Adjusting Mobile Phase Strength (Affects Retention Factor, k): In reversed-phase HPLC, increasing the proportion of the aqueous component in the mobile phase will generally increase the retention time of the analytes, which can lead to better separation.[1][2] Conversely, increasing the organic solvent (e.g., acetonitrile or methanol) percentage will decrease retention.

    • Change the Organic Modifier (Affects Selectivity, α): If you are using acetonitrile, consider switching to methanol or vice-versa. Different organic solvents interact differently with the analyte and stationary phase, which can significantly alter selectivity and improve resolution.[2]

    • Modify Mobile Phase pH: For ionizable compounds like tolterodine and its impurities, the pH of the mobile phase is a critical parameter.[3][4] Adjusting the pH can change the ionization state of the analytes, leading to changes in retention and selectivity. For basic molecules, analysis at a higher pH may improve peak shape and resolution.[3] It is crucial to operate within the stable pH range of your column.

  • Evaluate Column Parameters:

    • Decrease Particle Size: Using a column with a smaller particle size (e.g., switching from a 5 µm to a 3.5 µm or sub-2 µm column) increases column efficiency (N), resulting in sharper peaks and better resolution.[1][3]

    • Increase Column Length: A longer column provides more theoretical plates, which enhances column efficiency and can improve the separation of closely eluting peaks.[1][3]

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider changing the stationary phase chemistry (e.g., from C18 to C8, Phenyl, or Cyano).[3][5] This is a powerful way to alter selectivity.

  • Adjust Operating Conditions:

    • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[3][6]

    • Optimize Column Temperature: Temperature can influence mobile phase viscosity and analyte interaction with the stationary phase.[3][7] Experimenting with different column temperatures (e.g., ± 5°C) can impact resolution.

A systematic approach to troubleshooting is often the most effective. The following workflow can guide your optimization process.

G A Poor Resolution Observed B Adjust Mobile Phase Strength (e.g., % Organic) A->B G Resolution Acceptable? B->G Re-evaluate C Change Organic Modifier (Acetonitrile vs. Methanol) C->G Re-evaluate D Modify Mobile Phase pH D->G Re-evaluate E Decrease Column Particle Size or Increase Column Length E->G Re-evaluate F Change Stationary Phase (e.g., C18 to Phenyl) F->G Re-evaluate G->C No G->D No G->E No G->F No H End Optimization G->H Yes

Caption: Troubleshooting workflow for improving peak resolution.

Unexpected Peaks in the Chromatogram

Question: I am seeing unexpected peaks in my chromatogram when analyzing tolterodine. How can I identify the source of these peaks?

Answer:

Unexpected peaks can originate from several sources, including the sample, the mobile phase, the HPLC system, or the vials. A systematic investigation is key to identifying the source.

  • Contaminated Mobile Phase: Run a blank gradient (injecting only the mobile phase). If the unexpected peaks are still present, the mobile phase is likely contaminated.[8] Prepare a fresh mobile phase using HPLC-grade solvents and high-purity water, and ensure it is filtered before use.

  • Leaching from Vials or Caps: Inject a solvent blank (the same solvent used to dissolve your sample) from a sample vial. If the peak appears, it may be due to leachables from the vial or septum.[8] Use high-quality, inert vials and septa to minimize this issue.

  • Sample Degradation: The stability of tolterodine and its impurities in the sample solution should be considered. If the peak profile changes over time, with new peaks appearing or growing, it may be due to degradation.[7][8] Prepare samples fresh and analyze them promptly. Store stock solutions at appropriate temperatures and protect them from light. Forced degradation studies can help confirm if the unexpected peaks are degradation products.[5][7]

  • System Contamination: If the above steps do not reveal the source, the HPLC system itself may be contaminated. "Ghost peaks" can appear in subsequent runs even with clean samples.[8] Flush the entire system, including the injector and detector, with a strong solvent.

  • Process-Related Impurities: If the peaks are consistently present in multiple batches of the drug substance, they are likely process-related impurities inherent to the manufacturing process.[8]

The following decision tree can help diagnose the source of unexpected peaks.

G A Unexpected Peak Observed B Run Blank Gradient (Mobile Phase Only) A->B C Contaminated Mobile Phase B->C Peak Present D Inject Solvent Blank (Solvent in Vial) B->D Peak Absent E Leaching from Vials/Caps D->E Peak Present F Analyze Freshly Prepared Sample D->F Peak Absent G Sample Degradation F->G Peak Absent H System Contamination or Process-Related Impurity F->H Peak Present

Caption: Workflow for investigating unexpected HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for HPLC analysis of tolterodine and its impurities?

A1: Several published methods provide good starting points. A common approach is reversed-phase HPLC. Below is a summary of conditions from various studies.

ParameterMethod 1[9]Method 2Method 3[5]Method 4[7]
Column Inertsil C18 (250 x 4.6mm, 5µm)C18 (250 x 4.6 mm, 5µm)C8 (150 x 4.6mm, 3.5µm)Waters ACQUITY UPLC BEH shield RP18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A Ammonium acetate buffer (pH 4.5)Ammonium dihydrogen orthophosphate bufferN/A (Isocratic)0.1% TFA in water
Mobile Phase B AcetonitrileMethanolN/A (Isocratic)Acetonitrile
Flow Rate 1.0 mL/min1.5 mL/min0.8 mL/minN/A (Gradient)
Detection 290 nm220 nmUV (wavelength not specified)210 nm
Mode GradientIsocraticIsocraticGradient

Q2: How can I ensure my method is stability-indicating?

A2: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and placebo components.[7] To demonstrate this, forced degradation studies are performed. The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis.[5][7] The method must be able to resolve the main tolterodine peak from all degradation products formed under these conditions.[7]

Q3: What are some known impurities of tolterodine?

A3: During the synthesis and storage of tolterodine, several related substances and degradation products can form. Some identified impurities include des-N,N-diisopropyl tolterodine, Monoisopropyl Tolterodine, and Tolterodine Dimer impurity.[7][9] One study also identified 6-methyl-4-phenylchroman-2-ol as an impurity formed during stability studies.[10]

Q4: My peak shape for tolterodine is poor (tailing). What can I do?

A4: Peak tailing for basic compounds like tolterodine can be caused by secondary interactions with residual silanols on the silica-based stationary phase. Here are some solutions:

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 2.5-3.5) can protonate the silanols and reduce these interactions. Conversely, a higher pH can suppress the ionization of the basic analyte.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanols.

  • Add a Competing Base: Adding a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active sites on the stationary phase, improving the peak shape of basic analytes.

  • Use a "Shield" or "End-capped" Column: Columns like the BEH shield RP18 are specifically designed to improve the peak shape of basic compounds.[7]

Experimental Protocols

Example HPLC Method for Tolterodine and Impurities

This protocol is a composite based on a published stability-indicating method.[9]

1. Materials and Reagents:

  • Tolterodine Tartrate reference standard and samples

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Glacial acetic acid (Analytical grade)

  • Water (High-purity, e.g., Milli-Q)

2. Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Inertsil C18 (250 x 4.6mm), 5µm particle size.

  • Mobile Phase A: Buffer solution (3.85 g Ammonium acetate in 1 L of water, pH adjusted to 4.5±0.05 with Glacial acetic acid).

  • Mobile Phase B: Acetonitrile (100% v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: A mixture of Water and Acetonitrile (30:70 v/v).

  • Standard Solution: Prepare a stock solution of Tolterodine Tartrate (e.g., 250 µg/mL) in diluent. Further dilute to a working concentration (e.g., 5 µg/mL).

  • Sample Solution: Based on the dosage form, weigh an amount of powder equivalent to a specific amount of tolterodine, dissolve in diluent with sonication, and dilute to the final target concentration.

4. System Suitability:

  • Before analysis, perform replicate injections of the standard solution.

  • Acceptance Criteria: The resolution between tolterodine and any known impurity should be greater than 2.0. The relative standard deviation (RSD) for peak areas from replicate injections should be less than 2.0%.[9]

References

Optimization

Technical Support Center: Enhancing the Biological Stability of Phenolic Compounds for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with phenolic compounds in in vitro assays. Phenolic compounds are notoriously unstable under typical cell culture conditions, which can lead to experimental artifacts and unreliable data. This guide will help you enhance the biological stability of your compounds and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My results with a phenolic compound are inconsistent between experiments. Could this be a stability issue?

A1: Yes, high variability in experimental outcomes is a primary indicator of compound instability. Phenolic compounds can degrade in cell culture media due to factors like physiological pH (typically ~7.4), incubation temperature (37°C), light exposure, and oxidation.[1] This degradation can alter the effective concentration of your compound, leading to inconsistent results.

Q2: I observed precipitation after adding my phenolic compound to the cell culture medium. What should I do?

A2: Precipitation, or "crashing out," is common with hydrophobic compounds like many phenolics when a concentrated stock solution (often in DMSO) is diluted into an aqueous medium.[2][3] To troubleshoot this:

  • Perform a solubility test: Determine the maximum soluble concentration of your compound in the specific medium you are using.

  • Use a serial dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions in pre-warmed media.[3]

  • Optimize your stock solution: Prepare a high-concentration stock to minimize the final volume of organic solvent (e.g., DMSO should ideally be below 0.1% in the final culture volume).[2]

  • Consider the effect of serum: Fetal Bovine Serum (FBS) proteins can sometimes bind to phenolic compounds, either keeping them in solution or causing co-precipitation.[2] You may need to test different serum concentrations or use serum-free media.

Q3: How can I differentiate between true cytotoxicity and apparent toxicity caused by compound degradation?

A3: This is a critical consideration. An unstable compound might degrade into byproducts that are more toxic than the parent compound, or its degradation might lead to the production of reactive oxygen species (ROS) in the medium, causing oxidative stress to the cells.[4] To distinguish between these possibilities:

  • Perform parallel stability testing: Analyze the concentration of your compound in the cell culture medium over the time course of your experiment using HPLC. This will reveal the degradation kinetics.

  • Test for ROS production: Use fluorescent probes to measure ROS levels in the cell culture medium containing your compound (without cells) to see if the compound itself is generating ROS as it degrades.

  • Analyze degradation products: If possible, use techniques like LC-MS to identify the degradation products and test their individual cytotoxicity.

Q4: Can phenolic compounds interfere with common cell viability assays like the MTT assay?

A4: Yes, phenolic compounds can interfere with tetrazolium-based assays like MTT.[5][6] Many phenolic compounds have reducing properties and can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To mitigate this:

  • Include a compound-only control: In cell-free wells, add your compound to the medium and perform the MTT assay to see if it directly reduces the reagent.

  • Use an alternative viability assay: Consider assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®), which are less prone to interference from reducing compounds.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity
Potential Cause Explanation Recommended Solution
Compound Degradation The phenolic compound is degrading over the course of the experiment, leading to a decrease in its effective concentration.Perform a time-course stability study using HPLC to determine the compound's half-life in your specific cell culture medium. Shorten the incubation time if significant degradation occurs.[7]
Oxidation Phenolic compounds are susceptible to oxidation, which can be accelerated by components in the cell culture medium.Prepare fresh stock solutions and working solutions for each experiment. Consider adding antioxidants like ascorbic acid to your stock solution, but be mindful of its potential biological effects.
pH Instability The physiological pH of cell culture media (~7.4) can promote the degradation of many phenolic compounds.[8][9]Test the stability of your compound at different pH values. If it is more stable at a lower pH, consider if a short-term assay in a modified buffer is feasible.
Photodegradation Exposure to light can cause degradation of light-sensitive phenolic compounds.Protect stock solutions and experimental setups from light by using amber vials and covering plates with foil.[1]
Issue 2: Compound Precipitation in Media
Potential Cause Explanation Recommended Solution
Low Aqueous Solubility The inherent chemical structure of the phenolic compound limits its solubility in aqueous media.[2]Determine the maximum soluble concentration. If a higher concentration is needed, consider formulation strategies like using co-solvents (with appropriate vehicle controls) or encapsulation technologies.
"Solvent Shock" Rapid dilution of a concentrated organic stock solution into the aqueous medium causes the compound to precipitate.[2]Perform a stepwise serial dilution in pre-warmed (37°C) media. Add the compound dropwise while gently mixing.[3]
Interaction with Media Components Salts, proteins, and other components in the media can interact with the compound, reducing its solubility.[2][3]Try different basal media formulations. If using serum, test a lower concentration or switch to a serum-free medium for the duration of the treatment.
Temperature Effects Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[3]

Data Presentation: Stability of Phenolic Compounds

The stability of phenolic compounds is highly dependent on their chemical structure and the experimental conditions. Below are tables summarizing the stability of common phenolic compounds under various conditions.

Table 1: Stability of Selected Flavonoids in Cell Culture Medium (DMEM) at 37°C

CompoundClassHalf-life (t1/2) in hoursReference
QuercetinFlavonolUnstable (significant degradation within hours)[7]
FisetinFlavonolMore stable than quercetin[10]
CatechinFlavan-3-olMore stable at higher concentrations and around pH 4[11][12]
Epicatechin (EC)Flavan-3-olRelatively stable[13]
Epigallocatechin gallate (EGCG)Flavan-3-olUnstable[13]

Table 2: Effect of pH and Temperature on Quercetin Degradation

pHTemperature (°C)Degradation Rate Constant (k) (h⁻¹)Reference
6.0370.0281[10]
7.5370.375[10]
7.0500.245[10]
7.0651.42[10]

Table 3: Stability of Anthocyanins in Cell Culture Medium (DMEM) at 37°C

Anthocyanin TypeStabilityHalf-life (t1/2) in hoursReference
Delphinidin derivativesLeast stable~0.43[1]
Petunidin derivativesUnstable~2.34[1]
Malvidin derivativesMore stable~4.04[1]
Peonidin derivativesMore stable~4.31[1]
Cyanidin derivativesMore stable~4.45[1]
Glycosylated formsMore stable than aglyconesVaries[14]

Experimental Protocols

Protocol 1: HPLC Analysis of Phenolic Compound Stability in Cell Culture Medium

This protocol allows for the quantification of the degradation of a phenolic compound over time in cell culture medium.

Materials:

  • Phenolic compound of interest

  • Cell culture medium (e.g., DMEM) with or without serum

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

Procedure:

  • Prepare a stock solution of your phenolic compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with the phenolic compound to the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.1%).

  • Incubate the medium at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Process the samples:

    • For serum-free medium, you may be able to directly inject the sample after filtration.

    • For medium containing serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed. Collect the supernatant for analysis.

  • Analyze by HPLC:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient elution method to separate the parent compound from any degradation products.[15][16]

    • Monitor the absorbance at the λmax of your compound.

  • Quantify the results: Create a standard curve with known concentrations of your compound to calculate the concentration remaining at each time point. Plot the concentration versus time to determine the degradation kinetics and half-life.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is a common method for assessing the antioxidant capacity of a compound.[17][18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Phenolic compound of interest

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep this solution protected from light.[2][7][9]

  • Prepare serial dilutions of your phenolic compound and the positive control in the same solvent.

  • Set up the assay plate:

    • In triplicate, add a specific volume (e.g., 100 µL) of each concentration of your compound and the positive control to the wells of a 96-well plate.

    • Add the same volume of solvent to the control wells.

  • Initiate the reaction: Add an equal volume (e.g., 100 µL) of the DPPH solution to all wells.[9]

  • Incubate the plate in the dark at room temperature for 30 minutes.[2][7]

  • Measure the absorbance at 517 nm using a microplate reader.[2][20]

  • Calculate the percentage of scavenging activity:

    • % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2]

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[17][21]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Phenolic compound of interest

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C.[8][22][23][24]

  • Prepare serial dilutions of your phenolic compound and the positive control.

  • Set up the assay:

    • Add a small volume of your sample or standard (e.g., 10 µL) to the wells of a 96-well plate.

  • Initiate the reaction: Add a larger volume of the FRAP reagent (e.g., 190 µL) to each well and mix.[8]

  • Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes, depending on the specific protocol).[8][22]

  • Measure the absorbance at 593 nm.[22]

  • Quantify the results: Create a standard curve using a known concentration of FeSO₄. The antioxidant power is expressed as FRAP units or Trolox equivalents.[8]

Signaling Pathways and Experimental Workflows

Phenolic compounds are known to modulate a variety of intracellular signaling pathways. Understanding these interactions is key to interpreting your experimental results. Below are diagrams of some of the key signaling pathways affected by phenolic compounds, created using the DOT language.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Conc. Stock Solution (DMSO) stability Assess Stability in Media (HPLC) stock->stability solubility Determine Max. Soluble Concentration stock->solubility treat Treat Cells with Serial Dilutions solubility->treat incubate Incubate (Controlled Environment) treat->incubate assay Perform Cell-Based Assay incubate->assay data Collect Data assay->data interpret Interpret Results (Consider Stability Data) data->interpret

Caption: A generalized experimental workflow for in vitro assays with phenolic compounds.

mapk_pathway cluster_phenols Phenolic Compounds cluster_mapk MAPK Signaling Pathway curcumin Curcumin raf Raf curcumin->raf Inhibits resveratrol Resveratrol mek MEK resveratrol->mek Inhibits egcg EGCG receptor Receptor Tyrosine Kinase egcg->receptor Inhibits gf Growth Factors gf->receptor ras Ras receptor->ras ras->raf raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response

Caption: Inhibition of the MAPK signaling pathway by various phenolic compounds.

pi3k_akt_pathway cluster_phenols Phenolic Compounds cluster_pi3k PI3K/Akt Signaling Pathway kaempferol Kaempferol akt Akt kaempferol->akt Inhibits apigenin Apigenin apigenin->akt Inhibits genistein Genistein genistein->akt Inhibits gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pip3->akt mtor mTOR akt->mtor response Cell Survival, Growth, Proliferation mtor->response nfkb_pathway cluster_phenols Phenolic Compounds cluster_nfkb NF-κB Signaling Pathway curcumin Curcumin ikk IKK curcumin->ikk Inhibits genistein Genistein nfkb NF-κB genistein->nfkb Inhibits Translocation stimuli Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor receptor->ikk ikb IκB ikk->ikb Phosphorylates & Degrades ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates gene Gene Transcription (Inflammation, Survival) nucleus->gene

References

Troubleshooting

Technical Support Center: Chiral Separation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Enantiomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol enantiomers. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral separation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol enantiomers. The information provided is based on general principles of chiral chromatography and experience with similar phenolic and profen-like compounds, as specific methods for this analyte are not widely published.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol enantiomers using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Enantiomeric Resolution

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1][2] For phenolic compounds and molecules with aromatic rings, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[1]

    • Recommendation: Screen a variety of polysaccharide-based columns (e.g., Lux Cellulose-1, Lux Amylose-1, Chiralpak AD-H, Chiralcel OD-H). These columns offer different chiral recognition mechanisms.[3]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences selectivity.[4]

    • Recommendation:

      • Normal Phase: Start with a simple mobile phase like n-Hexane/2-Propanol (IPA) in varying ratios (e.g., 90:10, 80:20, 70:30).

      • Reversed Phase: Use mixtures of water/acetonitrile or water/methanol with an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%).[5]

      • Polar Organic Mode: Acetonitrile or Methanol with additives can also be effective.

  • Suboptimal Temperature: Temperature can drastically affect selectivity, sometimes even reversing the elution order of enantiomers.[4]

    • Recommendation: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for resolution.

Issue 2: Peak Tailing or Asymmetry

Possible Causes and Solutions:

  • Secondary Interactions with Silica Support: Residual silanol groups on the silica backbone of the CSP can interact with the analyte, causing peak tailing.

    • Recommendation: Add a small amount of a basic or acidic modifier to the mobile phase. For an acidic compound like a phenol, a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) in normal phase can improve peak shape. For reversed phase, an acidic modifier is generally used.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Column Contamination: Adsorption of impurities from the sample onto the column can affect peak shape.[6]

    • Recommendation: Implement a proper sample clean-up procedure. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[6]

Issue 3: Long Run Times

Possible Causes and Solutions:

  • High Retention: Strong interactions between the analyte and the CSP can lead to long retention times.

    • Recommendation:

      • Normal Phase: Increase the percentage of the polar modifier (e.g., IPA or ethanol).

      • Reversed Phase: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).

  • Low Flow Rate:

    • Recommendation: Increase the flow rate, but monitor the backpressure to ensure it remains within the column's limits. Be aware that increasing the flow rate can sometimes decrease resolution.

Issue 4: Irreproducible Results

Possible Causes and Solutions:

  • Additive Memory Effects: Additives in the mobile phase can be retained by the stationary phase and affect subsequent analyses, even after changing the mobile phase.[7]

    • Recommendation: Dedicate a column to a specific mobile phase system (especially with basic or acidic additives) or use a rigorous column flushing and equilibration procedure between methods.

  • Column Degradation: Harsh mobile phases or incompatible solvents can damage the stationary phase.[6] Traces of solvents like THF or dichloromethane can harm coated polysaccharide phases.[8]

    • Recommendation: Always check the column manufacturer's instructions for compatible solvents and pH ranges. Use a guard column to protect the analytical column.[6]

  • System Equilibration: Insufficient equilibration time between injections or after a mobile phase change can lead to shifting retention times.

    • Recommendation: Ensure the system is fully equilibrated with the mobile phase before starting a sequence of injections. Monitor the baseline for stability.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for the chiral separation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A1: A systematic screening approach is the most effective way to develop a chiral separation method.[3]

  • Column Screening: Start with a selection of polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose and amylose.

  • Mobile Phase Screening: For each column, screen different mobile phase modes: normal phase, reversed phase, and polar organic mode.

  • Additive Screening: Evaluate the effect of small amounts of acidic or basic additives on resolution and peak shape.

Q2: How do I choose between normal phase and reversed phase for this compound?

A2: The choice of chromatographic mode depends on the analyte's properties and the specific CSP. For a phenolic compound like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, both modes can be successful.

  • Normal Phase (e.g., Hexane/IPA): Often provides good selectivity for polar compounds that are soluble in organic solvents. It is a common starting point for chiral separations.[9]

  • Reversed Phase (e.g., Water/Acetonitrile + Acid): Can be advantageous for compounds that are more water-soluble and is compatible with mass spectrometry (MS) detection if volatile buffers are used.

Q3: My resolution is close to baseline (e.g., Rs = 1.2). How can I improve it?

A3: To improve a near-baseline separation:

  • Optimize the Mobile Phase: Make small, incremental changes to the mobile phase composition. For example, in normal phase, adjust the percentage of the alcohol modifier by 1-2%.

  • Adjust the Temperature: A lower temperature often increases resolution, although it may also increase run time and backpressure.

  • Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution.

  • Increase Column Length: Using a longer column or coupling two columns in series can increase the number of theoretical plates and improve resolution.[10]

Q4: Can I use a mass spectrometer (MS) as a detector for this chiral separation?

A4: Yes, MS detection is possible. However, you must use mobile phases containing volatile additives.

  • Compatible Additives: Formic acid, acetic acid, and ammonium formate are common choices for LC-MS compatible mobile phases.

  • Incompatible Additives: Non-volatile buffers like phosphate and basic additives like triethylamine (TEA) are generally not suitable for MS detection.

Data Presentation

Table 1: General Starting Conditions for Chiral Method Screening

ParameterNormal PhaseReversed PhasePolar Organic Mode
Columns Lux Cellulose-1, Lux Amylose-1, Chiralpak AD-H, Chiralcel OD-HLux Cellulose-1, Lux Amylose-1, Chiralpak AD-H, Chiralcel OD-HLux Cellulose-1, Lux Amylose-1, Chiralpak AD-H, Chiralcel OD-H
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Water (50:50, v/v) + 0.1% Formic AcidAcetonitrile + 0.1% Additive
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nm and 254 nmUV at 220 nm and 254 nmUV at 220 nm and 254 nm
Additives 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA)0.1% Trifluoroacetic Acid (TFA)0.1% DEA or TFA

Experimental Protocols

Protocol 1: General Chiral Method Screening

  • Sample Preparation: Dissolve a small amount of the racemic 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Column Installation and Equilibration: Install the first chiral column to be screened. Equilibrate the column with the starting mobile phase (e.g., n-Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until a stable baseline is achieved (at least 20 column volumes).

  • Injection: Inject a small volume (e.g., 5 µL) of the sample.

  • Data Acquisition: Monitor the separation at relevant UV wavelengths (e.g., 220 nm and 254 nm).

  • Evaluation: Assess the chromatogram for any signs of separation between the enantiomers.

  • Iteration:

    • If no separation is observed, change the mobile phase composition (e.g., to 80:20 n-Hexane/IPA) and re-equilibrate.

    • If still no separation, switch to a different mobile phase mode (e.g., reversed phase) or a different chiral column.

    • If partial separation is observed, proceed to the optimization protocol.

  • Column Flushing: After screening with a particular mobile phase system, flush the column according to the manufacturer's instructions before switching to a new solvent system or for storage.

Visualizations

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Define Analyte and Goals csp_screening Screen Multiple CSPs (e.g., Cellulose, Amylose) start->csp_screening mp_screening Screen Mobile Phase Modes (NP, RP, PO) csp_screening->mp_screening eval1 Evaluate for Any Enantioselectivity mp_screening->eval1 eval1->csp_screening No Separation (Try New CSP/Mode) optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval1->optimize_mp Partial Separation Found optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow eval2 Resolution > 1.5? Peak Shape OK? optimize_flow->eval2 eval2->optimize_mp No (Re-optimize) validate Method Validation (Robustness, Linearity, etc.) eval2->validate Yes final_method Final Analytical Method validate->final_method

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution start Problem: Poor or No Resolution check_csp Is the CSP appropriate for the analyte class? start->check_csp check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes solution_csp Screen different CSPs (e.g., Amylose, Cellulose derivatives) check_csp->solution_csp No / Unsure check_temp Is the temperature optimal? check_mp->check_temp Yes solution_mp_ratio Adjust solvent ratio (e.g., %IPA in Hexane) check_mp->solution_mp_ratio No solution_temp Screen different temperatures (e.g., 10°C, 25°C, 40°C) check_temp->solution_temp No solution_mode Try a different mode (NP, RP, PO) check_temp->solution_mode Yes solution_mp_additive Add/change mobile phase additives solution_mp_ratio->solution_mp_additive

Caption: Troubleshooting Poor Enantiomeric Resolution.

References

Optimization

Optimizing reaction conditions for synthesizing diaryl propenone precursors

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diaryl prope...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diaryl propenone precursors, commonly known as chalcones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing diaryl propenones?

A1: The most widely used method for synthesizing diaryl propenones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aromatic aldehyde.[1][2][3] While other methods exist, the Claisen-Schmidt condensation is often preferred due to its reliability and versatility.[1]

Q2: What are the critical parameters to control for a successful diaryl propenone synthesis?

A2: For a successful synthesis, it is crucial to optimize several reaction parameters, including the choice and concentration of the catalyst (typically a base like NaOH or KOH), the solvent, reaction temperature, and the sequence of reactant addition.[1] Strict temperature control is particularly important to prevent side reactions.[1]

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, solvent-free methods have been developed for the synthesis of diaryl propenones. These "green chemistry" approaches, often utilizing microwave irradiation or grinding techniques with solid catalysts like iodine-impregnated alumina, can offer advantages such as shorter reaction times, higher yields, and easier workup.[4][5][6][7][8]

Q4: What are some common side reactions that can occur during the synthesis?

A4: Several side reactions can reduce the yield and purity of the desired diaryl propenone. The most common include:

  • Self-condensation of the ketone: The enolate of the aryl methyl ketone reacts with another molecule of the same ketone.[1][9]

  • Cannizzaro reaction: If the aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form a carboxylic acid and an alcohol.[9]

  • Michael addition: The diaryl propenone product can be attacked by another ketone enolate, leading to byproducts.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of diaryl propenones.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incorrect Catalyst or Base Concentration Optimize the type and amount of catalyst. For base-catalyzed reactions, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common. The concentration should be sufficient to generate the enolate without promoting side reactions.[1][9]
Inappropriate Solvent The solvent should be chosen to dissolve the reactants and facilitate the reaction. Ethanol or methanol are frequently used.[1] In some cases, solvent-free conditions may provide better results.[4][5]
Suboptimal Reaction Temperature Running the reaction at too high a temperature can favor side reactions like the Cannizzaro reaction.[9] Conversely, a temperature that is too low may result in a slow or incomplete reaction. Many protocols recommend starting at low temperatures (e.g., in an ice bath) and allowing the reaction to slowly warm to room temperature.[1][9]
Poor Reactant Quality Ensure that the aryl methyl ketone and aromatic aldehyde are pure. Impurities can interfere with the reaction.

Problem 2: Formation of a Sticky or Oily Product

Potential Cause Suggested Solution
Presence of Impurities Sticky products are often indicative of impurities or side products.[1] Effective purification is necessary.
Incorrect Workup Procedure After the reaction is complete, pouring the reaction mixture into ice-cold water can help precipitate the solid product.[1] Washing with dilute acid may be necessary to neutralize the base catalyst.
Suboptimal Crystallization Recrystallization from a suitable solvent, such as ethanol or methanol, is often required to obtain a pure, crystalline product.[1]

Problem 3: Multiple Spots on Thin-Layer Chromatography (TLC)

Potential Cause Suggested Solution
Side Reactions The presence of multiple spots on TLC indicates the formation of byproducts. To minimize these, consider modifying the reaction conditions as follows: - Minimize Ketone Self-Condensation: Slowly add the ketone to a mixture of the aldehyde and base.[9] - Avoid Cannizzaro Reaction: Use milder basic conditions or lower the reaction temperature.[9] - Prevent Michael Addition: Use a slight excess of the aldehyde and monitor the reaction to avoid unnecessarily long reaction times.[9]
Incomplete Reaction If starting materials are still present on the TLC plate, the reaction may not have gone to completion. Consider extending the reaction time or optimizing the temperature.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the selection of optimal reaction conditions.

Table 1: Effect of Catalyst on Diaryl Propenone Yield

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaOH (10%)MethanolRoom Temp2470-85[1]
KOH (40%)EthanolRoom Temp2-485-95N/A
Acid MontmorilloniteSolvent-free65-1001-685-95[4][5]
I₂ on Al₂O₃Solvent-free (MW)N/A< 2 min79-95[6][7]

Table 2: Influence of Solvent on Reaction Outcome

SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolNaOHRoom Temp1288[10]
MethanolNaOHIce bath -> RT2475-90[1]
DichloromethaneAg₂OReflux4Variable[11]
AcetonitrileAg₂OReflux4Optimized[11]

Experimental Protocols

Protocol 1: Modified Claisen-Schmidt Condensation

This protocol is an example of an improved method for the synthesis of 1,3-diaryl-2-propen-1-one.[1]

  • In a 100 mL conical flask, add 5 mL of 10% sodium hydroxide solution followed by 10 mL of methanol.

  • Immerse the flask in an ice bath to cool the solution.

  • Slowly add the aromatic aldehyde (10 mmol) to the cooled solution with stirring.

  • In a separate container, dissolve the aryl methyl ketone (10 mmol) in a minimal amount of methanol.

  • Add the ketone solution dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

  • After the addition is complete, keep the reaction mixture in a refrigerator overnight.

  • Dilute the thickened reaction mixture with ice-cold water.

  • Filter the precipitated solid, wash it with cold water until the washings are neutral to litmus paper, and air dry.

  • Recrystallize the product from methanol or ethanol to obtain pure crystals.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Diaryl Propenone Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Methyl Ketone + Aromatic Aldehyde Mix Combine Aldehyde and Catalyst Solution Reactants->Mix Solvent Select Solvent (e.g., Ethanol) Solvent->Reactants Catalyst Prepare Catalyst Solution (e.g., 10% NaOH) Catalyst->Mix Cool Cool Mixture (Ice Bath) Mix->Cool AddKetone Dropwise Addition of Ketone Cool->AddKetone Stir Stir and React (e.g., Overnight) AddKetone->Stir Precipitate Pour into Ice Water Stir->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Water Filter->Wash Dry Air Dry Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Product Pure Diaryl Propenone Recrystallize->Product

Caption: A typical experimental workflow for the synthesis of diaryl propenones.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed CheckPurity Check Reactant Purity Start->CheckPurity OptimizeCatalyst Optimize Catalyst/ Base Concentration Start->OptimizeCatalyst OptimizeTemp Adjust Reaction Temperature Start->OptimizeTemp OptimizeSolvent Change Solvent or Use Solvent-Free Method Start->OptimizeSolvent MonitorReaction Monitor Reaction by TLC for Completion Start->MonitorReaction ImprovedYield Yield Improved CheckPurity->ImprovedYield If Impure OptimizeCatalyst->ImprovedYield On Optimization OptimizeTemp->ImprovedYield On Optimization OptimizeSolvent->ImprovedYield On Optimization MonitorReaction->ImprovedYield If Incomplete

Caption: A troubleshooting decision tree for addressing low product yield.

References

Reference Data & Comparative Studies

Validation

Comparative Guide to Validated Analytical Methods for the Quantification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Impurity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of validated analytical methods for the quantification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known im...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity in the active pharmaceutical ingredient (API) Tolterodine Tartrate.[1][2][3][4][5] The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a summary of key performance data from various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, along with their detailed experimental protocols, to aid in the selection of the most appropriate method for your specific analytical needs.

Method Performance Comparison

The following table summarizes the validation parameters for different chromatographic methods capable of quantifying the 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol impurity, often referred to as a "diol impurity" or a related compound of Tolterodine.[2][5][6] The data has been compiled from various studies and is presented to facilitate a direct comparison of method performance.

Parameter Method 1: Stability-Indicating HPLC Method 2: RP-UPLC Method Method 3: Alternative HPLC Method
Linearity Range 5-25 µg/mLLOQ to 150% of target concentration2-10 µg/mL
Correlation Coefficient (r²) 0.99> 0.9990.9987 - 0.9996
Accuracy (% Recovery) 98.9–101.6%94.5–103.0%98 - 102%
Precision (% RSD) < 1.1% (Inter- and Intra-day)Not explicitly stated for individual impurity< 2%
Limit of Detection (LOD) 66 ng/mLBelow 0.0038% of test concentrationNot explicitly stated
Limit of Quantitation (LOQ) 200 ng/mLStated as achievableNot explicitly stated
Specificity Well-resolved from other impurities and main drugStability-indicating, well-resolved from degradation productsSpecific for the analyte
Robustness ValidatedValidatedValidated

Experimental Protocols

Detailed methodologies for the compared analytical methods are provided below. These protocols are essential for replicating the results and implementing the methods in a laboratory setting.

Method 1: Stability-Indicating HPLC Method

This method is designed for the determination of related substances and degradation products of Tolterodine Tartrate.[1][7][8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters X-terra MS C18, 150x4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water.[1]

    • Mobile Phase B: 0.05% TFA in Acetonitrile.[1]

  • Gradient Program: A binary gradient mode is used. The specific gradient is not detailed in the abstract but involves varying the proportions of Mobile Phase A and B over time.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1][9]

  • Injection Volume: 10 µL.[1]

  • Sample Concentration: 0.5 mg/mL.[1]

  • Diluent: Acetonitrile: water, 50:50 (v/v).[1]

Method 2: RP-UPLC Method

This is a sensitive, stability-indicating gradient RP-UPLC method developed for the quantitative determination of process-related impurities and degradation products.[10]

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Waters ACQUITY UPLC BEH shield RP18, 2.1 x 100 mm, 1.7 µm.[10]

  • Mobile Phase: A gradient mixture of two solvents (Solvent A and Solvent B). The exact composition of the solvents is not specified in the abstract but is designed to resolve impurities effectively.

  • Flow Rate: Not explicitly stated.

  • Detection Wavelength: 210 nm.[10]

  • Method Validation: The method was validated as per ICH guidelines for specificity, linearity, limit of detection and quantification, accuracy, precision, ruggedness, and robustness.[10]

Method 3: Alternative HPLC Method

This method focuses on the determination of Tolterodine and its related impurities in the active pharmaceutical ingredient.[7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with PDA detection.[7]

  • Column: Symmetry C8, 250 × 4.6 mm, 5.0 µm.[7][8]

  • Mobile Phase: Methanol and 0.1% orthophosphoric acid in water, in the ratio of 90:10.[7]

  • Elution Mode: Gradient program.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Detection Wavelength: 220 nm.[7]

  • Run Time: Impurities were eluted within 35 minutes.[7]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for validating an analytical method according to ICH guidelines, a process central to ensuring the reliability of data for impurities like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.[11][12]

Analytical Method Validation Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: Workflow for Analytical Method Validation.

Conclusion

The choice of an analytical method for quantifying the 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol impurity will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The stability-indicating HPLC and RP-UPLC methods demonstrate high sensitivity and specificity, making them suitable for quality control and stability studies. The alternative HPLC method provides a simpler mobile phase composition which might be advantageous for routine analysis. Researchers and drug development professionals should carefully consider the validation data and experimental protocols presented in this guide to select the most appropriate method for their application. Adherence to a rigorous validation workflow is paramount to ensure the generation of reliable and accurate analytical data.

References

Comparative

A Comparative Guide to the Cytotoxicity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol and Tolterodine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cytotoxic profiles of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol and the well-characterized drug, Toltero...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol and the well-characterized drug, Tolterodine. Due to the limited publicly available cytotoxicity data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, this comparison is based on existing toxicological assessments and its relationship to Tolterodine as a known impurity and degradation product.

Comparative Toxicological Profile

Feature2-(3-Hydroxy-1-phenylpropyl)-4-methylphenolTolterodine
Identity Impurity and potential degradation product of Tolterodine.[1]A competitive muscarinic receptor antagonist used to treat overactive bladder.[2][3]
In Vivo Toxicity In a 13-week oral toxicity study in mice, the presence of Tolterodine degradation products did not significantly increase toxicity above that of Tolterodine alone.Mildly toxic blood levels in mice resulted in minor changes in body weight and slight increases in urea, creatinine, and glucose.[4] In clinical trials, liver enzyme elevations were uncommon.[5]
Genotoxicity In-vitro genotoxicity studies on Tolterodine degradation products were conducted as part of the regulatory submission for Tolterodine.[4] The combination of Tolterodine and its degradation products was not genotoxic in an in-vitro analysis with human lymphocytes.[4]Found to be non-genotoxic in a battery of in-vitro tests, including the Ames test and analysis in human lymphocytes.[4]
General Cytotoxicity As a phenolic compound, high concentrations could potentially lead to oxidative stress, a common mechanism of toxicity for this class of molecules.[6]Exhibits a favorable safety profile at therapeutic doses. Adverse effects are primarily related to its antimuscarinic activity.[7]

Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess and compare the cytotoxicity of these compounds, standardized in vitro assays are essential. The following are detailed protocols for two commonly used methods: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Principle: The reduction of the tetrazolium salt MTT is carried out by mitochondrial dehydrogenases in metabolically active cells, leading to the formation of insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[9] The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol and Tolterodine. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[3]

Principle: The release of LDH into the culture medium is an indicator of compromised cell membrane integrity and, consequently, cell death.[11] The assay measures the activity of LDH in the culture supernatant by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12] The amount of color formed is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]

  • Stop Reaction: Add a stop solution to each well if required by the specific kit protocol.[13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group by comparing the LDH release in treated wells to that in the spontaneous and maximum release control wells.[13]

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the MTT and LDH cytotoxicity assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate treat Treat with compounds start->treat 24h incubation add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read Measure absorbance (570nm) solubilize->read analyze Calculate % viability & IC50 read->analyze

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed & treat cells incubate_treat Incubate (exposure period) start->incubate_treat centrifuge Centrifuge plate incubate_treat->centrifuge transfer Transfer supernatant centrifuge->transfer add_reagent Add LDH reaction mix transfer->add_reagent incubate_reagent Incubate (30 min) add_reagent->incubate_reagent read Measure absorbance (490nm) incubate_reagent->read analyze Calculate % cytotoxicity read->analyze

Caption: Workflow of the LDH cytotoxicity assay.

Signaling Pathways

The primary mechanism of action for Tolterodine is competitive antagonism of muscarinic receptors and is not directly linked to cytotoxic signaling pathways.[2] For phenolic compounds like 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a potential, though unconfirmed, mechanism for cytotoxicity at high concentrations could involve the induction of oxidative stress, which can trigger various cell death pathways.

Oxidative_Stress_Pathway phenolic High Concentration Phenolic Compound ros Increased ROS (Reactive Oxygen Species) phenolic->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis Mitochondrial Pathway necrosis Necrosis damage->necrosis Membrane Damage

Caption: Potential cytotoxic pathway for phenolic compounds.

References

Validation

A Comparative Guide to HPLC and UPLC for Tolterodine Impurity Profiling: A Cross-Validation Overview

For Researchers, Scientists, and Drug Development Professionals The accurate detection and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy. Tolterodine, a musca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in pharmaceutical products are paramount to ensuring their safety and efficacy. Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder, is no exception. High-Performance Liquid Chromatography (HPLC) has long been the standard for impurity profiling. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising faster analysis times and improved resolution. This guide provides an objective comparison of HPLC and UPLC methods for the impurity profiling of Tolterodine, supported by a synthesis of published experimental data.

Quantitative Performance Comparison

The primary advantages of UPLC over traditional HPLC stem from the use of smaller sub-2 µm stationary phase particles, which operate at higher pressures.[1][2] This fundamental difference leads to significant improvements in speed, resolution, and sensitivity.[3][4] While HPLC remains a robust and widely used technique, UPLC offers notable efficiencies, particularly for complex samples and high-throughput environments.[3]

The following table summarizes the key performance parameters for representative HPLC and UPLC methods for Tolterodine impurity analysis, compiled from various studies.

ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Typical Analysis Time 20–50 minutes[1][5]2–6 minutes[1][6]Significantly faster analysis, leading to higher sample throughput.[3]
Resolution Baseline separation of known impurities.[5][7]Improved peak resolution and capacity due to higher efficiency.[8][9]Better separation of closely eluting impurities.[2]
Sensitivity Standard detection limits.Higher peak heights due to narrower peaks, leading to improved sensitivity.[2][3]Lower limits of detection (LOD) and quantification (LOQ).
Solvent Consumption Higher due to longer run times and higher flow rates.[1]Significantly lower (by 70-80%) due to shorter run times and lower flow rates.[1]Reduced operational costs and environmental impact.[3]
System Pressure Up to 400 bar.[1]Up to 1,000–1,200 bar.[1]Enables the use of smaller particle columns for higher efficiency.
Column Particle Size 3–5 µm.[1][3]<2 µm.[1][2]A key factor in achieving higher resolution and speed.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC and UPLC analysis of Tolterodine and its impurities, based on published literature.

Representative HPLC Method Protocol [5][7]

  • Column: Inertsil C18 (250 x 4.6mm, 5µm) or equivalent.[5]

  • Mobile Phase A: Buffer solution (e.g., 3.85 g Ammonium acetate in 1 L of water, pH adjusted to 4.5 with Glacial acetic acid).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A gradient program is typically employed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10-20 µL.[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[7]

  • Detection: UV detection at 220 nm or 290 nm.[5]

  • Retention Time of Tolterodine: Approximately 20 minutes.[5]

Representative UPLC Method Protocol [6][8][9]

  • Column: Waters ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm).[8][9]

  • Mobile Phase A: Trifluoroacetic acid in water or another aqueous buffer.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A linear gradient program is used for elution.

  • Flow Rate: 0.2–0.5 mL/min.[1]

  • Injection Volume: 1-5 µL.

  • Column Temperature: Controlled, often at a slightly elevated temperature to reduce viscosity.

  • Detection: UV detection at 210 nm or 220 nm.[6][8]

  • Run Time: Approximately 6 minutes.[6]

Known Impurities of Tolterodine

The development of a robust impurity profiling method requires knowledge of the potential impurities that may be present in the drug substance or product. These can arise from the manufacturing process or as degradation products. Some known impurities of Tolterodine include:

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of Tolterodine.

  • Degradation Products: Tolterodine can degrade under stress conditions such as acid/base hydrolysis, oxidation, and exposure to heat and light.[5][8] A known degradation product is des-N,N-diisopropyl tolterodine (2-(3-amino-1-phenylpropyl)-4-methylphenol).[8][9] Another identified impurity is 6-methyl-4-phenylchroman-2-ol .[7]

Visualizing the Cross-Validation Workflow and Method Comparison

To better understand the logical flow of a cross-validation study and the relationship between the key performance indicators of HPLC and UPLC, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Development cluster_execution Execution cluster_analysis Data Analysis & Comparison cluster_reporting Reporting MethodDev Method Development (HPLC & UPLC) Protocol Define Validation Protocol MethodDev->Protocol HPLC_Val HPLC Method Validation Protocol->HPLC_Val UPLC_Val UPLC Method Validation Protocol->UPLC_Val Data_Comp Quantitative Data Comparison HPLC_Val->Data_Comp UPLC_Val->Data_Comp Perf_Eval Performance Evaluation Data_Comp->Perf_Eval Report Final Validation Report Perf_Eval->Report

Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC hplc HPLC Method h_runtime Longer Run Time hplc->h_runtime h_res Standard Resolution hplc->h_res h_sens Standard Sensitivity hplc->h_sens h_solvent Higher Solvent Use hplc->h_solvent u_runtime Shorter Run Time u_res Higher Resolution u_sens Higher Sensitivity u_solvent Lower Solvent Use uplc UPLC Method uplc->u_runtime uplc->u_res uplc->u_sens uplc->u_solvent

Caption: A diagram comparing the key performance characteristics of HPLC and UPLC for impurity profiling.

Conclusion

The cross-validation of HPLC and UPLC methods for Tolterodine impurity profiling reveals a clear trade-off between the established robustness of HPLC and the enhanced performance of UPLC. UPLC methods consistently demonstrate significant advantages in terms of speed, resolution, and sensitivity, which can lead to increased laboratory productivity and reduced operational costs.[3][6] However, the initial investment in UPLC instrumentation and the need for careful method transfer and revalidation are important considerations.[1]

For routine quality control and release testing where validated HPLC methods are already in place, HPLC remains a reliable choice.[1] For method development, high-throughput screening, and in-depth impurity characterization where speed and resolution are critical, UPLC offers a superior analytical solution. The choice between HPLC and UPLC will ultimately depend on the specific analytical needs, sample throughput requirements, and available resources of the laboratory.[3]

References

Comparative

A Comparative Guide to the Biological Activity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol and Other Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals Published: December 30, 2025 Introduction Phenolic compounds are a large and diverse group of secondary metabolites found in plants, characterized by an aro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, characterized by an aromatic ring with one or more hydroxyl groups.[1][2] They are of significant interest in the pharmaceutical and food industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][3][4] The biological properties of phenolic compounds are closely linked to their chemical structure, particularly the number and position of hydroxyl groups and other substituents on the aromatic ring.[5][6][7]

This guide provides a comparative analysis of the biological activity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol against other well-characterized phenolic compounds. Due to the limited availability of direct experimental data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, this comparison is primarily based on established structure-activity relationships and data from representative phenolic compounds. The aim is to provide a predictive overview of its potential biological activities to guide future research.

Antioxidant Activity

The antioxidant activity of phenolic compounds is a key contributor to their protective effects against various diseases associated with oxidative stress.[1][8] This activity is primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[9] The structure of a phenolic compound, including the number and arrangement of hydroxyl groups, significantly influences its antioxidant capacity.[5][6][10]

Comparative Antioxidant Activity of Selected Phenolic Compounds

The following table summarizes the antioxidant activity of several common phenolic compounds, measured by their ability to scavenge the DPPH radical. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundChemical ClassDPPH Radical Scavenging IC50 (µM)Reference
Gallic Acid Phenolic Acid5.8 - 8.9[11]
Quercetin Flavonoid9.5 - 15.2[12]
Caffeic Acid Phenolic Acid10.3 - 18.5[13]
p-Coumaric Acid Phenolic Acid> 100[13]
p-Cresol Simple PhenolNot widely reported in this assay
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Substituted PhenolData not available

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][14]

  • Reagents: DPPH solution (0.1 mM in methanol), test compound solutions at various concentrations, and a standard antioxidant (e.g., Trolox or Gallic Acid).[14]

  • Procedure:

    • Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[15]

  • Reagents: ABTS stock solution (7 mM ABTS and 2.45 mM potassium persulfate in water, incubated in the dark for 12-16 hours), ABTS working solution (diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm), and test compound solutions.[14][15]

  • Procedure:

    • Add 190 µL of the ABTS working solution to 10 µL of the test compound solution in a 96-well plate.[15]

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The calculation of scavenging activity and IC50 is similar to the DPPH assay.

G Workflow for In Vitro Antioxidant Activity Assays cluster_steps General Experimental Steps DPPH DPPH Assay Prep Prepare Reagents (Radical solution, Antioxidant standards, Test compound dilutions) ABTS ABTS Assay FRAP FRAP Assay ORAC ORAC Assay React Mix Reagents and Incubate (Allow antioxidant to react with radical) Prep->React Measure Spectrophotometric Measurement (Measure absorbance change) React->Measure Analyze Data Analysis (Calculate % Inhibition and IC50) Measure->Analyze

Caption: General workflow for in vitro antioxidant activity testing.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases.[3] Phenolic compounds have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][16][17] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[3][4]

Comparative Anti-inflammatory Activity of Selected Phenolic Compounds
CompoundMechanism of ActionIn Vitro ModelEffectReference
Curcumin Inhibition of NF-κB and COX-2LPS-stimulated macrophagesReduced production of NO, TNF-α, IL-6[16]
Resveratrol Inhibition of NF-κB pathwayVarious cell linesDownregulates inflammatory gene expression[18]
Quercetin Inhibition of NF-κB and MAPK pathwaysVarious cell linesSuppresses production of pro-inflammatory cytokines[12][18]
Apigenin Inhibition of COX-2 and NF-κBCell culture studiesAnti-inflammatory effects[16]
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol Predicted to inhibit NF-κB and MAPK pathwaysNot availableData not available
Experimental Protocols for Anti-inflammatory Assays

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator NO in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

This assay is used to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[13][19]

  • Reagents: Bovine serum albumin (BSA) solution (5% w/v), test compound solutions, and a standard drug (e.g., Diclofenac sodium).

  • Procedure:

    • Mix 0.5 mL of the test compound solution with 0.5 mL of the BSA solution.

    • Incubate at 37°C for 20 minutes.

    • Heat the mixture at 72°C for 5 minutes.

    • Cool the samples and measure the turbidity at 660 nm.

  • Calculation: The percentage of inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

G NF-κB Signaling Pathway Inhibition by Phenolic Compounds Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Cell Surface Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive in cytoplasm) IkB->NFkB_inactive inhibits Degradation IkB->Degradation degrades NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes activates transcription of Phenols Phenolic Compounds Phenols->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

G MAPK Signaling Pathway Modulation by Phenolic Compounds Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Response Inflammatory Response TF->Response Phenols Phenolic Compounds Phenols->MAPKKK inhibit Phenols->MAPKK inhibit

Caption: Modulation of the MAPK signaling pathway by phenolic compounds.

Cytotoxicity

The cytotoxic activity of phenolic compounds is of great interest, particularly in cancer research.[20] Many phenolic compounds have been shown to selectively inhibit the growth of cancer cells and induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.[20][21]

Comparative Cytotoxicity of Selected Phenolic Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values of various phenolic compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Euxanthone CCRF-CEM (Leukemia)5.91[20]
Amentoflavone MDA-MB-231 (Breast)27.63[20]
Guaiacol Human Pulp Fibroblasts9800[22]
Eugenol Human Pulp Fibroblasts900[22]
Thymol Human Pulp Fibroblasts500[22]
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol VariousData not available
Experimental Protocol for Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[25]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

G Workflow for In Vitro Cytotoxicity (MTT) Assay Seed Seed Cells in 96-well plate Incubate1 Incubate (24h) for cell attachment Seed->Incubate1 Treat Treat cells with Test Compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (4h) (Formazan formation in viable cells) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data (Calculate % Viability and IC50) Measure->Analyze

Caption: General workflow for in vitro cytotoxicity (MTT) assay.

Structure-Activity Relationship (SAR) of Phenolic Compounds

The biological activities of phenolic compounds are intrinsically linked to their chemical structures. Key structural features that influence their antioxidant, anti-inflammatory, and cytotoxic properties include:

  • Number and Position of Hydroxyl (-OH) groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.[5][7] The ortho and para positions of hydroxyl groups enhance activity due to resonance stabilization of the phenoxyl radical.[10]

  • Presence of a Catechol Group (o-dihydroxybenzene): This feature is particularly important for high antioxidant and radical scavenging activity.[7]

  • Other Substituents: The presence of electron-donating groups (e.g., methoxy) can influence activity, though sometimes steric hindrance from bulky groups can reduce it.[5]

  • Unsaturation in the Heterocyclic Ring (in Flavonoids): This contributes to the stability of the radical and enhances anti-inflammatory action.[3]

For 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol , its structure features a single phenolic hydroxyl group and a methyl group on the benzene ring. Based on SAR principles, its antioxidant activity is expected to be moderate, likely lower than polyphenolic compounds like quercetin or gallic acid. The presence of the bulky 3-hydroxy-1-phenylpropyl substituent may influence its interaction with biological targets.

G Key Structural Features of Phenolic Compounds for Biological Activity Phenol Core Phenolic Structure OH_groups Number and Position of -OH Groups Substituents Other Ring Substituents (e.g., -OCH3, alkyl groups) Conjugation Overall Molecular Conjugation (e.g., in flavonoids) Activity Biological Activity (Antioxidant, Anti-inflammatory, etc.) OH_groups->Activity influences Substituents->Activity modulates Conjugation->Activity enhances

Caption: Key structural features determining the biological activity of phenolics.

Conclusion

While direct experimental data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is scarce, a comparative analysis based on the well-established biological activities of other phenolic compounds allows for a reasoned prediction of its potential. As a substituted monophenol, it is likely to possess moderate antioxidant and anti-inflammatory properties. Its activity is expected to be less potent than polyphenolic compounds such as flavonoids and phenolic acids, which benefit from a greater number of hydroxyl groups and more extensive electron delocalization. The cytotoxic potential of this compound remains to be determined but may be influenced by the bulky side chain. Further in vitro and in vivo studies are essential to empirically validate these predictions and fully characterize the biological activity profile of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

References

Validation

Comparative study of synthetic routes for 1,3-diarylpropanes

For Researchers, Scientists, and Drug Development Professionals The 1,3-diarylpropane scaffold is a privileged structural motif found in a plethora of biologically active natural products and pharmaceutical agents. Its v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diarylpropane scaffold is a privileged structural motif found in a plethora of biologically active natural products and pharmaceutical agents. Its versatile applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs, have spurred the development of numerous synthetic strategies. This guide provides a comparative analysis of four prominent synthetic routes to 1,3-diarylpropanes, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's advantages and limitations to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Data of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Catalyst Solvent Temperature Reaction Time Yield (%)
1. Cobalt-Catalyzed [2+2+2] Cycloaddition 1,6-DiynesCoCl(PPh₃)₃1,2-DichloroethaneRoom Temperature18 h58-67%[1]
2. Claisen-Schmidt Condensation & Catalytic Hydrogenation Aromatic Aldehyde, AcetophenoneNaOH or KOH (condensation), Pd/C, H₂ (hydrogenation)EthanolRoom Temp (condensation), Room Temp (hydrogenation)30 min (condensation), 2-4 h (hydrogenation)74-92% (condensation), >95% (hydrogenation)[2]
3. Grignard Reaction & Reductive Dehydroxylation Aryl Halide, CinnamaldehydeMg, Diethyl Ether (Grignard formation), H₃O⁺ (workup), Et₃SiH, BF₃·OEt₂ (reduction)Diethyl Ether, Dichloromethane0°C to RT1-3 h (Grignard), 1-2 h (reduction)Varies (typically moderate to good)
4. Friedel-Crafts Acylation & Wolff-Kishner Reduction Arene, Cinnamoyl ChlorideAlCl₃Dichloromethane0°C to RT1-2 h (acylation), 4-24 h (reduction)Good to Excellent (acylation), 70-90% (reduction)

Experimental Protocols

Cobalt-Catalyzed [2+2+2] Cycloaddition of 1,6-Diynes

This modern approach offers a direct and atom-economical route to 1,3-diarylpropanes from readily available 1,6-diynes.[1]

Materials:

  • 1,6-Diyne (e.g., 1,7-diphenylhepta-1,6-diyne)

  • Tris(triphenylphosphine)cobalt(I) chloride (CoCl(PPh₃)₃)

  • 1,2-Dichloroethane (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, a solution of the 1,6-diyne (1.0 mmol) in 1,2-dichloroethane (5 mL) is prepared in a Schlenk tube.

  • To this solution, CoCl(PPh₃)₃ (0.05 mmol, 5 mol%) is added.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the 1,3-diarylpropane.

Claisen-Schmidt Condensation and Catalytic Hydrogenation

A classic and highly versatile two-step method involving the formation of a chalcone intermediate, which is subsequently reduced.[2]

Step 1: Claisen-Schmidt Condensation to form Chalcone

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Acetophenone derivative

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the aromatic aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH (10%, 10 mL) to the stirred mixture at room temperature.

  • Continue stirring for 30 minutes, during which a precipitate of the chalcone will form.

  • Pour the reaction mixture into ice-cold water and collect the crude product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Catalytic Hydrogenation of Chalcone

Materials:

  • Chalcone from Step 1

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the chalcone (5 mmol) in ethanol (50 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (50 mg, 1 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the 1,3-diarylpropane.

Grignard Reaction and Reductive Dehydroxylation

This route involves the nucleophilic addition of an aryl Grignard reagent to cinnamaldehyde, followed by the reduction of the resulting allylic alcohol.

Step 1: Grignard Reaction

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cinnamaldehyde

  • Aqueous HCl or NH₄Cl solution

Procedure:

  • Activate magnesium turnings (1.2 g, 50 mmol) in a dry flask under an inert atmosphere.

  • Add a solution of aryl bromide (40 mmol) in anhydrous diethyl ether (50 mL) dropwise to the magnesium.

  • Once the Grignard reagent formation is complete, cool the solution to 0°C and add a solution of cinnamaldehyde (30 mmol) in diethyl ether (20 mL) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 1,3-diaryl-2-propen-1-ol.

Step 2: Reductive Dehydroxylation

Materials:

  • 1,3-Diaryl-2-propen-1-ol from Step 1

  • Triethylsilane (Et₃SiH)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane

Procedure:

  • Dissolve the crude alcohol (10 mmol) in anhydrous dichloromethane (50 mL) and cool to -78°C.

  • Add triethylsilane (15 mmol) followed by the dropwise addition of boron trifluoride diethyl etherate (12 mmol).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to obtain the 1,3-diarylpropane.

Friedel-Crafts Acylation and Wolff-Kishner Reduction

This classical approach involves the acylation of an aromatic ring with cinnamoyl chloride, followed by a complete reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation

Materials:

  • Arene (e.g., Benzene or Toluene)

  • Cinnamoyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dichloromethane at 0°C, add cinnamoyl chloride (1.0 eq) dropwise.

  • After stirring for 15 minutes, add the arene (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude chalcone derivative.

Step 2: Wolff-Kishner Reduction

Materials:

  • Chalcone derivative from Step 1

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (10 mmol) in diethylene glycol (50 mL).

  • Add hydrazine hydrate (50 mmol) and KOH (40 mmol).

  • Heat the mixture to reflux for 1 hour.

  • Remove the condenser and allow the temperature to rise to 190-200°C to distill off water and excess hydrazine.

  • Continue heating at this temperature for 3-4 hours.

  • Cool the reaction mixture, add water, and extract the product with ether.

  • Wash the organic layer with dilute HCl and water, dry, and evaporate the solvent. Purify the residue by chromatography or distillation.

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Cobalt-Catalyzed Cycloaddition cluster_1 Claisen-Schmidt & Hydrogenation cluster_2 Grignard Reaction & Reduction cluster_3 Friedel-Crafts & Wolff-Kishner Diyne 1,6-Diyne Product1 1,3-Diarylpropane Diyne->Product1 CoCl(PPh₃)₃ Aldehyde Aromatic Aldehyde Chalcone Chalcone Aldehyde->Chalcone NaOH/EtOH Acetophenone Acetophenone Acetophenone->Chalcone NaOH/EtOH Product2 1,3-Diarylpropane Chalcone->Product2 H₂, Pd/C ArylHalide Aryl Halide Grignard Aryl Grignard ArylHalide->Grignard Mg, Et₂O Mg Mg AllylAlcohol Allylic Alcohol Grignard->AllylAlcohol Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->AllylAlcohol Product3 1,3-Diarylpropane AllylAlcohol->Product3 Et₃SiH, BF₃·OEt₂ Arene Arene FC_Ketone Chalcone Derivative Arene->FC_Ketone AlCl₃ CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->FC_Ketone AlCl₃ Product4 1,3-Diarylpropane FC_Ketone->Product4 N₂H₄, KOH

Caption: Comparative workflow of four synthetic routes to 1,3-diarylpropanes.

Conclusion

The choice of a synthetic route for 1,3-diarylpropanes is contingent upon several factors including the desired substitution pattern, scale of the reaction, and the availability of starting materials and reagents.

  • The Cobalt-Catalyzed Cycloaddition represents a modern, efficient, and atom-economical method, particularly suitable for the synthesis of symmetrically substituted 1,3-diarylpropanes from diynes.

  • The Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is a robust and high-yielding classical method that allows for great diversity in the final product through the variation of the initial aldehyde and ketone.

  • The Grignard Reaction followed by Reductive Dehydroxylation offers a convergent approach, building the carbon skeleton through a reliable C-C bond formation. However, it involves multiple steps and requires careful control of reaction conditions.

  • The Friedel-Crafts Acylation followed by Wolff-Kishner Reduction is another classical and powerful method, especially for acylating electron-rich aromatic compounds. The harsh conditions of the Wolff-Kishner reduction may not be suitable for sensitive substrates.

Researchers and drug development professionals should carefully consider these aspects to select the most strategic and efficient pathway for the synthesis of their target 1,3-diarylpropane derivatives.

References

Comparative

Assessing the Antioxidant Potential of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A Comparative Analysis with BHT

For Researchers, Scientists, and Drug Development Professionals In the continuous search for novel and effective antioxidant agents, phenolic compounds remain a cornerstone of investigation due to their inherent radical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant agents, phenolic compounds remain a cornerstone of investigation due to their inherent radical scavenging capabilities. This guide provides a comparative assessment of the antioxidant potential of the novel compound, 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, against the widely utilized synthetic antioxidant, Butylated Hydroxytoluene (BHT). While direct experimental data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is not extensively available in peer-reviewed literature, this guide synthesizes information on structurally related compounds to infer its potential efficacy. This analysis is supported by established experimental protocols for key antioxidant assays.

Introduction to the Compounds

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is a phenolic compound featuring a diarylpropane skeleton. Its structure, possessing two hydroxyl groups—one phenolic and one alcoholic—suggests a potential for hydrogen atom donation, a key mechanism in neutralizing free radicals. The presence of a methyl group on the phenol ring may further influence its antioxidant activity.

Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] Its mechanism of action primarily involves the donation of a hydrogen atom from its sterically hindered hydroxyl group to terminate free radical chain reactions.[2]

Comparative Antioxidant Activity: An Inferential Analysis

Due to the limited availability of direct experimental data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a direct quantitative comparison with BHT is challenging. However, by examining the structure-activity relationships of similar phenolic compounds, we can project its potential antioxidant capacity. Phenolic compounds with multiple hydroxyl groups often exhibit enhanced antioxidant activity.[3][4][5] The presence of both a phenolic and an alcoholic hydroxyl group in 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol could contribute to its radical scavenging ability.

For context, the antioxidant activities of BHT and other relevant phenolic compounds, as determined by common in vitro assays, are presented below. These values, particularly the IC50 (the concentration required to inhibit 50% of the radical), serve as a benchmark for antioxidant efficacy, with lower values indicating higher potency.

Table 1: Comparative Antioxidant Activity Data (IC50 / EC50 Values)

Antioxidant Assay2-(3-Hydroxy-1-phenylpropyl)-4-methylphenolBHTOther Phenolic Compounds (Examples)
DPPH Radical Scavenging Assay Data not availableWeak activity, EC50 often not calculable[4]MPBHQ: > PG > HQ > TBHQ[4]Thienyl-pyrazoles (5g, 5h): IC50 = 0.245 ± 0.01 µM, 0.284 ± 0.02 µM[6]
ABTS Radical Scavenging Assay Data not availableComparable to some mono-O-substituted 4-NC derivatives[1]PG > HQ > MPBHQ > TBHQ [4]Gallic Acid: IC50 = 4.332 µM[7]
Lipid Peroxidation Inhibition Assay Data not availableEffective inhibitor[2]Diarylpyrazolines (7i, 9i): Significant inhibition[8]

Note: The antioxidant activity of phenolic compounds is highly dependent on the specific assay conditions and the structure of the compound.

Mechanism of Antioxidant Action: A Theoretical Perspective

The primary antioxidant mechanism for phenolic compounds like BHT and likely 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol involves hydrogen atom transfer (HAT) to neutralize free radicals.[2][9] This process is depicted in the signaling pathway below.

Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Antioxidant->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided to facilitate further research and direct comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10][11]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH solution in methanol (e.g., 0.1 mM) Mix Mix DPPH solution with sample solution DPPH_Solution->Mix Sample_Solutions Prepare various concentrations of test compounds Sample_Solutions->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Absorbance Measure absorbance at ~517 nm Incubate->Absorbance Calculate Calculate % inhibition and IC50 Absorbance->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and the reference standard (e.g., BHT, Trolox) in methanol.

  • Add the DPPH solution to each dilution of the test compound and standard.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[12][13]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS•+ by reacting ABTS with potassium persulfate Mix Mix ABTS•+ solution with sample solution ABTS_Radical->Mix Sample_Solutions Prepare various concentrations of test compounds Sample_Solutions->Mix Incubate Incubate for a specific time (e.g., 6 min at room temp.) Mix->Incubate Absorbance Measure absorbance at ~734 nm Incubate->Absorbance Calculate Calculate % inhibition and IC50 Absorbance->Calculate cluster_setup Reaction Setup cluster_initiation Initiation of Peroxidation cluster_measurement Measurement of Peroxidation Lipid_Source Prepare lipid source (e.g., linoleic acid emulsion, - brain homogenate) Add_Antioxidant Add test compound or standard Lipid_Source->Add_Antioxidant Initiator Add a pro-oxidant (e.g., FeSO4/ascorbic acid, - AAPH) Add_Antioxidant->Initiator Incubate Incubate at 37°C Initiator->Incubate TBARS_Reaction Measure malondialdehyde (MDA) (e.g., TBARS assay) Incubate->TBARS_Reaction Absorbance Measure absorbance at ~532 nm TBARS_Reaction->Absorbance Calculate Calculate % inhibition Absorbance->Calculate

References

Validation

Benchmarking the Anti-inflammatory Activity of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anti-inflammatory potential of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Due to a lack of specific publ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol. Due to a lack of specific published data on the anti-inflammatory activity of this particular compound, this document focuses on the broader class of diarylheptanoids to which it belongs and offers a benchmark comparison against well-established non-steroidal anti-inflammatory drugs (NSAIDs).

Diarylheptanoids, a class of plant secondary metabolites, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] These compounds are characterized by two aromatic rings linked by a seven-carbon chain and have been isolated from various plants, including those from the genera Alnus, Myrica, and Zingiber.[1][3][4] Studies on various diarylheptanoids have indicated their potential to inhibit key inflammatory mediators, suggesting that 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, as a member of this class, may possess similar activities. However, to date, specific experimental data quantifying the anti-inflammatory efficacy of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is not available in the public domain.

This guide benchmarks the potential anti-inflammatory profile of this compound against three widely used NSAIDs: Ibuprofen, Diclofenac, and Celecoxib. The comparative data is based on their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Analysis of COX Inhibitory Activity

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-1 and COX-2 enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the benchmark drugs against these enzymes. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen133700.035
Diclofenac~1~0.1~10
Celecoxib150.04375

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representation from published literature for comparative purposes.

Experimental Protocols

To facilitate future research and comparative studies on 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, detailed protocols for key anti-inflammatory assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The subsequent reduction of PGH2 is coupled to the colorimetric oxidation of a chromogenic substrate.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compound (2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol) and reference NSAIDs

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference drugs at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference drug to the respective wells and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol) and reference NSAIDs

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at various doses. Administer the vehicle to the control group.

  • After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

Visual representations of a key inflammatory signaling pathway and a general experimental workflow are provided below to aid in understanding the mechanisms of inflammation and the process of evaluating anti-inflammatory compounds.

G NF-κB Signaling Pathway in Inflammation cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Nucleus Nucleus

Caption: A simplified diagram of the NF-κB signaling pathway, a key regulator of inflammation.

G Experimental Workflow for Anti-inflammatory Drug Screening start Start in_vitro In Vitro Assays (e.g., COX Inhibition) start->in_vitro active Active? in_vitro->active in_vivo In Vivo Models (e.g., Carrageenan Paw Edema) active->in_vivo Yes end End active->end No effective Effective? in_vivo->effective mechanism Mechanism of Action Studies effective->mechanism Yes effective->end No toxicology Toxicology & Safety Studies mechanism->toxicology preclinical Preclinical Development toxicology->preclinical

Caption: A general workflow for the screening and development of novel anti-inflammatory drugs.

Conclusion

References

Comparative

Unveiling the Molecular Architecture: A 2D NMR Confirmation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of pharmaceutical compounds and their impurities is paramount. This guide provides a comparative analysis of mod...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of pharmaceutical compounds and their impurities is paramount. This guide provides a comparative analysis of modern spectroscopic techniques, with a focus on the definitive structural elucidation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, a known impurity of the drug Tolterodine, using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.

The structural integrity of active pharmaceutical ingredients (APIs) and the characterization of their impurities are critical aspects of drug safety and efficacy. While standard analytical techniques such as 1D NMR (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) provide valuable preliminary data, complex molecular structures often necessitate the more detailed connectivity information offered by 2D NMR. This guide will delve into the application of COSY, HSQC, and HMBC experiments for the structural confirmation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, comparing their utility against other analytical methods.

Comparative Analysis of Structural Elucidation Techniques

A variety of analytical methods are employed to determine the structure of organic molecules. Below is a comparison of their performance in the context of characterizing 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Analytical TechniqueInformation ProvidedAdvantagesLimitations for Structural Confirmation
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide direct information about the connectivity of atoms.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, aromatic C-H).Fast and non-destructive.Provides limited information on the overall molecular skeleton.
1D NMR (¹H, ¹³C) Information about the chemical environment of individual protons and carbons.Provides detailed information on the number and types of protons and carbons.Can be difficult to interpret for complex molecules with overlapping signals; does not directly show connectivity between all atoms.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity between protons (COSY), direct carbon-proton attachments (HSQC), and long-range carbon-proton correlations (HMBC).Unambiguously establishes the molecular structure by revealing through-bond correlations.Requires more instrument time and expertise for data interpretation compared to 1D methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are typical protocols for the key experiments involved in the structural confirmation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

Sample Preparation for NMR Analysis

A sample of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

2D NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. A standard gradient-enhanced COSY (gCOSY) pulse sequence is used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (t₁), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons (¹H-¹³C). A phase-sensitive gradient-enhanced HSQC experiment with multiplicity editing can distinguish between CH, CH₂, and CH₃ groups. The spectral widths in both the proton and carbon dimensions are set to encompass all relevant signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). A gradient-enhanced HMBC pulse sequence is typically used. The long-range coupling delay is optimized to detect correlations over a range of J-couplings (typically 4-10 Hz).

Data Interpretation and Structural Confirmation

The definitive structure of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol can be pieced together like a puzzle using the information from the various 2D NMR spectra.

Hypothetical 2D NMR Data for 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)Key HMBC Correlations (with ¹³C)
H1' (methine) H2', H3'C1'C2', C3', C1, C2, C6
H2' (methylene) H1', H3'C2'C1', C3'
H3' (methylene) H1', H2'C3'C1', C2'
H3, H5, H6 (aromatic - phenol ring) Each otherC3, C5, C6C1, C2, C4, Methyl-C
Phenyl Protons (aromatic) Each otherPhenyl CarbonsC1', Phenyl Carbons
Methyl Protons -Methyl CarbonC3, C4, C5
OH Protons --C1, C3'

Note: The numbering of atoms is based on standard IUPAC nomenclature for the parent phenol and propyl chain.

Workflow for 2D NMR Structural Elucidation

The process of confirming a molecular structure using 2D NMR follows a logical progression, as illustrated in the diagram below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D ¹H NMR F Identify Proton Spin Systems A->F B 1D ¹³C NMR G Assign Protons to Carbons B->G C COSY C->F D HSQC D->G E HMBC H Connect Fragments via Long-Range Couplings E->H I Propose Structure F->I G->I J Verify with All Spectroscopic Data H->J I->J K Final Confirmed Structure J->K

Caption: Workflow for structural elucidation using 2D NMR.

Logical Pathway for Structure Determination

The logical flow from spectral data to a confirmed structure involves integrating information from each experiment.

G COSY COSY (¹H-¹H Correlations) ProtonSpinSystems Proton Spin Systems (e.g., -CH-CH₂-CH₂-) COSY->ProtonSpinSystems HSQC HSQC (¹H-¹³C One-Bond Correlations) CH_Fragments CH, CH₂, CH₃ Fragments HSQC->CH_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) MolecularSkeleton Complete Molecular Skeleton HMBC->MolecularSkeleton ProtonSpinSystems->MolecularSkeleton CH_Fragments->MolecularSkeleton FinalStructure Confirmed Structure of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol MolecularSkeleton->FinalStructure

Caption: Logical relationships in 2D NMR-based structure confirmation.

Validation

A Comparative Analysis of the Metabolic Profiles of Tolterodine and its Diol Impurity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the metabolic profile of Tolterodine, a competitive muscarinic receptor antagonist, with its known diol impurit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profile of Tolterodine, a competitive muscarinic receptor antagonist, with its known diol impurity. The information presented herein is intended to support research, drug development, and quality control activities by offering a comprehensive overview of Tolterodine's biotransformation and highlighting the current knowledge gap regarding the metabolic fate of its diol impurity.

Executive Summary

Tolterodine undergoes extensive hepatic metabolism, primarily mediated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4. The major metabolic pathway in extensive metabolizers is the oxidation of the 5-methyl group by CYP2D6, resulting in the formation of a pharmacologically active 5-hydroxymethyl metabolite that significantly contributes to the therapeutic effect. In individuals who are poor metabolizers, N-dealkylation via CYP3A4 becomes the predominant route.

In contrast, there is a significant lack of publicly available scientific literature on the metabolic profile of the Tolterodine diol impurity. While this compound is recognized as a process impurity and is available as a reference standard, its absorption, distribution, metabolism, and excretion (ADME) properties have not been reported. Therefore, a direct comparative analysis of the metabolic profiles is not feasible at this time. This guide will focus on presenting the detailed metabolic landscape of Tolterodine and will clearly delineate the absence of data for its diol impurity.

Metabolic Profile of Tolterodine

Tolterodine is well-absorbed after oral administration and is extensively metabolized by the liver, with less than 2.5% of the dose being excreted as the unchanged parent drug in urine.[1][2] The two primary metabolic pathways are oxidation and N-dealkylation.[3]

Key Metabolic Pathways
  • Oxidation (via CYP2D6): In individuals with normal CYP2D6 function ("extensive metabolizers"), the primary metabolic route is the oxidation of the 5-methyl group to form the 5-hydroxymethyl metabolite.[1][3] This metabolite is pharmacologically active and equipotent to Tolterodine.[1]

  • N-dealkylation (via CYP3A4): In individuals with deficient CYP2D6 activity ("poor metabolizers"), the main metabolic pathway is the N-dealkylation of the isopropyl groups, mediated by CYP3A4.[4]

  • Further Metabolism: The 5-hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid metabolite. Both the 5-carboxylic acid and its N-dealkylated form are major urinary metabolites, accounting for approximately 51% and 29% of the metabolites recovered in urine, respectively.[1]

The metabolic pathways of Tolterodine are visualized in the following diagram:

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HM 5-Hydroxymethyl Tolterodine (Active) Tolterodine->Metabolite_5HM CYP2D6 (Extensive Metabolizers) Metabolite_ND N-Dealkylated Tolterodine Tolterodine->Metabolite_ND CYP3A4 (Poor Metabolizers) Metabolite_CA 5-Carboxylic Acid Metabolite Metabolite_5HM->Metabolite_CA Oxidation Metabolite_NDCA N-Dealkylated 5-Carboxylic Acid Metabolite Metabolite_CA->Metabolite_NDCA N-dealkylation

Metabolic pathways of Tolterodine.
Quantitative Metabolic Data

The pharmacokinetic parameters of Tolterodine and its active 5-hydroxymethyl metabolite are summarized in the table below. These parameters can vary significantly between extensive and poor metabolizers of CYP2D6.

ParameterTolterodine (Extensive Metabolizers)5-Hydroxymethyl Metabolite (Extensive Metabolizers)Tolterodine (Poor Metabolizers)Reference
Absorption Well absorbed (at least 77%)-Well absorbed (at least 77%)[1]
Protein Binding Highly bound-Highly bound
Volume of Distribution (Vd) 113 ± 26.7 L--[1]
Half-life (t½) ~2-3 hours~3 hours~10 hours
Urinary Excretion (% of dose) <1% (as unchanged drug)5-14%<2.5% (as unchanged drug)[1][2]
Major Urinary Metabolites (% of metabolites in urine) 5-Carboxylic Acid (51% ± 14%), N-dealkylated 5-Carboxylic Acid (29% ± 6.3%)--[1]

Tolterodine Diol Impurity

The Tolterodine diol impurity, chemically known as 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol, is a recognized process-related impurity in the synthesis of Tolterodine.[5] Its chemical structure is provided below.

Chemical Structure:

  • IUPAC Name: 2-Hydroxy-5-methyl-γ-phenylbenzenepropanol

  • Molecular Formula: C₁₆H₁₈O₂

  • Molecular Weight: 242.31 g/mol

Despite its identification as an impurity, a thorough search of the scientific literature reveals no available data on the metabolic profile, pharmacokinetics, or pharmacological activity of the Tolterodine diol impurity. Consequently, a direct comparison with the metabolic profile of Tolterodine cannot be conducted.

Experimental Protocols

The following provides a generalized protocol for an in vitro study of Tolterodine metabolism using human liver microsomes, based on methodologies described in the literature.[6]

In Vitro Metabolism of Tolterodine in Human Liver Microsomes

Objective: To determine the in vitro metabolic fate of Tolterodine using human liver microsomes and to identify the major cytochrome P450 enzymes involved.

Materials:

  • Tolterodine

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • CYP-specific inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Experimental Workflow:

experimental_workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing and Analysis prep_mix Prepare incubation mixture: - Human Liver Microsomes - Phosphate Buffer add_tolterodine Add Tolterodine (and CYP inhibitors in separate wells) prep_mix->add_tolterodine pre_incubate Pre-incubate at 37°C add_tolterodine->pre_incubate start_reaction Initiate reaction by adding NADPH regenerating system pre_incubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate time_points Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench reaction with ice-cold acetonitrile containing internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze

Workflow for in vitro metabolism study.

Procedure:

  • Incubation: A typical incubation mixture contains human liver microsomes, phosphate buffer (pH 7.4), and Tolterodine. For inhibitor studies, specific CYP inhibitors are added. The mixture is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Sampling: Aliquots are taken at various time points and the reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent drug (Tolterodine) and the formation of its metabolites.

Data Analysis:

  • The rate of disappearance of Tolterodine is used to calculate the in vitro half-life and intrinsic clearance.

  • The formation of metabolites over time is monitored to identify the major metabolic pathways.

  • The effect of specific CYP inhibitors helps to identify the contribution of different CYP isozymes to Tolterodine metabolism.

Conclusion

Tolterodine is a drug with a well-characterized and complex metabolic profile that is significantly influenced by genetic polymorphisms in the CYP2D6 enzyme. Its primary active metabolite, 5-hydroxymethyl Tolterodine, plays a crucial role in its therapeutic efficacy. In stark contrast, there is a notable absence of scientific data regarding the metabolism and pharmacokinetics of the Tolterodine diol impurity. This data gap prevents a direct comparative assessment of their metabolic profiles. Further research is warranted to elucidate the metabolic fate and potential biological activity of this impurity to ensure a complete understanding of the safety and efficacy profile of Tolterodine-containing pharmaceutical products.

References

Comparative

In vitro vs in vivo correlation of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol biological effects

A note on the selected compound: Due to the limited availability of published research on the biological effects of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, this guide presents a comparative analysis of a structurall...

Author: BenchChem Technical Support Team. Date: December 2025

A note on the selected compound: Due to the limited availability of published research on the biological effects of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol, this guide presents a comparative analysis of a structurally related and extensively studied compound, Carvacrol . As a phenolic compound with an alkyl side chain, Carvacrol serves as an excellent model to illustrate the correlation and divergence between in vitro and in vivo experimental findings.

This guide provides a detailed comparison of the biological effects of Carvacrol as observed in laboratory (in vitro) and living organism (in vivo) studies. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Comparison of Carvacrol's Biological Effects

The following table summarizes the quantitative data from various studies, highlighting the concentrations and dosages at which Carvacrol exhibits biological activity in vitro and in vivo.

Biological EffectIn Vitro Metric (Concentration)In Vivo Metric (Dosage)Reference
Antimicrobial Activity MIC: 130-260 mg/L against KPC-producing K. pneumoniaeIncreased survival and reduced bacterial load in a mouse model of KPC-producing K. pneumoniae infection.[1]
Anticancer Activity IC50: Varies by cell line (e.g., HepG-2, DU145)75% reduction in tumor frequency in a DMBA-induced breast cancer rat model.[2]
Anti-inflammatory Activity Reduction of COX-2, IL-1β, and TNF-α in LPS-stimulated RAW264.7 cells.Significant reduction of MPO activity, TNF-α, and IL-1β in a mouse model of LPS-induced endometritis.[3]
Antileishmanial Activity IC50: 9.8 µg/mL (65 µM) against L. infantum promastigotes.Safest and most effective treatment at 100 mg/kg with minimal liver side effects in hamsters.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and critical evaluation of the findings.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)
  • Bacterial Strains: Carbapenem-resistant and polymyxin-resistant Klebsiella pneumoniae strains were used.

  • Preparation of Carvacrol: Carvacrol was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Broth Microdilution: A 96-well microtiter plate was used. Each well contained a specific concentration of Carvacrol, bacterial inoculum (adjusted to a 0.5 McFarland standard), and cation-adjusted Mueller-Hinton broth.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of Carvacrol that visually inhibited bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth were plated on agar plates. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

In Vivo Antimicrobial Activity Assay (Mouse Peritonitis Model)
  • Animal Model: Female BALB/c mice were used.

  • Infection: Mice were infected intraperitoneally with a lethal dose of KPC-producing K. pneumoniae.

  • Treatment: One hour post-infection, mice were treated with Carvacrol (at various dosages) or a control vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Survival was monitored for a specified period (e.g., 7 days).

  • Bacterial Load Determination: At a specific time point post-infection, a subset of mice was euthanized, and peritoneal lavage fluid was collected to determine the bacterial load by plating serial dilutions on agar plates.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Lines: Human cancer cell lines (e.g., HepG-2 hepatocellular carcinoma, DU145 prostate cancer) were cultured in appropriate media.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of Carvacrol for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) was calculated.

In Vivo Anticancer Activity Assay (DMBA-Induced Mammary Tumor Model)
  • Animal Model: Female Sprague-Dawley rats were used.

  • Tumor Induction: Mammary tumors were induced by oral administration of 7,12-dimethylbenz(a)anthracene (DMBA).

  • Treatment: Once tumors were palpable, rats were treated with Carvacrol (at a specific dosage and route) or a control vehicle for a defined period.

  • Tumor Monitoring: Tumor incidence, multiplicity, and volume were monitored throughout the study.

  • Histopathology: At the end of the study, tumors were excised for histopathological analysis.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the biological effects of Carvacrol.

G cluster_0 In Vitro Antimicrobial Workflow Bacterial Strain Bacterial Strain Broth Microdilution Broth Microdilution Bacterial Strain->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination

In Vitro Antimicrobial Assay Workflow

G cluster_1 In Vivo Anticancer Workflow Animal Model Animal Model Tumor Induction Tumor Induction Animal Model->Tumor Induction Carvacrol Treatment Carvacrol Treatment Tumor Induction->Carvacrol Treatment Tumor Monitoring Tumor Monitoring Carvacrol Treatment->Tumor Monitoring Histopathology Histopathology Tumor Monitoring->Histopathology

In Vivo Anticancer Study Workflow

G cluster_2 Carvacrol's Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB NF-κB TLR4->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Carvacrol Carvacrol Carvacrol->NF-κB

Carvacrol's Inhibition of NF-κB Pathway

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for handling 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS Number: 851789-43-0), identified...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (CAS Number: 851789-43-0), identified as a Tolterodine diol impurity.[1] Due to the absence of a specific Safety Data Sheet (SDS), this document is founded on the prudent principle of treating substances with unknown toxicities as potentially hazardous.[2][3][4] The following procedures are based on established best practices for handling active pharmaceutical ingredient (API) impurities and research chemicals with limited safety data.[5][6]

I. Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive approach to personal protection is mandatory. The minimum required PPE should be worn at all times when handling the substance.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.To prevent skin contact with a potentially harmful substance. Nitrile and neoprene offer good chemical resistance against a range of organic compounds.[2]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. Chemical safety goggles are required when there is a splash hazard. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of energetic reaction.[2][3]To protect the eyes and face from splashes, dust, and aerosols of the chemical.
Body Protection A laboratory coat is required. For procedures with a higher risk of contamination, chemically resistant coveralls should be considered.To protect the skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation.[3] If a fume hood is not feasible, a risk assessment must be performed to determine the appropriate respiratory protection.To prevent inhalation of potentially toxic dust or aerosols.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

A. Preparation and Weighing:

  • Designated Area: All work with 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol should be performed in a designated area within a laboratory.

  • Fume Hood: Conduct all manipulations, including weighing and solution preparation, inside a certified chemical fume hood.[3]

  • Spill Kit: Ensure a chemical spill kit is readily accessible before beginning work.

  • Weighing:

    • Tare a clean, tared container on an analytical balance inside the fume hood.

    • Carefully transfer the required amount of the solid compound to the container using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Close the primary container immediately after dispensing.

B. Dissolution and Use:

  • Solvent Addition: Add the desired solvent to the container with the weighed compound slowly to avoid splashing.

  • Mixing: Use gentle agitation (e.g., magnetic stirrer, vortex mixer at low speed) to dissolve the compound.

  • Transfer: When transferring the solution, use appropriate tools such as a pipette or a syringe to minimize the risk of spills.

  • Reaction Setup: If used in a chemical reaction, ensure the apparatus is securely clamped and that any potential pressure changes are accounted for.

C. Post-Procedure and Cleanup:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

B. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol".[4]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by the institution's environmental health and safety department.

C. Final Disposal:

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical steps for the safe handling of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase risk_assessment Risk Assessment (Assume Hazardous) ppe_donning Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe_donning setup_hood Prepare Chemical Fume Hood ppe_donning->setup_hood weighing Weigh Compound setup_hood->weighing dissolution Prepare Solution weighing->dissolution experiment Perform Experiment dissolution->experiment decontamination Decontaminate Surfaces & Equipment experiment->decontamination waste_segregation Segregate Waste (Solid, Liquid, Sharps) decontamination->waste_segregation ppe_doffing Doff PPE waste_segregation->ppe_doffing hand_washing Wash Hands ppe_doffing->hand_washing

Caption: Workflow for handling chemicals with unknown hazards.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 2
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
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